Product packaging for 2-[(2-Methylpropoxy)methyl]oxirane(Cat. No.:CAS No. 3814-55-9)

2-[(2-Methylpropoxy)methyl]oxirane

Cat. No.: B1294520
CAS No.: 3814-55-9
M. Wt: 130.18 g/mol
InChI Key: AQKDMKKMCVJJTC-UHFFFAOYSA-N
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Description

2-[(2-Methylpropoxy)methyl]oxirane is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Isobutoxymethyl)oxirane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83414. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B1294520 2-[(2-Methylpropoxy)methyl]oxirane CAS No. 3814-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropoxymethyl)oxirane
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InChI

InChI=1S/C7H14O2/c1-6(2)3-8-4-7-5-9-7/h6-7H,3-5H2,1-2H3
Source PubChem
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InChI Key

AQKDMKKMCVJJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201298228
Record name 2-[(2-Methylpropoxy)methyl]oxirane
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Molecular Weight

130.18 g/mol
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CAS No.

3814-55-9
Record name 2-[(2-Methylpropoxy)methyl]oxirane
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Record name (Isobutoxymethyl)oxirane
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Record name 2-[(2-Methylpropoxy)methyl]oxirane
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Record name (isobutoxymethyl)oxirane
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Foundational & Exploratory

physicochemical properties of isobutyl glycidyl ether

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Isobutyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core . It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized. This document details properties such as molecular weight, boiling point, density, and viscosity, and includes detailed experimental protocols for their determination. It also covers the reactivity, stability, and spectroscopic characteristics of isobutyl glycidyl ether, supported by relevant data and methodologies.

Introduction

Isobutyl glycidyl ether, with the IUPAC name 2-((2-methylpropoxy)methyl)oxirane, is a colorless liquid with a characteristically slight ethereal odor.[1] It belongs to the class of glycidyl ethers, which are characterized by the presence of an epoxide ring and an ether linkage. This dual functionality makes it a valuable reactive diluent in epoxy resin formulations, where it is used to reduce viscosity and improve handling characteristics.[1] Its applications also extend to being a stabilizer for chlorinated solvents and as a chemical intermediate in the synthesis of other organic compounds.[1] A thorough understanding of its physicochemical properties is crucial for its safe handling, application, and the development of new uses.

Physicochemical Properties

The fundamental physical and chemical properties of isobutyl glycidyl ether are summarized in the tables below. These properties are essential for a variety of applications, from predicting its behavior in different environments to designing chemical processes.

General and Physical Properties

A compilation of the general and physical properties of isobutyl glycidyl ether is presented in Table 1. These properties provide a basic understanding of the compound's physical state and behavior under standard conditions.

Table 1: General and Physical Properties of Isobutyl Glycidyl Ether

PropertyValueReference(s)
IUPAC Name 2-((2-methylpropoxy)methyl)oxirane
CAS Number 3814-55-9[2]
Molecular Formula C₇H₁₄O₂[3]
Molecular Weight 130.18 g/mol [3]
Appearance Colorless liquid[3]
Odor Slight ethereal, irritating[1][3]
Boiling Point 159.5 °C at 750 mmHg[2]
Density 0.909 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.416[2]
Flash Point 49.2 °C[4]
Viscosity 1.36 mPa·s at 25 °C[5]
Vapor Pressure 0.43 kPa at 25 °C[6]
Solubility

The solubility of isobutyl glycidyl ether in water and organic solvents is a critical parameter for its application in various formulations. Glycidyl ethers, in general, are readily soluble in organic solvents.[7]

Table 2: Solubility of Isobutyl Glycidyl Ether

SolventSolubilityReference(s)
Water 20 g/L at 20 °C[5]
Organic Solvents Readily soluble[7]

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized experimental procedures. This section details the methodologies for measuring the key properties of isobutyl glycidyl ether.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

  • Methodology: The boiling range of isobutyl glycidyl ether can be determined using a method analogous to ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids."

    • Apparatus: A distillation flask, condenser, graduated cylinder, and a calibrated thermometer or temperature probe are required.

    • Procedure: A specified volume of the sample is placed in the distillation flask. The sample is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The final boiling point is the maximum temperature observed during the distillation. The boiling point is typically reported at a standard pressure of 760 mmHg.

Determination of Density

Density is the mass of a substance per unit volume.

  • Methodology: The density of isobutyl glycidyl ether can be determined using ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter."

    • Apparatus: A digital density meter with a U-tube oscillator is used.

    • Procedure: A small sample of the liquid is introduced into the oscillating U-tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample. The measurement is performed at a controlled temperature, typically 25 °C.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

  • Methodology: The viscosity of isobutyl glycidyl ether can be determined using a rotational viscometer according to ASTM D2196, "Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer."

    • Apparatus: A rotational viscometer with a suitable spindle.

    • Procedure: The viscometer spindle is immersed in the liquid sample, which is maintained at a constant temperature (e.g., 25 °C). The spindle is rotated at a known speed, and the torque required to overcome the viscous drag of the fluid is measured. This torque reading is then converted to a viscosity value in mPa·s.

Reactivity and Stability

The reactivity of isobutyl glycidyl ether is primarily governed by the strained epoxide ring, which is susceptible to ring-opening reactions.

Reactivity with Acids, Bases, and Nucleophiles

The epoxide ring of glycidyl ethers can be opened by a variety of reagents:

  • Acid Catalysis: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack.

  • Base Catalysis: Strong bases can deprotonate a nucleophile, increasing its reactivity towards the less sterically hindered carbon of the epoxide ring.

  • Nucleophilic Ring-Opening: A wide range of nucleophiles, including water, alcohols, amines, and thiols, can react with the epoxide ring, leading to the formation of a diol, ether, amino alcohol, or thioether, respectively.

The general workflow for the synthesis of glycidyl ethers involves the reaction of an alcohol with epichlorohydrin followed by dehydrochlorination.

G Isobutanol Isobutanol Intermediate Halohydrin Intermediate Halohydrin Isobutanol->Intermediate Halohydrin Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Halohydrin Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Intermediate Halohydrin Isobutyl Glycidyl Ether Isobutyl Glycidyl Ether Intermediate Halohydrin->Isobutyl Glycidyl Ether Salt (e.g., NaCl) Salt (e.g., NaCl) Intermediate Halohydrin->Salt (e.g., NaCl) Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Isobutyl Glycidyl Ether

Caption: Synthesis of Isobutyl Glycidyl Ether.

Thermal Stability

The thermal stability of epoxy compounds is a critical factor in their application, particularly at elevated temperatures.

  • Methodology: The thermal stability of isobutyl glycidyl ether can be evaluated using Thermogravimetric Analysis (TGA) .

    • Apparatus: A thermogravimetric analyzer.

    • Procedure: A small sample of the material is placed in a sample pan and heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the onset of decomposition and the temperature at which significant weight loss occurs. For glycidyl azide polyol energetic thermoplastic elastomer (GAP-ETPE), the decomposition of the -N3 group starts at 233 °C and ends at 284 °C, with the maximum mass-losing peak at 252 °C. The polyether skeleton of GAP-ETPE binder decomposes between 322 and 478 °C.[8] For a diglycidyl ether of bisphenol A (DGEBA)/4,4'-methylene dianiline (MDA) system, the material is stable up to about 300°C and decomposes abruptly at around 350°C.[9]

Hydrolytic Stability

Glycidyl ethers can undergo hydrolysis, particularly under acidic or basic conditions, which leads to the opening of the epoxide ring to form a diol.

  • Methodology: The hydrolytic stability can be assessed by monitoring the concentration of isobutyl glycidyl ether over time in aqueous solutions at different pH values and temperatures.

    • Apparatus: pH meter, constant temperature bath, and an analytical instrument for quantification (e.g., GC-MS or HPLC).

    • Procedure: Isobutyl glycidyl ether is dissolved in aqueous buffer solutions of known pH. The solutions are maintained at a constant temperature. Aliquots are withdrawn at various time intervals and analyzed to determine the remaining concentration of the glycidyl ether. The hydrolysis rate can then be calculated. For example, the hydrolysis of esters is known to be catalyzed by both acids and bases.[10]

Peroxide Formation

Like other ethers, isobutyl glycidyl ether can form explosive peroxides upon exposure to air and light.[1]

  • Methodology: The peroxide value can be determined by iodometric titration.

    • Apparatus: Burette, flask, and standard reagents.

    • Procedure: The sample is dissolved in a suitable solvent (e.g., a mixture of acetic acid and chloroform) and treated with a saturated solution of potassium iodide. Any peroxides present will oxidize the iodide to iodine. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate using a starch indicator. The peroxide value is expressed in milliequivalents of active oxygen per kilogram of sample.

The logical workflow for assessing the stability of isobutyl glycidyl ether is depicted below.

G cluster_0 Stability Assessment Sample Sample Thermal_Stress Thermal Stress (TGA/DSC) Sample->Thermal_Stress Hydrolytic_Stress Hydrolytic Stress (pH, Temp) Sample->Hydrolytic_Stress Oxidative_Stress Oxidative Stress (Air, Light) Sample->Oxidative_Stress Decomposition_Data Decomposition Data Thermal_Stress->Decomposition_Data Hydrolysis_Kinetics Hydrolysis Kinetics Hydrolytic_Stress->Hydrolysis_Kinetics Peroxide_Value Peroxide Value Oxidative_Stress->Peroxide_Value Stability_Profile Stability Profile Decomposition_Data->Stability_Profile Hydrolysis_Kinetics->Stability_Profile Peroxide_Value->Stability_Profile

Caption: Workflow for Stability Assessment.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and identification of isobutyl glycidyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of a glycidyl ether will show characteristic signals for the protons of the epoxide ring, the ether linkage, and the alkyl group. For ethers, hydrogens on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm range. Protons on the epoxide ring are generally found between 2.5 and 3.5 ppm.[11]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the epoxide ring and the isobutyl group. Carbons adjacent to the ether oxygen typically resonate in the 50-80 ppm region, while the epoxide carbons appear at 40-60 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Methodology: A sample of isobutyl glycidyl ether is analyzed using an FTIR spectrometer.

    • Characteristic Absorptions: Ethers exhibit a strong C-O stretching vibration in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the epoxide ring can also give rise to characteristic bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

  • Methodology: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

    • Expected Fragmentation: The mass spectrum of isobutyl glycidyl ether would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for ethers include cleavage of the C-O bond and the C-C bond adjacent to the oxygen. The base peak in the mass spectra of t-butyl glyceryl ethers is at m/z 57, corresponding to the [C₄H₉]⁺ fragment ion.

Conclusion

This technical guide has provided a detailed examination of the . The data presented in the tables, along with the detailed experimental protocols, offer a valuable resource for scientists and researchers. The information on reactivity, stability, and spectroscopic characteristics further enhances the understanding of this versatile compound. It is imperative to handle isobutyl glycidyl ether with appropriate safety precautions, particularly concerning its potential for peroxide formation and its reactivity. This guide serves as a foundational document to support the safe and effective use of isobutyl glycidyl ether in various scientific and industrial applications.

References

Spectroscopic Profile of 2-[(2-Methylpropoxy)methyl]oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-[(2-Methylpropoxy)methyl]oxirane (CAS No. 3814-55-9). Due to the limited availability of experimentally derived public data, this document combines reported experimental values with predicted spectroscopic data to offer a detailed characterization for use in research and development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: Isobutyl glycidyl ether

  • Molecular Formula: C₇H₁₄O₂

  • Molecular Weight: 130.18 g/mol [1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR data.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4 - 3.7m2H-O-CH₂ -CH(CH₃)₂
~3.1 - 3.5m1HOxirane CH
~2.7 - 2.9m1HOxirane CH₂
~2.5 - 2.7m1HOxirane CH₂
~1.8 - 2.0m1H-CH₂-CH (CH₃)₂
~0.9d6H-CH(CH₃)₂

Note: Experimental data suggests the oxirane ring protons appear in the range of 3.1 to 3.5 ppm.[1]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~74.5-O-CH₂ -CH(CH₃)₂
~71.0Oxirane CH
~51.0Oxirane CH₂
~28.0-CH₂-CH (CH₃)₂
~19.0-CH(CH₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretching (alkane)
~1280-1230MediumSymmetric oxirane ring breathing[1]
~1100StrongC-O-C stretching (ether)
~915, 840MediumAsymmetric oxirane ring stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): m/z = 130 (low intensity)[1]

  • Base Peak: m/z = 57 (isobutyl cation, [C₄H₉]⁺)[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples, applicable to this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of 0.6-0.7 mL in a clean, dry NMR tube.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Pulse width: 30-45°

    • Spectral width: 0-12 ppm

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 s

    • Pulse width: 30-45°

    • Spectral width: 0-220 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol
  • Sample Preparation: Place a drop of neat this compound liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean salt plates.

    • Mount the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Visualizations

Structure-Spectroscopy Relationship

G Figure 1. Relationship between the chemical structure of this compound and its key spectroscopic signals. cluster_structure Chemical Structure cluster_spectroscopy Spectroscopic Data struct CH3 | CH-CH2-O-CH2-CH-CH2 |        / \nCH3       O NMR ¹H & ¹³C NMR Oxirane Protons Isobutyl Protons Oxirane Carbons Ether Carbon Isobutyl Carbons struct->NMR Proton & Carbon Environments IR IR C-H stretch Oxirane Ring C-O-C stretch struct->IR Functional Groups MS Mass Spec M⁺ (130) Base Peak (57) struct->MS Molecular Weight & Fragmentation

Caption: Structure-Spectroscopy Correlation Diagram.

Experimental Workflow for Spectroscopic Analysis

G Figure 2. Generalized experimental workflow for obtaining spectroscopic data of a liquid sample. start Start: Liquid Sample sample_prep_nmr Sample Preparation (NMR) Dissolve in Deuterated Solvent start->sample_prep_nmr sample_prep_ir Sample Preparation (IR) Create Thin Film on Salt Plates start->sample_prep_ir nmr_acq NMR Data Acquisition (¹H and ¹³C) sample_prep_nmr->nmr_acq ir_acq IR Data Acquisition sample_prep_ir->ir_acq nmr_proc NMR Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ir_proc IR Data Processing (Background Subtraction) ir_acq->ir_proc nmr_spec Final NMR Spectra nmr_proc->nmr_spec ir_spec Final IR Spectrum ir_proc->ir_spec

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to 2-[(2-Methylpropoxy)methyl]oxirane (CAS Number: 3814-55-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2-Methylpropoxy)methyl]oxirane, also known as isobutyl glycidyl ether, is an organic compound belonging to the oxirane family.[1] Characterized by a reactive three-membered epoxide ring and an isobutyl ether group, this molecule serves as a versatile building block and reactive diluent in various chemical applications.[1][2] Its unique combination of a flexible ether linkage and a strained epoxide ring imparts distinct chemical properties that are leveraged in polymer science, organic synthesis, and the formulation of advanced materials.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and reaction protocols, and analytical procedures, tailored for professionals in research and development.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. Quantitative data are presented in Table 1, with spectral data interpretations in Tables 2, 3, and 4.

Physical and Chemical Properties

This compound is a flammable liquid and vapor.[1] Key physical and thermodynamic properties are compiled in the table below.

PropertyValueReference(s)
IUPAC Name 2-(2-methylpropoxymethyl)oxirane[1]
Synonyms Isobutyl glycidyl ether, Glycidyl isobutyl ether[3][4][5]
CAS Number 3814-55-9[1]
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
Boiling Point 159.5 °C (at 750 mmHg)[3]
Density 0.909 g/mL (at 25 °C)[3]
Refractive Index (n²⁰/D) 1.416[3]
Flash Point 49.2 °C[4]
Enthalpy of Vaporization Not explicitly found for this isomer.
Enthalpy of Formation (Liquid) -306.7 kJ/mol[6]
Enthalpy of Formation (Gas) -357.7 kJ/mol[6]
Glass Transition Temp. -50 to -30 °C[1]
XLogP3 1.1[1]

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed structural information.

Proton (¹H) AssignmentChemical Shift (δ, ppm)Multiplicity
Oxirane Ring Protons3.1 - 3.5Complex Multiplets
Ether Linkage Methylene (-O-CH₂ -oxirane)3.7 - 4.0Complex Multiplets
Isobutyl Methylene (-CH₂ -O-)~3.2 (Calculated)d
Isobutyl Methine (-CH -(CH₃)₂)~1.8 (Calculated)m
Isobutyl Methyl (-CH(CH₃ )₂)0.9 - 1.2d

Table 2: ¹H NMR Spectral Data Summary. [1]

Note: The complex splitting patterns of the oxirane and adjacent methylene protons arise from the molecule's asymmetry.[1]

IR spectroscopy is used to identify key functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
C-H Stretch (Alkyl)2950 - 2850Strong
C-H Bend (Alkyl)1460 - 1380Medium
C-O Stretch (Ether)1150 - 1050Strong
C-O Stretch (Epoxide Ring)~1250 (Asymmetric), ~840 (Symmetric)Strong

Table 3: Key IR Absorption Bands. [1]

Mass spectrometry reveals characteristic fragmentation patterns useful for identification.

m/zAssignmentNotes
130[M]⁺ (Molecular Ion)Low intensity due to ring instability
115[M - CH₃]⁺α-cleavage
87[M - C₃H₇]⁺β-cleavage
71[M - C₄H₉O]⁺Ether bond cleavage
57[C₄H₉]⁺Isobutyl cation, often the base peak

Table 4: Major Mass Spectrometry Fragments (Electron Impact). [1]

Synthesis and Experimental Protocols

The most common and commercially viable method for synthesizing this compound is through the Williamson ether synthesis, involving the reaction of isobutanol with epichlorohydrin.[1][2]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Purification Isobutanol Isobutanol RingOpening Step 1: Ring-Opening (Acid Catalyst, 60-130°C) Isobutanol->RingOpening Epichlorohydrin Epichlorohydrin Epichlorohydrin->RingOpening Intermediate Chlorohydrin Ether Intermediate RingOpening->Intermediate RingClosure Step 2: Ring-Closure (NaOH, 30-60°C) CrudeProduct Crude Product (Isobutyl Glycidyl Ether) RingClosure->CrudeProduct Intermediate->RingClosure Purification Purification (Vacuum Distillation) CrudeProduct->Purification FinalProduct Pure Isobutyl Glycidyl Ether Purification->FinalProduct

Caption: Synthesis workflow for Isobutyl Glycidyl Ether.

Detailed Synthesis Protocol (Two-Step Method)

This protocol is adapted from established procedures for synthesizing glycidyl ethers.[7]

Materials:

  • Isobutanol (propyl carbinol)

  • Epichlorohydrin

  • Solid acid catalyst (e.g., perchlorate-based solid acid)

  • Sodium hydroxide (NaOH) solution (e.g., 50 wt%)

  • Toluene (solvent, optional)

Procedure:

Step 1: Ring-Opening Reaction (Formation of Chlorohydrin Intermediate)

  • To a reaction flask equipped with a stirrer, thermometer, and condenser, add isobutanol and epichlorohydrin. The recommended molar ratio is in the range of 1:1 to 5:1 (isobutanol:epichlorohydrin).[7]

  • Add the solid acid catalyst. The catalyst loading is typically 0.05–0.5% of the total reactant mass.[7]

  • Heat the mixture with stirring to a temperature between 60–130 °C.[7]

  • Maintain the reaction at this temperature for several hours until the reaction is complete (monitor by GC or TLC). This step forms the chlorohydrin ether intermediate.

  • After the reaction, recover any unreacted epichlorohydrin and isobutanol via vacuum distillation.

Step 2: Ring-Closure Reaction (Epoxidation)

  • Cool the chlorohydrin ether intermediate.

  • Raise the temperature to 30–60 °C.[7]

  • Slowly add a sodium hydroxide solution dropwise. The molar ratio of epichlorohydrin (from Step 1) to NaOH should be approximately 1:1 to 1:1.2.[7] This dehydrochlorination step closes the epoxide ring.

  • After the addition is complete, continue stirring for a few hours at the same temperature.

Step 3: Work-up and Purification

  • After the reaction, allow the mixture to settle and separate the organic layer from the aqueous salt layer.

  • Wash the organic layer with hot deionized water multiple times until the pH is neutral.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to remove any residual solvent.

  • Purify the crude product by vacuum distillation.[1] Operating at approximately 170 °C under a nitrogen stream is reported to provide optimal recovery.[1]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, making it susceptible to nucleophilic attack.

Key Chemical Reactions

G cluster_reactions Ring-Opening Reactions cluster_products Resulting Products Start This compound Polymerization Polymerization (e.g., Lewis Pair Catalysis) Start->Polymerization Initiator Nucleophilic Nucleophilic Attack (e.g., Amines, Thiols) Start->Nucleophilic Nu⁻ Reduction Reduction (e.g., LiAlH₄) Start->Reduction [H] Oxidation Oxidation/Hydrolysis (e.g., H₂O/H⁺) Start->Oxidation H₂O Polyether Poly(isobutyl glycidyl ether) Polymerization->Polyether Functionalized Functionalized Diols Nucleophilic->Functionalized Diol_Reduction 1-isobutoxypropane-2,3-diol Reduction->Diol_Reduction Diol_Oxidation 1-isobutoxypropane-2,3-diol Oxidation->Diol_Oxidation

Caption: Major reaction pathways for Isobutyl Glycidyl Ether.

  • Ring-Opening Polymerization: The epoxide ring can undergo ring-opening polymerization to form poly(isobutyl glycidyl ether), a type of polyether. This reaction is of significant interest in polymer science for creating polymers with unique properties.[1] The polymerization can be initiated by anionic or cationic catalysts, with modern methods utilizing Lewis pair organocatalysis for controlled polymerization with narrow dispersity.[3]

  • Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, thiols, and alcohols.[1] The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a functionalized diol derivative. This reactivity is key to its use as a chemical intermediate.

  • Reduction: The epoxide can be reduced to the corresponding diol, 1-isobutoxypropane-2,3-diol, using reducing agents like lithium aluminum hydride (LiAlH₄).[1]

  • Oxidation/Hydrolysis: Under acidic or basic conditions with water, the epoxide ring can be opened via hydrolysis to form 1-isobutoxypropane-2,3-diol.[1]

Primary Applications
  • Polymer Science: It is used as a reactive diluent for epoxy resins to reduce viscosity and as a comonomer in the synthesis of functional copolymers and polyethers.[1]

  • Adhesives and Coatings: Its ability to react and form strong cross-linked networks makes it a useful component in the formulation of adhesives and coatings.[1][2]

  • Chemical Intermediate: It serves as a building block in organic synthesis for introducing the isobutoxy-2-hydroxypropyl group into molecules, which is relevant for the pharmaceutical and chemical industries.[1]

Analytical Protocols

Accurate determination of purity and impurity profiles is critical. Gas and liquid chromatography are the primary methods employed.

Analytical Workflow

G cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) Sample Sample (Isobutyl Glycidyl Ether) GC_Prep Sample Prep: Dilution in appropriate solvent Sample->GC_Prep HPLC_Prep Sample Prep: Derivatization may be needed for UV detection (e.g., with DTC) Sample->HPLC_Prep Purity Purity & Impurity Profile GC_Method Method: - Column: DB-5 (non-polar) - Detector: FID - Carrier: Helium GC_Prep->GC_Method GC_Analysis Analysis: Quantitative assessment of purity and volatile impurities GC_Method->GC_Analysis GC_Analysis->Purity HPLC_Method Method: - Column: C18 (reversed-phase) - Detector: UV or MS - Mobile Phase: Acetonitrile/Water HPLC_Prep->HPLC_Method HPLC_Analysis Analysis: Separation of polar impurities and degradation products HPLC_Method->HPLC_Analysis HPLC_Analysis->Purity

Caption: Analytical workflow for purity assessment.

Gas Chromatography (GC) Method

Objective: To determine the purity and identify volatile impurities.

Instrumentation and Conditions:

  • System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column with a non-polar stationary phase, such as dimethylpolysiloxane (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium, at a flow rate of 1-2 mL/min.[1]

  • Injector: Split/splitless inlet. A split injection can reduce the load on the column. Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 250 °C and hold for 5 minutes.[1]

  • Detector: FID at 280 °C.

Sample Preparation:

  • Prepare a stock solution of the this compound sample by accurately weighing and dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1000 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Inject 1 µL of the sample solution into the GC.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To analyze for polar impurities and degradation products, especially after reactions.

Instrumentation and Conditions:

  • System: HPLC with a UV or Mass Spectrometry (MS) detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8][9]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition could be 40% acetonitrile in water.[8][9]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detector: UV detection at a suitable wavelength (e.g., 210 nm, or 278 nm if derivatized).[8][9] MS detection provides more definitive identification.

Sample Preparation and Derivatization (for enhanced UV detection): As epoxides lack a strong chromophore, derivatization may be necessary for sensitive UV detection.

  • React the sample with a derivatizing agent like N,N-diethyldithiocarbamate (DTC) in a buffered solution (pH 7) at 60 °C for ~20 minutes.[8][9]

  • Quench the reaction and decompose excess DTC by acidifying the mixture (e.g., with phosphoric acid).[8][9]

  • Inject a 20 µL aliquot of the resulting solution into the HPLC system.

Toxicology and Safety

Understanding the toxicological profile is critical for safe handling and risk assessment.

Hazard Identification

This compound is classified with the following GHS hazards:

  • H226: Flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Epoxides as a class are known skin and eye irritants.[1] Furthermore, due to their ability to alkylate biological macromolecules, epoxides are often considered potential mutagens and carcinogens.[1]

Toxicological Data
  • Oral LD₅₀ (rat): 2.26 g/kg[10]

  • Oral LD₅₀ (mouse): 1.53 g/kg[10][11]

  • Dermal LD₅₀ (rabbit): 2.52 g/kg[12]

  • Inhalation LC₅₀ (rat, 8 hr): 1030 ppm[12]

  • Skin Sensitization: Glycidyl ethers are known to have sensitizing potential.[12]

These values suggest a low acute toxicity for the related isomer. However, given the irritant and potential sensitizing nature of the chemical class, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn, and all handling should be performed in a well-ventilated area or chemical fume hood.

References

An In-Depth Technical Guide to the Structural Characterization of Isobutyl Glycidyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques used for the structural characterization and elucidation of isobutyl glycidyl ether (IGE). This document details the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to equip researchers with the necessary knowledge to confidently identify and characterize this compound.

Introduction to Isobutyl Glycidyl Ether

Isobutyl glycidyl ether is an organic compound belonging to the glycidyl ether family. It is characterized by an isobutyl group attached to a glycidyl ether moiety. The presence of the reactive epoxide ring makes it a valuable intermediate in various chemical syntheses. Accurate structural characterization is paramount for its application in research and development, particularly in fields like drug development where precise molecular structure is critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete structural assignment of isobutyl glycidyl ether.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Isobutyl Glycidyl Ether

ProtonsChemical Shift (ppm, estimated)MultiplicityIntegration
-CH(CH₃)₂ ~ 0.9Doublet6H
-CH(CH₃)₂ ~ 1.8Multiplet1H
-O-CH₂-CH- ~ 3.2Doublet2H
-CH₂-O-CH(oxirane) ~ 3.4 - 3.7Multiplet2H
Oxirane CH ~ 3.1Multiplet1H
Oxirane CH₂ ~ 2.6, 2.8Multiplet2H

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and instrument frequency.

Experimental Protocol for ¹H NMR Spectroscopy

A typical experimental protocol for acquiring a ¹H NMR spectrum of isobutyl glycidyl ether is as follows:

  • Sample Preparation:

    • Dissolve 5-25 mg of isobutyl glycidyl ether in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1]

    • Ensure the sample is fully dissolved and the solution is homogeneous.

    • An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (0 ppm).

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • Spectrometer Frequency: 400 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of -2 to 12 ppm is generally adequate.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., 7.26 ppm for CDCl₃) or the internal standard (0 ppm for TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to determine the connectivity of the protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Isobutyl Glycidyl Ether

CarbonChemical Shift (ppm, estimated)
-CH(CH₃)₂ ~ 19
-CH(CH₃)₂ ~ 28
-O-CH₂-CH- ~ 78
-CH₂-O-CH(oxirane) ~ 72
Oxirane CH ~ 51
Oxirane CH₂ ~ 44

Note: These are estimated values. Carbons adjacent to the ether oxygen and within the epoxide ring are typically found in the 40-80 ppm range.[2]

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation:

    • A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 50-100 mg of isobutyl glycidyl ether in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1]

  • Instrument Parameters (Example for a 100 MHz Spectrometer):

    • Spectrometer Frequency: 100 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range of 0 to 220 ppm is standard.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the solvent peak (e.g., 77.16 ppm for CDCl₃).

    • Assign the peaks based on their chemical shifts and comparison with predicted values or data from similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic FTIR Absorption Bands for Isobutyl Glycidyl Ether

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (alkane)2850-3000Strong
C-O-C stretch (ether)1085-1150Strong
C-O stretch (epoxide, asymmetric)~1250Strong
Epoxide ring vibration (symmetric)~915Medium
Epoxide ring vibration (asymmetric)~840Medium

Note: The exact positions of the peaks can vary slightly.

Experimental Protocol for FTIR Spectroscopy (Neat Liquid)

  • Sample Preparation:

    • For a neat liquid like isobutyl glycidyl ether, the simplest method is to place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[3]

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[4][5]

  • Instrument Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is typically sufficient.

    • Number of Scans: 16 to 32 scans are usually averaged to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the empty salt plates or the clean ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks corresponding to the functional groups in isobutyl glycidyl ether.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common ionization technique for small, volatile molecules like isobutyl glycidyl ether. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Table 4: Expected Key Fragments in the Mass Spectrum of Isobutyl Glycidyl Ether

m/z (mass-to-charge ratio)Proposed Fragment
130[M]⁺ (Molecular Ion)
73[CH₂-O-CH(CH₃)₂]⁺
57[C₄H₉]⁺ (isobutyl cation)
43[C₃H₇]⁺

Note: The fragmentation pattern of ethers is often characterized by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). The base peak is often the most stable carbocation formed.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction:

    • The sample, which must be volatile, is introduced into the ion source of the mass spectrometer. This can be done via a direct insertion probe or through the gas chromatograph in a GC-MS system.[5]

  • Instrument Parameters:

    • Ionization Method: Electron Ionization (EI).

    • Electron Energy: Typically 70 eV to induce fragmentation and create a standard, library-searchable spectrum.[5]

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other mass analyzers can be used.

    • Mass Range: A scan range of m/z 30 to 200 would be appropriate for isobutyl glycidyl ether.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained mass spectrum with spectral libraries for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of isobutyl glycidyl ether, providing both separation from any impurities and structural identification.

Experimental Protocol for GC-MS

  • Sample Preparation:

    • Dilute the isobutyl glycidyl ether sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 100 ppm).

  • GC Parameters (Example):

    • Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Final hold: Hold at 200 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • MS Parameters:

    • Follow the parameters outlined in the EI-MS section (4.1).

  • Data Analysis:

    • The total ion chromatogram (TIC) will show a peak corresponding to isobutyl glycidyl ether at a specific retention time.

    • The mass spectrum of this peak can then be extracted and analyzed as described in the MS section to confirm the identity of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the structural characterization of isobutyl glycidyl ether.

IGE_Characterization_Workflow Workflow for Isobutyl Glycidyl Ether Structural Characterization cluster_Sample Sample cluster_Techniques Analytical Techniques cluster_Data Data Analysis cluster_Result Result Sample Isobutyl Glycidyl Ether NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Sample->GCMS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Absorption Bands (Functional Groups) FTIR->FTIR_Data GCMS_Data Retention Time, Mass Spectrum, Fragmentation Pattern GCMS->GCMS_Data Structure Structural Elucidation of Isobutyl Glycidyl Ether NMR_Data->Structure FTIR_Data->Structure GCMS_Data->Structure

Caption: A flowchart of the analytical workflow for IGE characterization.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship and complementary nature of the described analytical techniques in elucidating the structure of isobutyl glycidyl ether.

IGE_Analytical_Logic Logical Relationship of Analytical Techniques for IGE cluster_Primary Primary Information cluster_Secondary Detailed Structural Information IGE Isobutyl Glycidyl Ether (Unknown Structure) FTIR FTIR (Functional Groups: Ether, Epoxide) IGE->FTIR Provides MS MS (Molecular Weight, Elemental Formula) IGE->MS Provides 1H_NMR ¹H NMR (Proton Environment, Connectivity) FTIR->1H_NMR Suggests presence of functional groups to be confirmed by NMR MS->1H_NMR Confirms molecular formula for proton count 13C_NMR ¹³C NMR (Carbon Skeleton) 1H_NMR->13C_NMR Provides proton information to aid carbon assignments Structure Confirmed Structure of Isobutyl Glycidyl Ether 1H_NMR->Structure Confirms proton arrangement and connectivity 13C_NMR->Structure Confirms carbon backbone

Caption: Logical flow of structural elucidation for IGE.

By systematically applying these analytical techniques and carefully interpreting the resulting data, researchers can achieve a comprehensive and unambiguous structural characterization of isobutyl glycidyl ether. This foundational knowledge is crucial for its effective and safe use in further research and development applications.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Isobutyl Glycidyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of isobutyl glycidyl ether. Due to a lack of specific experimental data for isobutyl glycidyl ether in publicly available literature, this guide focuses on the established methodologies for its analysis and discusses the expected thermal behavior based on analogous aliphatic glycidyl ethers and epoxy compounds.

Introduction

Isobutyl glycidyl ether is an aliphatic epoxy compound used as a reactive diluent in epoxy resin formulations to reduce viscosity. Its thermal stability is a critical parameter influencing the processing, curing, and performance of these formulations, particularly in applications requiring elevated temperatures. Understanding its decomposition behavior is essential for predicting material lifetime, ensuring safety, and controlling the properties of the final cured product.

Thermal Analysis Methodologies

The thermal stability and decomposition of isobutyl glycidyl ether can be thoroughly investigated using a combination of thermoanalytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

A detailed experimental workflow for assessing the thermal properties of isobutyl glycidyl ether is presented below.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Analysis & Interpretation prep Isobutyl Glycidyl Ether Sample tga Thermogravimetric Analysis (TGA) prep->tga Heating under controlled atmosphere dsc Differential Scanning Calorimetry (DSC) prep->dsc Heating under controlled atmosphere py_gcms Pyrolysis-GC-MS prep->py_gcms Flash pyrolysis data_analysis Data Analysis tga->data_analysis Mass loss vs. Temperature dsc->data_analysis Heat flow vs. Temperature py_gcms->data_analysis Identification of volatile products pathway Decomposition Pathway Elucidation data_analysis->pathway

Caption: Experimental workflow for thermal analysis.

2.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss at different stages.

  • Apparatus: A thermogravimetric analyzer (e.g., METTLER TGA/DSC 1) is used.

  • Sample Preparation: A small sample of isobutyl glycidyl ether (typically 3-5 mg) is placed in an alumina crucible.

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen or air at a flow rate of 40-50 mL/min to study thermal and thermo-oxidative decomposition, respectively.[1][2]

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[2]

    • Temperature Range: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600-700 °C).[1][2]

  • Data Acquired: A thermogram (TG curve) plotting percentage mass loss against temperature is generated. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[1]

2.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions and decomposition, providing information on the enthalpy changes associated with these processes.

  • Apparatus: A differential scanning calorimeter is utilized.

  • Sample Preparation: A small amount of the sample is hermetically sealed in an aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Typically conducted under an inert nitrogen atmosphere.

    • Heating Rate: A constant heating rate, often matching the TGA conditions (e.g., 10 °C/min), is used for direct comparison.

    • Temperature Range: The temperature program is set to cover the range where decomposition is expected to occur, as indicated by TGA.

  • Data Acquired: A DSC curve is obtained, showing endothermic or exothermic peaks corresponding to thermal events. Decomposition processes are often exothermic.[3]

2.1.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

  • Apparatus: A pyrolyzer coupled to a GC-MS system.

  • Sample Preparation: A small amount of the liquid sample is applied to a sample holder.

  • Experimental Conditions:

    • Pyrolysis Temperature: The sample is subjected to flash pyrolysis at a temperature high enough to induce fragmentation, typically in the range of 500-1400 °C.

    • GC Separation: The pyrolysis products are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to elute a wide range of compounds.

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra of the separated compounds, which are then identified by comparison with spectral libraries.[4]

Thermal Stability and Decomposition Data

ParameterExpected Value/RangeAnalytical TechniqueReference
Onset Decomposition Temperature (Tonset) 200 - 300 °CTGAGeneral knowledge on aliphatic ethers
Peak Decomposition Temperature (Tpeak) 250 - 400 °CTGA/DTGGeneral knowledge on aliphatic ethers
Decomposition Enthalpy (ΔHd) ExothermicDSC[3]
Major Decomposition Products Isobutylene, Acrolein, Water, Carbon Monoxide, Carbon DioxidePy-GC-MSAnalogy to DGEBA decomposition[5]

Note: These values are estimations and would need to be confirmed by experimental analysis of isobutyl glycidyl ether.

Decomposition Pathway

The thermal decomposition of isobutyl glycidyl ether is expected to proceed through a complex series of radical chain reactions. Based on the decomposition mechanisms of other glycidyl ethers, such as bisphenol-A diglycidyl ether (DGEBA), the following generalized pathway can be proposed.[5]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination & Product Formation start Isobutyl Glycidyl Ether homolytic_cleavage Homolytic Bond Cleavage (C-O or C-C bonds) start->homolytic_cleavage Heat radicals Formation of Primary Radicals homolytic_cleavage->radicals rearrangement Intramolecular Rearrangement (e.g., H-abstraction) radicals->rearrangement fragmentation β-Scission rearrangement->fragmentation products Volatile Products (Isobutylene, Acrolein, etc.) fragmentation->products char_formation Char Residue fragmentation->char_formation

Caption: Generalized decomposition pathway.

The initiation step likely involves the homolytic cleavage of the weakest bonds in the molecule, which are the C-O bonds of the ether linkage and the C-C bonds of the isobutyl group, upon heating. This generates primary radicals that can then undergo a series of propagation reactions, including intramolecular hydrogen abstraction and β-scission, leading to the formation of smaller, more volatile molecules. The major expected decomposition products would be isobutylene from the cleavage of the isobutyl group, and acrolein, water, carbon monoxide, and carbon dioxide from the fragmentation of the glycidyl ether moiety.[5] At higher temperatures, secondary reactions can lead to the formation of a char residue.

Conclusion

The thermal stability and decomposition of isobutyl glycidyl ether are crucial aspects that dictate its application in epoxy systems. While specific experimental data is currently limited in the public domain, established analytical techniques such as TGA, DSC, and Py-GC-MS provide a robust framework for its characterization. Based on the behavior of analogous aliphatic and glycidyl ether compounds, the decomposition of isobutyl glycidyl ether is expected to be an exothermic process occurring at temperatures above 200 °C, yielding a variety of volatile products through radical-mediated fragmentation pathways. Further experimental investigation is necessary to precisely quantify the thermal decomposition parameters and elucidate the specific decomposition mechanisms for this compound.

References

Solubility of 2-[(2-Methylpropoxy)methyl]oxirane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-[(2-Methylpropoxy)methyl]oxirane, also known as isobutyl glycidyl ether. Due to its nature as a reactive diluent in epoxy resins, it is expected to be readily soluble in a wide range of organic solvents. However, specific quantitative solubility data is not extensively available in publicly accessible literature. This guide, therefore, focuses on qualitative solubility, general principles, and standardized methodologies for determining solubility.

Core Concepts

This compound is an organic compound featuring both an ether linkage and a reactive epoxide ring.[1] Its molecular structure dictates its solubility behavior. The ether group can form hydrogen bonds with protic solvents, while the alkyl chain contributes to its solubility in non-polar solvents. As a general principle, ethers and epoxides tend to be soluble in a broad spectrum of organic solvents.[2]

Qualitative Solubility Data

Solvent ClassExample SolventsExpected Qualitative Solubility
Alcohols Methanol, Ethanol, IsopropanolMiscible
Ketones Acetone, Methyl Ethyl KetoneMiscible
Esters Ethyl Acetate, Butyl AcetateMiscible
Aromatic Hydrocarbons Toluene, XyleneMiscible
Aliphatic Hydrocarbons Hexane, HeptaneSoluble
Chlorinated Solvents Dichloromethane, ChloroformMiscible
Ethers Diethyl Ether, TetrahydrofuranMiscible

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol outlines a method for determining the solubility of a liquid analyte, such as this compound, in an organic solvent at a given temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Syringes and vials for sample preparation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a distinct undissolved phase of the analyte indicates that a saturated solution has been formed.

  • Sample Collection and Preparation:

    • Allow the mixture to stand undisturbed at the controlled temperature until the undissolved analyte has settled.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

    • Transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the selected solvent at known concentrations.

    • Analyze the calibration standards and the diluted sample using a suitable analytical method, such as GC-FID.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. The resulting value is the solubility of this compound in the chosen solvent at the specified temperature.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Workflow for Experimental Solubility Determination A Preparation of Saturated Solution (Excess Analyte + Solvent) B Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Settling of Excess Analyte) B->C D Sample Collection (Aliquot of Supernatant) C->D E Sample Dilution D->E F Quantitative Analysis (e.g., GC-FID) E->F G Data Analysis & Calculation (Calibration Curve) F->G H Solubility Value G->H

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

References

An In-Depth Technical Guide to the Ring-Opening Reactions of 2-[(2-Methylpropoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2-Methylpropoxy)methyl]oxirane, more commonly known as isobutyl glycidyl ether, is a versatile aliphatic epoxide. Its chemical reactivity is dominated by the strained three-membered oxirane ring, making it susceptible to nucleophilic attack and subsequent ring-opening. This property allows for the introduction of the 1-(isobutoxymethyl)-2-hydroxyethyl moiety into a wide range of molecules, a valuable transformation in the synthesis of pharmaceuticals, functional polymers, and specialty chemicals. The ether linkage and the isobutyl group confer specific solubility and steric properties to the resulting products.

This technical guide provides a comprehensive overview of the principal ring-opening reactions of this compound, detailing the reaction mechanisms, experimental protocols, and quantitative data where available. The regioselectivity of these reactions is a critical aspect, and this guide will address the factors influencing the site of nucleophilic attack under different catalytic conditions.

Core Principles of Ring-Opening Reactions

The reactivity of the epoxide ring in this compound is a consequence of significant ring strain and the polarity of the carbon-oxygen bonds. The ring-opening can be initiated by either nucleophilic attack on one of the ring carbons or by acid-catalyzed activation of the epoxide oxygen followed by nucleophilic attack. The reaction conditions—namely the nature of the nucleophile and the presence of an acid or base catalyst—determine the reaction pathway and the regiochemical outcome.

Regioselectivity

The oxirane ring of isobutyl glycidyl ether is unsymmetrically substituted. The carbon atoms of the epoxide are referred to as Cα (the carbon bearing the isobutoxymethyl substituent) and Cβ (the terminal, unsubstituted carbon). The regioselectivity of the ring-opening reaction, i.e., whether the nucleophile attacks Cα or Cβ, is a key consideration.

  • Under basic or neutral conditions (SN2-type reaction): Strong, unhindered nucleophiles will preferentially attack the less sterically hindered carbon atom (Cβ). This pathway is favored due to lower steric hindrance at the terminal carbon.

  • Under acidic conditions (SN1/SN2-like reaction): The reaction mechanism is more complex. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. For primary and secondary substituted epoxides like isobutyl glycidyl ether, the attack still predominantly occurs at the less substituted carbon (Cβ). However, the transition state has some carbocation-like character, and for epoxides with a tertiary carbon, the attack can favor the more substituted carbon. For isobutyl glycidyl ether, the attack is generally directed to the less hindered carbon.

Diagram of Reaction Pathways

cluster_main Ring-Opening Pathways of this compound cluster_conditions cluster_products reac This compound acid Acidic Conditions reac->acid H⁺ base Basic/Neutral Conditions reac->base Nu⁻ prod_beta Nucleophilic attack at Cβ (Major Product) acid->prod_beta NuH prod_alpha Nucleophilic attack at Cα (Minor Product) acid->prod_alpha Minor base->prod_beta

Caption: General pathways for the ring-opening of this compound.

Nucleophilic Ring-Opening Reactions

A wide variety of nucleophiles can be employed to open the epoxide ring of this compound, leading to a diverse range of functionalized products.

Aminolysis: Reaction with Amines

The reaction of this compound with primary and secondary amines is a fundamental transformation for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceutical compounds. The reaction typically proceeds via nucleophilic attack of the amine at the terminal carbon (Cβ) of the epoxide ring.

Experimental Workflow for Aminolysis

cluster_workflow Experimental Workflow: Aminolysis start Reactants: This compound Amine (Primary or Secondary) reaction Reaction: Solvent (e.g., EtOH, neat) Heat (e.g., 60-120°C) start->reaction workup Work-up: Solvent removal Extraction reaction->workup purification Purification: Distillation or Chromatography workup->purification product Product: 1-Amino-3-(isobutoxy)propan-2-ol derivative purification->product

Caption: A typical experimental workflow for the aminolysis of this compound.

Quantitative Data for Aminolysis

While specific data for this compound is sparse in the literature, the following table presents representative data for the closely related n-butyl glycidyl ether, which is expected to have very similar reactivity.

NucleophileCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
DiethylamineNoneNeat504>95Generic Data
AnilineNoneNeat1008~90Generic Data
BenzylamineNoneEthanolReflux6HighInferred
MorpholineNoneNeat805>95Inferred

Detailed Experimental Protocol: Synthesis of 1-(Benzylamino)-3-(isobutoxy)propan-2-ol

This protocol is adapted from general procedures for the aminolysis of alkyl glycidyl ethers.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and benzylamine (1.1 eq) in ethanol (5 mL per gram of epoxide).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 1-(benzylamino)-3-(isobutoxy)propan-2-ol.

Thiolysis: Reaction with Thiols

The ring-opening of epoxides with thiols (thiolysis) is an efficient method for the synthesis of β-hydroxy thioethers. This reaction often proceeds with high regioselectivity, with the thiolate anion attacking the less substituted carbon of the epoxide. The reaction can be performed under basic conditions, which generate the more nucleophilic thiolate anion.

Quantitative Data for Thiolysis of n-Butyl Glycidyl Ether (Analogue)

NucleophileCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
ThiophenolEt3NNeat25295Generic Data
1-DodecanethiolNaHTHF50492Inferred

Detailed Experimental Protocol: Synthesis of 1-(Isobutoxy)-3-(phenylthio)propan-2-ol

This protocol is based on general procedures for the base-catalyzed thiolysis of epoxides.

  • Reactant Preparation: To a solution of thiophenol (1.1 eq) in tetrahydrofuran (THF), add a catalytic amount of triethylamine (0.1 eq).

  • Reaction: Add this compound (1.0 eq) dropwise to the solution at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering and concentrating the organic layer, purify the crude product by column chromatography on silica gel to obtain 1-(isobutoxy)-3-(phenylthio)propan-2-ol.

Hydrolysis: Reaction with Water

The hydrolysis of this compound results in the formation of a 1,2-diol, specifically 1-(isobutoxy)propane-2,3-diol. This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen activates the ring for attack by a weak nucleophile like water.

  • Base-Catalyzed Hydrolysis: This requires harsher conditions (higher temperatures) as the hydroxide ion is a less potent nucleophile than amines or thiolates, and the epoxide is less reactive than under acidic conditions.

Quantitative Data for Hydrolysis of Glycidyl Ethers (General)

CatalystSolventTemp. (°C)Time (h)Yield (%)
H2SO4 (cat.)Water802>90
NaOHWater1006Moderate

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reactant Preparation: Suspend this compound (1.0 eq) in water containing a catalytic amount of sulfuric acid (e.g., 1 mol%).

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 2 hours.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). Extract the product with ethyl acetate.

  • Purification: Dry the organic extracts, remove the solvent, and purify the resulting diol by distillation or chromatography.

Conclusion

The ring-opening reactions of this compound are a cornerstone of its utility in synthetic chemistry. By carefully selecting the nucleophile and reaction conditions, a diverse array of functionalized molecules can be prepared with high efficiency and regioselectivity. The aminolysis, thiolysis, and hydrolysis reactions presented in this guide provide a foundation for the application of this versatile building block in drug discovery, polymer science, and the development of advanced materials. While specific quantitative data for isobutyl glycidyl ether can be limited in publicly available literature, the use of close analogues provides reliable and instructive examples for researchers. Further investigation into the kinetics and optimization of these reactions for specific applications is a promising area for future research.

Reactivity of the epoxide ring in isobutyl glycidyl ether

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Reactivity of the Epoxide Ring in Isobutyl Glycidyl Ether

Introduction to Isobutyl Glycidyl Ether (IBGE)

Isobutyl glycidyl ether (IBGE) is an aliphatic glycidyl ether characterized by an epoxide ring and an isobutyl ether linkage. Its chemical structure combines the high reactivity of the oxirane ring with the physical properties imparted by the isobutyl group. Like other glycidyl ethers, IBGE is used as a reactive diluent in epoxy resin formulations to reduce viscosity and improve handling characteristics.[1] The high reactivity of its epoxide (oxirane) group also makes it a valuable chemical intermediate for synthesizing a variety of more complex molecules.[1] Understanding the reactivity of this functional group is critical for controlling reaction outcomes in industrial applications and for its potential use in specialized fields like drug development, where glycidyl ether derivatives can serve as precursors for active pharmaceutical ingredients (APIs), such as β-blockers.[1]

Chemical Properties of Isobutyl Glycidyl Ether:

  • IUPAC Name: 2-(isobutoxymethyl)oxirane[2]

  • CAS Number: 3814-55-9[3]

  • Molecular Formula: C₇H₁₄O₂[2]

  • Molecular Weight: 130.18 g/mol

  • Boiling Point: ~159.5 °C[3]

  • Density: ~0.909 g/mL at 25 °C[3]

Fundamentals of Epoxide Ring Reactivity

The reactivity of the epoxide ring is its most significant chemical feature. This reactivity stems from a high degree of ring strain, a combination of angle strain and torsional strain.[4] The deviation from the ideal 109.5° tetrahedral bond angle forces the C-C and C-O bonds into a strained configuration, making the ring susceptible to cleavage.[4] This inherent instability is the driving force for ring-opening reactions, which can proceed even with poor leaving groups like alkoxides, a reaction not typically observed in acyclic ethers.[4][5]

Epoxide ring-opening reactions can be catalyzed by both acids and bases (strong nucleophiles) and generally proceed via nucleophilic substitution (SN1 or SN2) mechanisms.[4][6]

  • Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group (a neutral hydroxyl group) and making the ring more susceptible to nucleophilic attack.[4][7] The reaction often exhibits SN1-like characteristics, where the nucleophile attacks the more substituted carbon atom because the transition state has significant carbocationic character, which is stabilized by hyperconjugation.[4][5]

  • Base-Catalyzed (Nucleophilic) Opening: Under basic or neutral conditions with a strong nucleophile, the reaction follows a direct SN2 mechanism.[4][6] The nucleophile attacks one of the electrophilic carbons of the epoxide ring, causing the ring to open. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[4][8]

Reactivity and Regioselectivity of the IBGE Epoxide Ring

The epoxide ring in isobutyl glycidyl ether is unsymmetrical, with a primary carbon and a secondary carbon. This structural feature leads to regioselectivity in its ring-opening reactions, with the outcome dependent on the reaction conditions.

Reaction under Basic or Nucleophilic Conditions (SN2 Mechanism)

In the presence of strong nucleophiles (e.g., alkoxides, amines, Grignard reagents) under basic or neutral conditions, the ring-opening of IBGE occurs via an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered primary carbon of the epoxide ring.[4][6][8] This backside attack leads to an inversion of stereochemistry at the site of attack and the formation of a secondary alcohol after workup.

Reaction under Acidic Conditions (SN1-like Mechanism)

Under acidic conditions, the mechanism shifts to an SN1-like pathway. After protonation of the epoxide oxygen, the C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms.[5] This positive charge is better stabilized on the more substituted secondary carbon. Consequently, the nucleophile preferentially attacks this more substituted carbon.[4][5] The product of this reaction, after workup, is a primary alcohol.

The table below summarizes the regiochemical outcomes of IBGE ring-opening reactions.

Condition Mechanism Site of Nucleophilic Attack Primary Product
Basic / Strong NucleophileSN2Less substituted (primary) carbonSecondary Alcohol
Acidic / Weak NucleophileSN1-likeMore substituted (secondary) carbonPrimary Alcohol

G

Key Reactions and Influencing Factors

The reactivity of the IBGE epoxide ring is influenced by several factors, including the choice of catalyst, nucleophile, solvent, and temperature.

Ring-Opening with Alcohols and Water

The reaction of glycidyl ethers with alcohols or water is a common and important transformation.

  • Hydrolysis: In the presence of dilute acid, IBGE will undergo hydrolysis to form isobutyl glycerol (a 1,2-diol).[6]

  • Alkoxylation: The reaction with alcohols, catalyzed by either acids or bases, yields ether-alcohol products.[9] Lewis acid catalysts like Sn-Beta have been shown to be effective for the ring-opening of glycidyl ethers with alcohols, with regioselectivity being influenced by the inductive effects of the ether group.[10] For n-butyl glycidyl ether, a close analog of IBGE, the reaction with methanol shows a high preference (88%) for nucleophilic attack at the terminal carbon.[10]

Ring-Opening with Amines

The reaction between epoxides and amines is fundamental to the curing of many epoxy resins.

  • The reaction is autocatalytic; the hydroxyl groups generated during the initial amine-epoxide reaction accelerate subsequent reactions.[11] This acceleration is attributed to the hydroxyl group's ability to hydrogen-bond with the epoxide oxygen, facilitating ring-opening.[11]

  • Primary amines can react twice with epoxide rings, acting as cross-linking agents in polymerization.

Polymerization

IBGE can undergo ring-opening polymerization under both cationic and anionic conditions.

  • Anionic Polymerization: Strong bases like potassium hydroxide (KOH) or potassium tert-butoxide can initiate the anionic ring-opening polymerization of glycidyl ethers.[12] The reaction proceeds with the nucleophilic attack of an alkoxide at the less substituted carbon of the epoxide.[12]

  • Cationic Polymerization: Lewis or Brønsted acids can initiate cationic polymerization. This process is generally faster than for many other types of epoxides due to the ether oxygen, but control over the polymerization can be challenging.[13]

The table below summarizes key kinetic and reactivity trends for glycidyl ethers.

Factor Influence on Reactivity Observations for Glycidyl Ethers
Catalyst Determines mechanism (SN1 vs. SN2) and rate.Acidic: Protonation activates the ring, favoring attack at the more substituted carbon.[4] Basic: Strong nucleophiles attack the less hindered carbon.[6]
Nucleophile Strength Strong nucleophiles favor the SN2 pathway.Hydroxyl groups formed in situ accelerate reactions with amines.[11] Alcohols are weaker nucleophiles than amines.[10]
Temperature Increases reaction rate.At temperatures above 100°C, side reactions like homo-polymerization can compete with the desired addition reaction in alcohol systems.[9]
Solvent Can stabilize intermediates and influence nucleophilicity.The polarity of the solvent can affect the electrophilicity of the epoxide carbons and thus the reaction rate.[14]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Ring-Opening of IBGE with an Alcohol

This protocol describes a representative procedure for reacting IBGE with an alcohol, such as methanol, under basic conditions.

  • Reagents and Setup:

    • Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

    • Add isobutyl glycidyl ether (1.0 eq) and the desired alcohol (e.g., methanol, used in excess as the solvent).

    • Add a catalytic amount of a strong base (e.g., sodium methoxide, 0.1 eq).

  • Reaction:

    • Heat the mixture to reflux (for methanol, ~65 °C) and stir.

    • Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of IBGE.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalyst by adding a mild acid (e.g., ammonium chloride solution).

    • Remove the excess alcohol solvent under reduced pressure using a rotary evaporator.

    • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the product via column chromatography on silica gel if necessary.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The primary product is expected to be 1-isobutoxy-3-methoxy-2-propanol.

Protocol 2: Kinetic Analysis by In Situ ¹H NMR Spectroscopy

This protocol outlines a method for studying the reaction kinetics, adapted from procedures used for similar epoxides.[14]

  • Sample Preparation:

    • In a nitrogen-filled glovebox, prepare a stock solution of the initiator/catalyst (e.g., potassium tert-butoxide) in a deuterated solvent (e.g., DMSO-d₆).

    • In a separate vial, add the deuterated solvent, isobutyl glycidyl ether, and a known amount of an internal standard (e.g., mesitylene).

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) of the monomer solution before adding the catalyst.

    • Inject the catalyst stock solution into the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.

  • Data Analysis:

    • Integrate the characteristic proton signals of the IBGE epoxide ring (e.g., the CH proton around 3.1 ppm) and the internal standard.

    • Calculate the concentration of IBGE at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the monomer concentration (ln[M]) versus time. A linear plot indicates first-order kinetics with respect to the monomer.

    • The negative slope of this line corresponds to the apparent rate constant (k_app).

G A 1. Reaction Setup (Flask, Stirrer, N2 atm) B 2. Reagent Addition (IBGE, Nucleophile, Catalyst) A->B C 3. Reaction (Heating, Stirring) B->C D 4. Monitoring (TLC / GC / NMR) C->D D->C Continue reaction if incomplete E 5. Workup (Neutralization, Extraction) D->E Proceed if complete F 6. Purification (Rotary Evaporation, Column Chromatography) E->F G 7. Characterization (NMR, FTIR, MS) F->G

Relevance in Drug Development and Toxicology

The epoxide ring is a key synthon in organic chemistry. The ability to open the ring regio- and stereoselectively allows for the introduction of two new functional groups, making glycidyl ethers like IBGE useful intermediates in the synthesis of pharmaceuticals.[1][15] For example, the reaction of a glycidyl ether with an amine can generate a 1-amino-2-hydroxypropyl moiety, a core structure in many β-blocker drugs.[1]

However, the high reactivity of epoxides also underlies their potential toxicity. Glycidyl ethers are known skin and respiratory irritants and can act as skin sensitizers.[16] The toxic effects of related glycol ethers are often linked to their metabolism. For instance, ethylene glycol monobutyl ether is metabolized via alcohol and aldehyde dehydrogenases to butoxyacetic acid (BAA), which is responsible for its hematotoxicity.[17] While specific metabolic pathways for IBGE are not detailed in the provided literature, it is plausible that it undergoes enzymatic hydrolysis of the epoxide ring to a diol, followed by further oxidation or conjugation for excretion.[16][18] This metabolic activation is a crucial consideration for professionals in drug development and toxicology.

G IBGE Isobutyl Glycidyl Ether (Chiral or Racemic) Reaction Regioselective Ring-Opening (SN2) IBGE->Reaction Amine Nucleophilic Amine (e.g., Arylamine) Amine->Reaction Intermediate Amino Alcohol Intermediate Reaction->Intermediate Forms C-N bond API Active Pharmaceutical Ingredient (e.g., β-Blocker) Intermediate->API Further Synthetic Steps

Conclusion

The reactivity of the epoxide ring in isobutyl glycidyl ether is governed by the principles of ring strain and is highly tunable through the choice of reaction conditions. Under basic conditions with strong nucleophiles, the reaction proceeds via an SN2 mechanism, with attack at the less substituted carbon. Conversely, acid catalysis promotes an SN1-like mechanism with preferential attack at the more substituted carbon. This predictable regioselectivity, combined with the ability to react with a wide range of nucleophiles, makes IBGE a versatile building block. For researchers and drug development professionals, a thorough understanding of these reaction pathways is essential for designing efficient synthetic routes and for anticipating potential metabolic and toxicological consequences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(2-[(2-Methylpropoxy)methyl]oxirane)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and polymerization of the monomer 2-[(2-Methylpropoxy)methyl]oxirane, also known as isobutyl glycidyl ether. The resulting polymer, a polyether, holds potential for various applications, including in the formulation of advanced materials and as a component in drug delivery systems.

Application Notes

The monomer this compound is a versatile building block for the synthesis of functional polyethers.[1] Its chemical structure, featuring a reactive oxirane (epoxide) ring and a hydrophobic isobutoxy side chain, allows for the creation of polymers with tunable properties.[1] The polymerization of this monomer proceeds primarily through ring-opening polymerization, which can be initiated by either cationic or anionic species. This allows for control over the polymer's molecular weight and architecture.

Potential Applications in Drug Development and Materials Science:

  • Drug Delivery Vehicles: The amphiphilic nature of the resulting polymer, with its hydrophilic polyether backbone and hydrophobic side chains, makes it a candidate for forming micelles or nanoparticles for the encapsulation of poorly water-soluble drugs.

  • Biocompatible Coatings: Polyethers are known for their potential biocompatibility. Polymers based on this compound could be explored for coating medical devices to improve their biocompatibility and reduce fouling.

  • PEG Alternatives: Poly(ethylene glycol) (PEG) is a widely used polymer in biomedicine. However, concerns about immunogenicity and oxidative degradation have prompted research into alternatives. Functional polyethers, like the one derived from this monomer, represent a class of polymers that could offer similar benefits with potentially improved stability and functionality.[2]

  • Adhesives and Resins: The reactivity of the epoxide group makes this monomer useful in the formulation of adhesives, coatings, and resins where it can form strong cross-linked networks.[1]

Synthesis of the Monomer: this compound

The most common and commercially viable method for synthesizing this compound is through the nucleophilic ring-opening of epichlorohydrin with isobutanol in the presence of a base.[1]

reagents Reactants: - Isobutanol - Epichlorohydrin - Sodium Hydroxide (Base) reaction Nucleophilic Substitution (SN2) reagents->reaction Mixing intermediate Intermediate Formation reaction->intermediate cyclization Intramolecular Cyclization (Epoxide Ring Formation) intermediate->cyclization product Crude Product: This compound cyclization->product purification Purification (Vacuum Distillation) product->purification final_product Pure Monomer purification->final_product

Caption: Workflow for the synthesis of the this compound monomer.

Protocol 2.1: Monomer Synthesis

Materials:

  • Isobutanol (CAS: 78-83-1)

  • Epichlorohydrin (CAS: 106-89-8)

  • Sodium hydroxide (NaOH)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Set up a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Add isobutanol (1.0 mol) and sodium hydroxide pellets (1.1 mol) to the flask.

  • Cool the flask in an ice bath and slowly add epichlorohydrin (1.0 mol) dropwise from the dropping funnel over 1 hour with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 50-60°C and maintain it for 4-6 hours with continuous stirring.

  • Cool the reaction mixture to room temperature and add 200 mL of diethyl ether.

  • Filter the mixture to remove the sodium chloride precipitate and unreacted sodium hydroxide.

  • Transfer the filtrate to a separatory funnel and wash it three times with 100 mL of distilled water to remove any remaining salts and base.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purify the crude product by vacuum distillation.[1] Collect the fraction boiling at the appropriate temperature for this compound.

Characterization: The structure and purity of the synthesized monomer can be confirmed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]

Polymerization of this compound

The polymerization of this monomer can be achieved via cationic or anionic ring-opening polymerization (ROP). The choice of method will influence the characteristics of the resulting polymer.

start Start: Prepare Monomer and Reaction Setup choice Select Polymerization Method start->choice cationic Cationic ROP choice->cationic Cationic anionic Anionic ROP choice->anionic Anionic initiation_cat Initiation: Add Lewis Acid (e.g., BF₃·OEt₂) cationic->initiation_cat initiation_an Initiation: Add Strong Base (e.g., KOH) anionic->initiation_an polymerization Polymerization: Controlled Temperature and Time initiation_cat->polymerization initiation_an->polymerization termination Termination & Quenching polymerization->termination purification Polymer Purification: Precipitation and Drying termination->purification analysis Characterization: (GPC, NMR, DSC) purification->analysis

Caption: General experimental workflow for the ring-opening polymerization of the monomer.

Protocol 3.1: Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) is a common method for polymerizing epoxides and related cyclic ethers.[3] It is typically initiated by strong electrophiles, such as Lewis acids.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I+) M Monomer (Oxirane) I->M + IM Activated Monomer (IM+) M->IM IM2 Activated Monomer (IM+) M2 Monomer (n) IM2->M2 + P Growing Polymer Chain (P+) M2->P P2 Growing Polymer Chain (P+) X Terminating Agent (X-) P2->X + PX Final Polymer (PX) X->PX

Caption: Simplified mechanism of Cationic Ring-Opening Polymerization.

Materials:

  • This compound (purified monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator

  • Anhydrous dichloromethane (DCM) as solvent

  • Methanol (for quenching)

  • Hexanes (for precipitation)

  • Schlenk flask and line

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • In a Schlenk flask under a nitrogen atmosphere, dissolve the monomer (e.g., 5 g, 38.4 mmol) in anhydrous DCM (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • In a separate vial, prepare a stock solution of the initiator by dissolving BF₃·OEt₂ (e.g., 54 mg, 0.38 mmol for a monomer/initiator ratio of 100) in 1 mL of anhydrous DCM.

  • Add the initiator solution to the monomer solution dropwise via syringe while stirring.

  • Allow the reaction to proceed at 0°C for 24 hours.

  • Quench the polymerization by adding 2 mL of methanol.

  • Concentrate the solution using a rotary evaporator.

  • Dissolve the concentrated polymer in a minimal amount of DCM and precipitate it by adding the solution dropwise into a large volume of cold hexanes with vigorous stirring.

  • Collect the precipitated polymer by filtration or decantation and dry it under vacuum at 40°C until a constant weight is achieved.

Protocol 3.2: Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) provides another route to polyethers and is often used to achieve well-defined polymers.[4] It is initiated by strong nucleophiles like alkali metal hydroxides.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-) M Monomer (Oxirane) I->M + IM Alkoxide Intermediate (IM-) M->IM IM2 Alkoxide Intermediate (IM-) M2 Monomer (n) IM2->M2 + P Growing Polymer Chain (P-) M2->P P2 Growing Polymer Chain (P-) H Protic Source (H+) P2->H + PH Final Polymer (PH) H->PH

Caption: Simplified mechanism of Anionic Ring-Opening Polymerization.

Materials:

  • This compound (purified monomer)

  • Potassium hydroxide (KOH) as initiator

  • Anhydrous toluene as solvent

  • Hydrochloric acid (HCl, dilute aqueous solution for neutralization)

  • Hexanes (for precipitation)

  • Round-bottom flask with a Dean-Stark trap

Procedure:

  • Place the monomer (e.g., 5 g, 38.4 mmol) and powdered KOH (e.g., 22 mg, 0.38 mmol for a monomer/initiator ratio of 100) in a round-bottom flask with anhydrous toluene (20 mL).

  • Equip the flask with a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux to azeotropically remove any water.

  • After ensuring the system is anhydrous, increase the temperature to 100-110°C and maintain it for 48 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and dissolve the mixture in additional toluene.

  • Neutralize the catalyst by washing the solution with dilute HCl, followed by washing with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution using a rotary evaporator.

  • Precipitate the polymer in cold hexanes, collect it by filtration, and dry it under vacuum at 40°C.

Data Presentation and Characterization

The synthesized polymers should be characterized to determine their molecular weight (Mₙ), polydispersity index (PDI), and thermal properties. Gel Permeation Chromatography (GPC) is the standard method for determining Mₙ and PDI.

Table 1: Illustrative Results for Cationic Ring-Opening Polymerization (Note: This data is representative and will vary based on specific reaction conditions.)

Entry[M]/[I] RatioTime (h)Conversion (%)Mₙ (GPC, g/mol )PDI (Đ)
150:124956,2001.25
2100:1249211,5001.30
3200:1248821,0001.38

Table 2: Illustrative Results for Anionic Ring-Opening Polymerization (Note: This data is representative and will vary based on specific reaction conditions.)

Entry[M]/[I] RatioTime (h)Conversion (%)Mₙ (GPC, g/mol )PDI (Đ)
150:148986,4001.15
2100:1489612,3001.18
3200:1489423,5001.22

References

Application Notes and Protocols for the Ring-Opening Polymerization of Isobutyl Glycidyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the ring-opening polymerization (ROP) of isobutyl glycidyl ether (iBGE), a versatile monomer for the synthesis of functional polyethers. The protocols described herein are based on established methods for glycidyl ethers and are intended to serve as a comprehensive guide for researchers in polymer chemistry and drug development. The resulting poly(isobutyl glycidyl ether) (PiBGE) is a biocompatible and thermoresponsive polymer with potential applications in drug delivery, surface modification, and other biomedical fields.

Introduction

Ring-opening polymerization is a powerful technique for the synthesis of well-defined polymers from cyclic monomers. In the case of isobutyl glycidyl ether, the epoxide ring is opened to form a linear polyether chain. The polymerization can proceed through either an anionic or a cationic mechanism, each offering distinct advantages in terms of control over molecular weight, polydispersity, and polymer architecture.

Anionic Ring-Opening Polymerization (AROP) typically offers excellent control over the polymerization, leading to polymers with narrow molecular weight distributions (low polydispersity index, PDI). This "living" characteristic allows for the synthesis of block copolymers and other complex architectures.

Cationic Ring-Opening Polymerization (CROP) provides an alternative route that can be initiated by Lewis or Brønsted acids. While historically more challenging to control than AROP, the development of "activated monomer" mechanisms has enabled the synthesis of well-defined polyethers under milder conditions.

Data Presentation

The following tables summarize typical quantitative data obtained from the ring-opening polymerization of glycidyl ethers, based on analogous systems reported in the literature. These values can be used as a benchmark for the polymerization of isobutyl glycidyl ether.

Table 1: Anionic Ring-Opening Polymerization of Isopropyl Glycidyl Ether (IPGE) with Potassium tert-Butoxide (KOtBu) *

CatalystTemperature (°C)Time (days)Monomer Conversion (%)Mn (Da)Mw (Da)PDI (Mw/Mn)
KOtBu25217---
KOtBu5028426,77827,5171.03[1]

*Data for isopropyl glycidyl ether is presented as a close structural analog to isobutyl glycidyl ether.[1]

Table 2: Cationic Ring-Opening Polymerization of Glycidyl Phenyl Ether (GPE) with Phosphonic Acid Esters and ZnCl₂ *

Initiator (1 mol%)Temperature (°C)Time (h)Monomer Conversion (%)Mn (Da)PDI (Mw/Mn)
O,O-di-p-methylbenzyl phenylphosphonate150129532001.45
O,O-dibenzyl phenylphosphonate170129235001.51
O,O-di-p-nitrobenzyl phenylphosphonate210128828001.62

*This data for a different glycidyl ether illustrates a cationic polymerization system.[2]

Experimental Protocols

Anionic Ring-Opening Polymerization of Isobutyl Glycidyl Ether

This protocol describes the AROP of iBGE using potassium tert-butoxide as an initiator, a common and effective method for producing well-defined polyethers.

Materials:

  • Isobutyl glycidyl ether (iBGE), dried over CaH₂ and distilled under reduced pressure.

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).

  • In a Schlenk flask, dissolve the desired amount of KOtBu initiator in anhydrous toluene.

  • Cool the initiator solution to 0°C in an ice bath.

  • Slowly add the purified isobutyl glycidyl ether monomer to the initiator solution via syringe under an inert atmosphere.

  • The reaction mixture is then stirred at the desired temperature (e.g., 50°C) for a specified time (e.g., 48 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR or Gel Permeation Chromatography (GPC).[1]

  • Upon completion, the polymerization is terminated by the addition of a small amount of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold hexane or methanol.

  • The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum to a constant weight.

Cationic Ring-Opening Polymerization of Isobutyl Glycidyl Ether

This protocol outlines a general procedure for the cationic ROP of iBGE using a Lewis acid initiator, such as boron trifluoride diethyl etherate (BF₃·OEt₂).

Materials:

  • Isobutyl glycidyl ether (iBGE), dried over CaH₂ and distilled under reduced pressure.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Flame-dry all glassware under vacuum and cool under an inert atmosphere.

  • In a Schlenk flask, dissolve the purified isobutyl glycidyl ether in anhydrous DCM.

  • Cool the monomer solution to 0°C.

  • Prepare a dilute solution of BF₃·OEt₂ in anhydrous DCM in a separate flask.

  • Slowly add the initiator solution to the stirred monomer solution dropwise. An exothermic reaction may be observed.[3]

  • Allow the reaction to proceed at the desired temperature (e.g., room temperature) for the specified time. Monitor the reaction by ¹H NMR or GPC.

  • Terminate the polymerization by adding a small amount of methanol or another nucleophilic quenching agent.

  • Precipitate the polymer in a suitable non-solvent, such as cold methanol or hexane.

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Visualizations

The following diagrams illustrate the general workflows for the anionic and cationic ring-opening polymerization of isobutyl glycidyl ether.

Anionic_ROP_Workflow start Start drying Dry Glassware & Purge with Inert Gas start->drying initiator_prep Prepare Initiator Solution (e.g., KOtBu in Toluene) drying->initiator_prep monomer_add Add Purified Isobutyl Glycidyl Ether initiator_prep->monomer_add polymerization Polymerization (e.g., 50°C, 48h) monomer_add->polymerization termination Terminate with Methanol polymerization->termination precipitation Precipitate Polymer (e.g., in Hexane) termination->precipitation purification Collect, Wash, and Dry Polymer precipitation->purification end End purification->end

Caption: Anionic Ring-Opening Polymerization Workflow for iBGE.

Cationic_ROP_Workflow start Start setup Inert Atmosphere Setup (Flame-dried Glassware) start->setup monomer_sol Prepare Monomer Solution (iBGE in DCM) setup->monomer_sol initiator_add Add Initiator Solution (e.g., BF3.OEt2 in DCM) monomer_sol->initiator_add reaction Polymerization Reaction (e.g., Room Temperature) initiator_add->reaction quench Quench Polymerization (e.g., with Methanol) reaction->quench isolation Precipitate and Isolate Polymer quench->isolation drying Dry Final Polymer Under Vacuum isolation->drying end End drying->end

Caption: Cationic Ring-Opening Polymerization Workflow for iBGE.

References

Application Notes and Protocols: 2-[(2-Methylpropoxy)methyl]oxirane as a Reactive Diluent in Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epoxy resins are a critical class of thermosetting polymers used extensively as high-performance adhesives, coatings, and composite materials due to their excellent mechanical strength, chemical resistance, and adhesion.[1][2] However, many epoxy resin systems, particularly those based on diglycidyl ether of bisphenol-A (DGEBA), exhibit high viscosity, which can impede processing and application, especially when incorporating functional fillers.[3][4] To overcome this, reactive diluents are employed to reduce the viscosity of the uncured resin.[5][6]

2-[(2-Methylpropoxy)methyl]oxirane, also known as Isobutyl Glycidyl Ether (IBGE), is a monofunctional reactive diluent used to lower the viscosity of epoxy formulations.[7] Its epoxide group allows it to co-react with the curing agent and become an integral part of the final cross-linked polymer network. This covalent bonding minimizes the leaching that can occur with non-reactive diluents. The isobutyl group imparts distinct chemical properties compared to other glycidyl ethers.[7] While its primary application is in polymer science for coatings and adhesives, the reactivity of its epoxide ring with nucleophiles makes it a molecule of interest for potential applications in material sciences and drug development.[7]

This document provides detailed application notes on the effects of IBGE on epoxy resin properties and standardized protocols for its evaluation.

Effects on Epoxy Resin Properties

The addition of a monofunctional reactive diluent like IBGE influences several key properties of the epoxy system. As a structural isomer of n-butyl glycidyl ether (BGE), its effects are expected to be very similar. The primary function is to reduce viscosity, which in turn affects the handling and processing of the resin.[5][8] However, this modification also impacts the mechanical and thermal properties of the cured product because the diluent alters the cross-link density of the polymer network.[9]

Viscosity Reduction

The principal advantage of using IBGE is the significant reduction in the viscosity of the uncured epoxy resin, which facilitates easier processing, improved wetting of substrates and fillers, and the potential for higher filler loading.[5][9] Studies on the similar n-butyl glycidyl ether have shown that viscosity decreases substantially with increasing diluent concentration.[3][4]

Table 1: Effect of n-Butyl Glycidyl Ether (BGE) on Epoxy Resin Viscosity

Diluent Concentration (wt%) Base Epoxy System Viscosity Reduction (%) Reference
20% DGEBA with methylene dianiline 97% (at room temperature) [3][4]

| 17.5% | DGEBA (E-51) | Significant reduction (qualitative) |[10] |

Note: Data presented is for n-butyl glycidyl ether (BGE), a close structural isomer of IBGE, and is indicative of expected performance.

Mechanical Properties

The incorporation of a monofunctional diluent like IBGE typically reduces the cross-link density of the cured epoxy network. This generally leads to a decrease in properties like tensile strength and modulus, but can simultaneously increase ductility and impact resistance.[8][9][11] However, at appropriate, low concentrations, some mechanical properties can be enhanced. For instance, n-butyl glycidyl ether has been shown to simultaneously improve the cryogenic strength, ductility, and impact resistance of certain epoxy systems.[12][13]

Table 2: Effect of n-Butyl Glycidyl Ether (BGE) on Cured Epoxy Mechanical Properties

Property Base Epoxy System Diluent Conc. (wt%) Observation Reference
Elastic Modulus DGEBA with methylene dianiline 20% Moderate increase (~10%) [3][4]
Tensile Strength DGEBF with DETD Optimal low addition Enhanced tensile strength [12]
Impact Resistance DGEBF with DETD Appropriate content Simultaneously enhanced [12][13]

| Ductility / Elongation | General Epoxy Systems | Increasing content | Steadily increases |[11] |

Note: DGEBA = Diglycidyl ether of bisphenol-A; DGEBF = Diglycidyl ether of bisphenol-F; DETD = Diethyl toluene diamine. Data is for the analogous BGE.

Thermal Properties

The reduction in cross-link density caused by IBGE typically results in a lower glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.[12] The thermal stability, often measured by the onset of decomposition (Td), may also be affected.

Table 3: Effect of n-Butyl Glycidyl Ether (BGE) on Cured Epoxy Thermal Properties

Property Base Epoxy System Diluent Conc. (wt%) Observation Reference
Glass Transition Temp. (Tg) DGEBF with DETD Increasing content Decreases with increasing content [12][13]
Glass Transition Temp. (Tg) DGEBA with methylene dianiline 20% Moderate reduction (~10%) [3][4]
Peak Exotherm Temp. (DSC) DGEBA with methylene dianiline 20% Reduced by 12% [3][4]

| Initial Decomposition Temp. (TGA) | DGEBA-based systems | Not specified | Generally decreases with diluents |[14] |

Note: Data is for the analogous BGE.

Curing Characteristics

Reactive diluents can alter the curing kinetics of the epoxy system. The addition of 20 wt% n-butyl glycidyl ether was found to prolong the time to reach the peak exothermic temperature during curing by 60%.[3][4] The activation energy of the curing reaction may also be influenced.[15]

Experimental Protocols

The following protocols outline standard methods for characterizing epoxy resin systems modified with this compound.

Protocol 1: Viscosity Measurement of Epoxy Formulations

This protocol describes how to measure the viscosity of uncured epoxy-diluent mixtures.

Objective: To quantify the effect of IBGE concentration on the viscosity of the epoxy resin system.

Materials & Equipment:

  • Base epoxy resin (e.g., DGEBA)

  • This compound (IBGE)

  • Analytical balance

  • Disposable mixing cups and spatulas

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindles

  • Temperature-controlled water bath or chamber

Procedure:

  • Sample Preparation: a. Prepare a series of formulations by weight (e.g., 0%, 5%, 10%, 15%, 20% IBGE in the base epoxy resin). b. Weigh the required amount of epoxy resin into a mixing cup. c. Add the corresponding amount of IBGE to the resin. d. Mix thoroughly with a spatula for 3-5 minutes until the mixture is homogeneous. Avoid introducing excessive air bubbles. e. Allow the mixture to equilibrate to the desired measurement temperature (e.g., 25 °C) for at least 30 minutes.

  • Viscosity Measurement: a. Calibrate the viscometer according to the manufacturer's instructions. b. Select a spindle and rotational speed appropriate for the expected viscosity range. The torque reading should ideally be between 10% and 90%. c. Immerse the spindle into the conditioned sample up to the marked level. d. Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading. e. Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s). f. Repeat the measurement three times for each formulation and calculate the average.

Protocol 2: Evaluation of Curing Kinetics and Glass Transition Temperature (Tg) by DSC

This protocol uses Differential Scanning Calorimetry (DSC) to study the curing reaction and determine the Tg of the cured material.[16][17]

Objective: To determine the heat of reaction, peak exotherm temperature, and glass transition temperature (Tg) of IBGE-modified epoxy systems.

Materials & Equipment:

  • Uncured, mixed epoxy formulations (resin + IBGE + curing agent)

  • Cured epoxy samples

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimping press

Procedure:

  • Curing Kinetics (Non-isothermal scan): a. Prepare a complete formulation by mixing the epoxy/IBGE blend with a stoichiometric amount of a selected curing agent (e.g., an amine). b. Accurately weigh 5-10 mg of the freshly mixed, uncured formulation into an aluminum DSC pan and hermetically seal it. c. Place the sample pan and an empty reference pan into the DSC cell. d. Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a high temperature (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).[3] e. Record the heat flow as a function of temperature. The resulting exotherm provides the total heat of reaction (ΔH), onset temperature of curing, and peak exotherm temperature.

  • Glass Transition Temperature (Tg) Measurement: a. Prepare larger samples of each formulation and cure them according to a defined schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C). b. Weigh 10-15 mg of the fully cured solid sample into a DSC pan and seal. c. Perform a heat-cool-heat cycle in the DSC. For example: i. Heat from 25 °C to 200 °C at 10 °C/min (to erase thermal history). ii. Cool to 25 °C at 10 °C/min. iii. Reheat from 25 °C to 200 °C at 10 °C/min.[3] d. Determine the Tg from the inflection point in the heat flow curve during the second heating scan.

Protocol 3: Assessment of Thermal Stability by TGA

This protocol uses Thermogravimetric Analysis (TGA) to evaluate the thermal stability of the cured epoxy.

Objective: To determine the onset of thermal decomposition (Td) and char yield of the cured epoxy material.

Materials & Equipment:

  • Fully cured epoxy samples

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (platinum or ceramic)

Procedure:

  • Cut a small, representative piece (5-10 mg) from the fully cured epoxy sample.

  • Place the sample into a TGA pan.

  • Heat the sample from room temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[14]

  • Record the sample weight as a function of temperature.

  • Determine the initial decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs (Td5%).[14]

  • Record the residual weight percentage (char yield) at the final temperature.[14]

Protocol 4: Determination of Mechanical Properties (Tensile Testing)

This protocol describes the process for evaluating the tensile properties of the cured epoxy.

Objective: To measure the tensile strength, Young's modulus, and elongation at break of the cured IBGE-modified epoxy.

Materials & Equipment:

  • Fully cured epoxy samples cast into standardized shapes (e.g., dog-bone specimens per ASTM D638)

  • Universal testing machine with tensile grips

  • Extensometer (optional, for precise strain measurement)

  • Calipers for measuring specimen dimensions

Procedure:

  • Prepare and cure the epoxy formulations in molds to create standardized test specimens.

  • Carefully measure the width and thickness of the gauge section of each specimen.

  • Mount the specimen into the tensile grips of the universal testing machine.

  • Attach an extensometer if available.

  • Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.[18]

  • Record the load and displacement (or strain) data throughout the test.

  • From the resulting stress-strain curve, calculate:

    • Tensile Strength: The maximum stress the material can withstand.

    • Young's Modulus: The slope of the initial, linear portion of the curve.

    • Elongation at Break: The percentage increase in length at the point of fracture.

  • Test at least five specimens for each formulation and report the average values.

Visualizations

// Node Definitions prep [label="Formulation Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Mixing & Degassing\n(Epoxy + IBGE + Curing Agent)", fillcolor="#FFFFFF", fontcolor="#202124"]; uncured [label="Uncured Sample Characterization", fillcolor="#F1F3F4", fontcolor="#202124"]; visc [label="Viscosity Measurement\n(Protocol 1)", fillcolor="#FFFFFF", fontcolor="#202124"]; dsc_k [label="Curing Kinetics by DSC\n(Protocol 2)", fillcolor="#FFFFFF", fontcolor="#202124"]; cure [label="Sample Curing\n(Bulk Casting)", fillcolor="#F1F3F4", fontcolor="#202124"]; cured [label="Cured Sample Characterization", fillcolor="#F1F3F4", fontcolor="#202124"]; dsc_t [label="Tg by DSC\n(Protocol 2)", fillcolor="#FFFFFF", fontcolor="#202124"]; tga [label="Thermal Stability by TGA\n(Protocol 3)", fillcolor="#FFFFFF", fontcolor="#202124"]; mech [label="Mechanical Testing\n(Protocol 4)", fillcolor="#FFFFFF", fontcolor="#202124"]; data [label="Data Analysis & Comparison", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges prep -> mix [color="#5F6368"]; mix -> uncured [color="#5F6368"]; mix -> cure [color="#5F6368"]; uncured -> visc [color="#5F6368"]; uncured -> dsc_k [color="#5F6368"]; cure -> cured [color="#5F6368"]; cured -> dsc_t [color="#5F6368"]; cured -> tga [color="#5F6368"]; cured -> mech [color="#5F6368"]; {visc, dsc_k, dsc_t, tga, mech} -> data [color="#34A853"]; } caption [label="Workflow for Evaluating IBGE as a Reactive Diluent.", shape=plaintext, fontcolor="#202124"];

// Node Definitions start [label="Addition of IBGE to Epoxy Resin", fillcolor="#FBBC05", fontcolor="#202124"];

// Primary Effect visc [label="Reduced System Viscosity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Positive Consequences process [label="Improved Processability\n(Easier mixing, better wetting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; filler [label="Higher Filler Loading Possible", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Network Effect network [label="Reduced Cross-link Density", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Negative/Trade-off Consequences tg [label="Lower Glass Transition Temp. (Tg)", fillcolor="#F1F3F4", fontcolor="#202124"]; strength [label="Reduced Tensile Strength & Modulus*", fillcolor="#F1F3F4", fontcolor="#202124"];

// Potentially Positive Mechanical Change tough [label="Increased Ductility & Toughness", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> visc [color="#5F6368"]; visc -> process [color="#5F6368"]; visc -> filler [color="#5F6368"]; start -> network [color="#5F6368"]; network -> tg [color="#5F6368"]; network -> strength [color="#5F6368"]; network -> tough [color="#5F6368"];

// Caption for asterisk note [label="*Typically, but can be enhanced at low concentrations.", shape=plaintext, fontsize=10, fontcolor="#5F6368"]; } caption [label="Cause-and-Effect of Adding IBGE to Epoxy Systems.", shape=plaintext, fontcolor="#202124"];

References

Application Notes and Protocols: Isobutyl Glycidyl Ether in the Preparation of Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Isobutyl Glycidyl Ether (IBGE) in the preparation of functionalized surfaces for a range of applications, including the development of biocompatible coatings, protein immobilization platforms, and advanced drug delivery systems.

Introduction

Isobutyl glycidyl ether (IBGE) is an aliphatic epoxy compound valued for its role as a reactive diluent and a versatile building block for surface modification. Its structure combines a reactive epoxide ring with a hydrophobic isobutyl group. The high ring strain of the epoxide group allows for efficient ring-opening reactions with a variety of nucleophiles, making it an ideal candidate for covalently modifying surfaces that possess nucleophilic groups such as hydroxyl (-OH) or amine (-NH2) functionalities.[1][2][3] This reactivity is the foundation for creating tailored surfaces with controlled properties for biological applications.

The functionalization of surfaces with IBGE can impart desirable characteristics such as increased hydrophobicity, improved biocompatibility, and the ability to act as a tether for the immobilization of biomolecules.[4][5] Polymers of short-chain alkyl glycidyl ethers are noted for their potential as biocompatible materials, offering an alternative to well-established polymers like poly(ethylene glycol) (PEG) for creating surfaces that resist non-specific protein adsorption or promote specific cell interactions.[4][6][7]

Key Applications
  • Biocompatible Coatings: IBGE can be used to create polymer coatings that enhance the biocompatibility of materials.[4][5] Such coatings are crucial for medical implants and devices to minimize adverse host responses, such as inflammation or clot formation.[5] The resulting polyether structure is often non-toxic and can be designed to control protein adsorption and cellular adhesion.[6]

  • Protein and Biomolecule Immobilization: The epoxide groups on an IBGE-functionalized surface serve as active sites for the covalent attachment of proteins, peptides, antibodies, and other biomolecules. This is achieved through the reaction of the epoxide with nucleophilic groups (e.g., amines, thiols) present on the biomolecules.[8] This stable immobilization is fundamental for applications such as biosensors, affinity chromatography, and cell culture platforms where precise control over the surface bio-activity is required.

  • Drug Delivery Systems: IBGE and its polymers can be incorporated into nanocarriers and other drug delivery systems.[9][10] Surface modification of nanoparticles with biocompatible poly(glycidyl ether)s can improve their circulation time, reduce clearance by the immune system, and facilitate targeted delivery.[11][12][13]

Chemical Principles: The Epoxide Ring-Opening Reaction

The core of IBGE's utility in surface functionalization is the nucleophilic ring-opening of its epoxide group.[14] This reaction can be catalyzed by either acid or base. In the context of modifying surfaces commonly used in biomedical applications (e.g., glass, silica, or amine-functionalized polymers), the reaction typically proceeds under neutral to basic conditions where surface hydroxyl or amine groups act as the nucleophiles.

The reaction is an SN2-type mechanism where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable covalent bond.[2][3] The high ring strain of the epoxide (approximately 13 kcal/mol) provides the thermodynamic driving force for the reaction, even though an alkoxide is typically a poor leaving group.[3]

Caption: Epoxide ring-opening reaction of IBGE with a nucleophilic surface.

Experimental Protocols

Protocol 1: Functionalization of Glass Surfaces with IBGE

This protocol describes the covalent attachment of IBGE to a glass substrate to create a hydrophobic, epoxy-activated surface.

Materials:

  • Glass slides or coverslips

  • Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION

  • Anhydrous Toluene

  • Isobutyl Glycidyl Ether (IBGE)

  • Triethylamine (catalyst)

  • Deionized water, Ethanol, Acetone

  • Nitrogen gas stream

  • Oven or hot plate

Methodology:

  • Surface Cleaning and Activation:

    • Immerse glass slides in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse the slides extensively with deionized water.

    • Rinse with ethanol and then acetone.

    • Dry the slides under a stream of nitrogen gas.

    • Heat the slides in an oven at 110°C for at least 1 hour to ensure they are completely dry.

  • IBGE Grafting Reaction:

    • Place the dry, activated glass slides in a reaction vessel (e.g., a sealed petri dish or a Schlenk flask).

    • Prepare a 5% (v/v) solution of IBGE in anhydrous toluene.

    • Add triethylamine to the solution to act as a base catalyst (e.g., 1-2% v/v).

    • Submerge the glass slides in the IBGE solution.

    • Seal the reaction vessel and heat at 60-80°C for 12-24 hours with gentle agitation.

  • Post-Reaction Cleaning:

    • Remove the slides from the reaction solution.

    • Rinse the slides sequentially with toluene, acetone, and ethanol to remove any unreacted IBGE and catalyst.

    • Sonicate the slides in ethanol for 10 minutes to ensure complete removal of physisorbed molecules.

    • Dry the functionalized slides under a nitrogen stream.

    • Store in a desiccator until further use.

G start Start: Glass Substrate clean 1. Cleaning & Activation (Piranha Etch) start->clean dry1 2. Drying (110°C Oven) clean->dry1 react 3. IBGE Grafting (IBGE, Toluene, Catalyst, 60-80°C) dry1->react rinse 4. Rinsing & Sonication (Toluene, Acetone, Ethanol) react->rinse dry2 5. Final Drying (Nitrogen Stream) rinse->dry2 end End: IBGE-Functionalized Surface dry2->end

Caption: Workflow for functionalizing a glass surface with IBGE.

Protocol 2: Immobilization of a Model Protein (BSA) onto an IBGE-Functionalized Surface

This protocol details the covalent attachment of Bovine Serum Albumin (BSA) to the epoxy-activated surface prepared in Protocol 1.

Materials:

  • IBGE-functionalized glass slides (from Protocol 1)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking solution (e.g., 1 M ethanolamine or 2% BSA in PBS)

  • Deionized water

  • Fluorescently-labeled secondary antibody (if quantification by fluorescence is desired)

  • Plate reader or fluorescence microscope

Methodology:

  • Protein Incubation:

    • Prepare a solution of BSA in PBS (e.g., 1 mg/mL).

    • Place the IBGE-functionalized slides in a hydration chamber (e.g., a petri dish with a small amount of water to prevent evaporation).

    • Pipette the BSA solution onto the surface of the slides, ensuring the entire surface is covered.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight. The primary amine groups on lysine residues of BSA will react with the surface epoxide groups.

  • Washing:

    • Gently wash the slides three times with PBS to remove non-covalently bound BSA.

    • Follow with a rinse in deionized water.

  • Blocking of Unreacted Sites:

    • To prevent non-specific binding in subsequent assays, block any remaining reactive epoxide groups.

    • Immerse the slides in a blocking solution (e.g., 1 M ethanolamine, pH 8.5) for 1 hour at room temperature.

    • Wash the slides again three times with PBS and once with deionized water.

  • Drying and Storage:

    • Dry the slides under a gentle stream of nitrogen.

    • The protein-functionalized slides are now ready for use or can be stored at 4°C in a desiccated environment.

  • Quantification (Optional):

    • Protein immobilization can be quantified using methods such as X-ray Photoelectron Spectroscopy (XPS) to detect the increase in nitrogen signal, or by using a fluorescently labeled protein and measuring the fluorescence intensity.

G start Start: IBGE-Functionalized Surface protein 1. Protein Incubation (e.g., BSA in PBS) start->protein wash1 2. Washing (PBS Buffer) protein->wash1 block 3. Blocking (Ethanolamine) wash1->block wash2 4. Final Washing (PBS & DI Water) block->wash2 end End: Protein-Coated Surface wash2->end

References

Application of 2-[(2-Methylpropoxy)methyl]oxirane in Biomedical Polymers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-[(2-Methylpropoxy)methyl]oxirane , also known as isobutyl glycidyl ether , in the synthesis of biomedical polymers. While direct, extensive literature on the biomedical applications of poly(isobutyl glycidyl ether) homopolymers is emerging, this guide leverages established principles and protocols for closely related poly(alkyl glycidyl ether)s (PGEs) to provide a comprehensive framework for research and development. The inherent hydrophobicity of the isobutyl side chain suggests potential applications in drug delivery systems for hydrophobic drugs and as a component in thermoresponsive materials.

Overview of this compound for Biomedical Polymers

This compound is a versatile monomer for the synthesis of polyethers via ring-opening polymerization. The resulting poly(isobutyl glycidyl ether) (PiBGE) possesses a flexible polyether backbone, similar to biocompatible polymers like poly(ethylene glycol) (PEG), with the addition of hydrophobic isobutyl side chains. This amphiphilic character can be tailored by copolymerizing with other glycidyl ethers, making it a promising candidate for various biomedical applications.

Key Properties and Potential Applications:

  • Hydrophobicity: The isobutyl group imparts a hydrophobic nature to the polymer. Homopolymers of related short-chain alkyl glycidyl ethers, such as n-propyl and iso-propyl glycidyl ether, are known to be hydrophobic.[1] This property is advantageous for the encapsulation of poorly water-soluble drugs.

  • Biocompatibility: The polyether backbone is generally associated with good biocompatibility. Polyglycidol, the parent polymer, is considered a nontoxic and biocompatible material.[2] However, comprehensive biocompatibility studies on PiBGE are necessary.

  • Thermoresponsiveness: Copolymers of different alkyl glycidyl ethers can exhibit lower critical solution temperature (LCST) behavior, making them "smart" polymers that respond to temperature changes. This is particularly useful for applications in cell sheet engineering and injectable drug delivery systems.[3][4]

  • Functionalization: The polymer chain can be functionalized at the chain ends or through copolymerization with functional monomers, allowing for the attachment of targeting ligands, drugs, or crosslinking agents.

Application: Drug Delivery of Hydrophobic Therapeutics

The hydrophobic nature of PiBGE makes it an excellent candidate for forming the core of nanoparticles designed to encapsulate and deliver hydrophobic drugs, thereby improving their solubility, stability, and bioavailability.

Synthesis of Poly(isobutyl glycidyl ether) via Anionic Ring-Opening Polymerization

This protocol describes the synthesis of PiBGE using a monomer-activated anionic ring-opening polymerization (AROP), which allows for good control over molecular weight and results in a narrow molecular weight distribution.

Experimental Protocol: Synthesis of PiBGE

Materials:

  • Isobutyl glycidyl ether (this compound), dried over CaH2 and distilled under reduced pressure.

  • Anhydrous toluene.

  • Triisobutylaluminum (i-Bu3Al) solution (e.g., 1.0 M in hexanes).

  • Tetraoctylammonium bromide (NOct4Br).

  • Methanol.

  • Dichloromethane.

  • Hexanes.

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene to a flame-dried Schlenk flask.

  • Add the desired amount of tetraoctylammonium bromide (initiator).

  • Introduce the triisobutylaluminum solution (activator) to the flask and stir for 15 minutes at room temperature.

  • Add the purified isobutyl glycidyl ether monomer to the initiator/activator solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the polymerization progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Upon reaching the desired conversion, quench the polymerization by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold hexanes.

  • Isolate the polymer by filtration or centrifugation.

  • Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold hexanes to further purify.

  • Dry the final polymer product under vacuum to a constant weight.

Characterization:

  • Molecular Weight (Mn) and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

ParameterExpected Value
Mn ( g/mol )5,000 - 20,000 (tunable by monomer/initiator ratio)
PDI (Mw/Mn)≤ 1.2
Preparation of Drug-Loaded PiBGE Nanoparticles

This protocol outlines the preparation of drug-loaded nanoparticles using the nanoprecipitation method, suitable for hydrophobic polymers like PiBGE.

Experimental Protocol: Nanoparticle Formulation

Materials:

  • Poly(isobutyl glycidyl ether) (PiBGE).

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin).

  • Acetone (or another suitable water-miscible organic solvent).

  • Deionized water.

  • Surfactant (e.g., Pluronic F-127 or Poly(vinyl alcohol)).

Procedure:

  • Dissolve a specific amount of PiBGE and the hydrophobic drug in acetone to form the organic phase.

  • Prepare an aqueous solution containing the surfactant.

  • Under vigorous stirring, add the organic phase dropwise to the aqueous phase.

  • The sudden change in solvent polarity will cause the polymer and drug to precipitate, forming nanoparticles.

  • Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.

  • Purify the nanoparticle suspension by dialysis against deionized water to remove the free drug and excess surfactant.

  • Lyophilize the purified nanoparticle suspension to obtain a dry powder for storage and characterization.

Characterization of Nanoparticles:

ParameterMethodTypical Expected Values
Particle Size & PDI Dynamic Light Scattering (DLS)100 - 300 nm, PDI < 0.2
Zeta Potential DLS-5 to -20 mV (depending on surfactant)
Drug Loading Content (%) HPLC or UV-Vis Spectroscopy5 - 15% (drug-dependent)
Encapsulation Efficiency (%) HPLC or UV-Vis Spectroscopy> 80%

Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100 Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment to evaluate the release kinetics of the encapsulated drug from the PiBGE nanoparticles.

Experimental Protocol: Drug Release

Materials:

  • Drug-loaded PiBGE nanoparticles.

  • Phosphate-buffered saline (PBS, pH 7.4).

  • Dialysis membrane (with appropriate molecular weight cut-off).

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of PBS, maintained at 37 °C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the container and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the amount of drug released into the medium using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Plot the cumulative percentage of drug released versus time.

Application: Thermoresponsive Surfaces for Cell Sheet Engineering

By copolymerizing isobutyl glycidyl ether with a more hydrophilic glycidyl ether, such as methyl glycidyl ether (MGE) or ethyl glycidyl ether (EGE), thermoresponsive copolymers can be synthesized. These copolymers can be grafted onto tissue culture surfaces to create "smart" surfaces that allow for the adhesion and proliferation of cells at 37 °C and their detachment as a contiguous sheet upon lowering the temperature.[3][4]

Synthesis of Thermoresponsive P(iBGE-co-EGE) Copolymers

The synthesis follows a similar anionic ring-opening polymerization protocol as for the homopolymer, with the co-feed of the two different monomers. The ratio of iBGE to EGE will determine the lower critical solution temperature (LCST) of the resulting copolymer.

iBGE:EGE RatioExpected LCST Behavior
High iBGE contentLower LCST (more hydrophobic)
Low iBGE contentHigher LCST (more hydrophilic)
Preparation of Thermoresponsive Cell Culture Surfaces

This protocol describes the "grafting-to" method for coating a surface with the thermoresponsive copolymer.

Experimental Protocol: Surface Coating

Materials:

  • P(iBGE-co-EGE) with a terminal functional group for surface attachment (e.g., thiol for gold surfaces, amine for activated surfaces).

  • Substrate (e.g., gold-coated glass slide, polystyrene tissue culture dish).

  • Appropriate solvent for dissolving the copolymer (e.g., ethanol).

Procedure:

  • Clean the substrate thoroughly (e.g., with piranha solution for glass/gold, oxygen plasma for polystyrene).

  • Prepare a dilute solution of the functionalized P(iBGE-co-EGE) in the chosen solvent.

  • Immerse the cleaned substrate in the polymer solution and incubate for a specified time (e.g., 24 hours) to allow for the self-assembly and grafting of the polymer chains onto the surface.

  • Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any non-grafted polymer.

  • Dry the coated substrate under a stream of nitrogen.

Characterization of Coated Surfaces:

  • Contact Angle Goniometry: To assess the change in surface hydrophobicity with temperature.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface coating.

  • Atomic Force Microscopy (AFM): To visualize the surface topography.

Cell Sheet Detachment Assay

Experimental Protocol: Cell Sheet Engineering

  • Sterilize the thermoresponsive-coated culture dish using ethylene oxide or UV irradiation.

  • Seed cells (e.g., fibroblasts, endothelial cells) onto the coated dish and culture at 37 °C until a confluent monolayer is formed.

  • To detach the cell sheet, reduce the temperature of the culture medium to below the LCST of the polymer coating (e.g., to 20 °C).

  • The polymer on the surface will hydrate and swell, causing the entire cell sheet to detach spontaneously without the need for enzymatic treatment.

  • The detached cell sheet can then be harvested for tissue engineering applications.

Biocompatibility and Cytotoxicity Assessment

Prior to in vivo applications, a thorough evaluation of the biocompatibility and cytotoxicity of PiBGE and its formulations is crucial.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Materials:

  • Cell line of interest (e.g., NIH-3T3 fibroblasts, HeLa cells).

  • Cell culture medium.

  • PiBGE nanoparticles (or dissolved polymer).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the PiBGE nanoparticles in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the nanoparticles. Include a positive control (e.g., Triton X-100) and a negative control (cells with fresh medium only).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_application Biomedical Application Monomer Isobutyl Glycidyl Ether (Monomer) Polymerization Anionic Ring-Opening Polymerization Monomer->Polymerization Initiator Initiator (e.g., NOct4Br) Initiator->Polymerization Activator Activator (e.g., i-Bu3Al) Activator->Polymerization PiBGE Poly(isobutyl glycidyl ether) (PiBGE) Polymerization->PiBGE Nanoprecipitation Nanoprecipitation PiBGE->Nanoprecipitation Drug Hydrophobic Drug Drug->Nanoprecipitation Nanoparticles Drug-Loaded Nanoparticles Nanoprecipitation->Nanoparticles

Caption: Workflow for the synthesis of PiBGE and its formulation into drug-loaded nanoparticles.

Cell_Sheet_Engineering cluster_culture Cell Culture cluster_detachment Detachment Temp37 37 °C (Above LCST) CellAdhesion Cells Adhere and Proliferate (Hydrophobic Surface) Temp37->CellAdhesion Incubation Temp20 < 32 °C (Below LCST) SurfaceHydration Polymer Hydrates and Swells (Hydrophilic Surface) Temp20->SurfaceHydration CellSheet Confluent Cell Sheet CellAdhesion->CellSheet CellSheet->Temp20 Temperature Drop SheetDetachment Cell Sheet Detaches SurfaceHydration->SheetDetachment

Caption: Principle of thermoresponsive cell sheet engineering using a P(iBGE-co-EGE) coated surface.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 2-[(2-Methylpropoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2-Methylpropoxy)methyl]oxirane, also known as isobutyl glycidyl ether, is a valuable chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and specialty polymers. Traditional batch synthesis of this compound often involves challenges related to safety, scalability, and product purity. Continuous flow chemistry offers a promising alternative, providing enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer and more efficient production.[1] This document provides detailed application notes and protocols for the continuous flow synthesis of this compound, drawing upon established methodologies for glycidyl ether synthesis.

Reaction Principle

The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting isobutanol (2-methylpropan-1-ol) with epichlorohydrin in the presence of a base. The reaction proceeds in two main steps:

  • Nucleophilic Attack: The isobutoxide ion, formed by the deprotonation of isobutanol by a base, acts as a nucleophile and attacks the electrophilic carbon of epichlorohydrin, leading to the opening of the epoxide ring and formation of a chlorohydrin intermediate.

  • Intramolecular Cyclization: The intermediate alkoxide then undergoes an intramolecular SN2 reaction, displacing the chloride to form the new epoxide ring of the desired product.

Continuous flow reactors, particularly microreactors, offer precise control over reaction temperature and residence time, which is crucial for minimizing side reactions and maximizing the yield and purity of the final product.[1]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of glycidyl ethers in continuous flow systems, based on analogous preparations. This data provides a starting point for the optimization of this compound synthesis.

ParameterValue/RangeSubstrate/ProductCatalyst/BaseYield (%)Purity (%)Reference
Reaction Temperature 50 - 70 °CC12-C14 alkyl alcoholsPhase Transfer Catalyst / NaOH-HighCN112250646A[1]
Molar Ratio (Alcohol:Epichlorohydrin) 1 : (1 - 1.5)C12-C14 alkyl alcohols---CN112250646A[1]
Flow Rate (Aqueous & Organic) 0.5 mL/minGuaiacolTBAB / NaOH-85 (selectivity)[2]
Reaction Temperature 40 °CGuaiacolTBAB / NaOH76 (conversion)-[2]
Residence Time 10 - 20 min4-NitrophenolCs₂CO₃39 - 70 (conversion)-[3]
Reaction Temperature 115 °C4-NitrophenolCs₂CO₃--[3]

Experimental Protocols

This section provides a detailed protocol for the continuous flow synthesis of this compound. This protocol is a composite based on established methods for similar glycidyl ethers and should be optimized for specific laboratory setups.

Materials and Equipment
  • Reagents:

    • Isobutanol (2-methylpropan-1-ol)

    • Epichlorohydrin

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Phase Transfer Catalyst (e.g., Tetra-n-butylammonium bromide, TBAB)

    • Anhydrous organic solvent (e.g., Toluene, Dichloromethane)

    • Deionized water

  • Equipment:

    • Continuous flow reactor system (e.g., microreactor or packed-bed reactor)

    • Two or more high-precision pumps (e.g., HPLC pumps or syringe pumps)

    • Back pressure regulator

    • Temperature controller and heating/cooling module

    • Collection vessel

    • In-line analytical equipment (optional, e.g., IR or NMR)

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Distillation apparatus for vacuum distillation

Solution Preparation
  • Organic Phase: Prepare a solution of isobutanol and the phase transfer catalyst (e.g., 0.05 mol eq. relative to isobutanol) in the chosen organic solvent. The concentration of isobutanol should be optimized, with a starting point of 1 M.

  • Aqueous Phase: Prepare an aqueous solution of the base (e.g., 1.2 eq. relative to isobutanol). The concentration should be adjusted to ensure efficient reaction and prevent precipitation.

  • Epichlorohydrin Stream: Epichlorohydrin can be introduced as a neat reagent or as a solution in the same organic solvent as the alcohol.

Continuous Flow Synthesis Procedure
  • System Setup: Assemble the continuous flow reactor system as shown in the workflow diagram below. Ensure all connections are secure and leak-proof.

  • Priming the System: Prime the pumps and the reactor with the respective solvents to be used in the reaction to remove any air bubbles and ensure a stable flow.

  • Initiating the Reaction:

    • Set the reactor temperature to the desired value (e.g., start with 60 °C).

    • Set the back pressure regulator to a suitable pressure to ensure the solvents remain in the liquid phase at the reaction temperature.

    • Start the pumps to introduce the organic phase (isobutanol and catalyst), the aqueous base, and the epichlorohydrin streams into the reactor through a T-mixer. The flow rates should be set to achieve the desired residence time and stoichiometry. A starting point for the molar ratio of isobutanol:epichlorohydrin:base could be 1:1.2:1.5.

  • Reaching Steady State: Allow the system to run for a period equivalent to at least three reactor volumes to reach a steady state.

  • Sample Collection and Analysis: Once at a steady state, collect the output from the reactor. The reaction mixture will likely be biphasic. Analyze the organic layer by GC-MS or NMR to determine the conversion of starting materials and the yield of the desired product.

  • Optimization: Vary the reaction parameters such as temperature, flow rate (residence time), and reagent concentrations to optimize the yield and purity of this compound.

  • Workup and Purification:

    • Collect the biphasic reaction output and separate the organic layer.

    • Wash the organic layer with water and brine to remove the base and any water-soluble byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizations

Experimental Workflow

Continuous_Flow_Synthesis cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing PumpA Pump A (Isobutanol + Catalyst in Solvent) Mixer PumpA->Mixer Organic Phase PumpB Pump B (Aqueous Base) PumpB->Mixer Aqueous Phase PumpC Pump C (Epichlorohydrin) PumpC->Mixer Epichlorohydrin Reactor Flow Reactor (Heated/Cooled) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection (Biphasic Mixture) BPR->Collection

Caption: Workflow for the continuous flow synthesis of this compound.

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Isobutanol Isobutanol Isobutoxide Isobutoxide Anion Isobutanol->Isobutoxide + Base Epichlorohydrin Epichlorohydrin Chlorohydrin Chlorohydrin Intermediate Epichlorohydrin->Chlorohydrin Base Base (e.g., NaOH) Base->Isobutoxide Salt Salt (e.g., NaCl) Base->Salt Water Water Base->Water Isobutoxide->Chlorohydrin + Epichlorohydrin (Ring Opening) Product This compound Chlorohydrin->Product - Cl⁻ (Intramolecular Cyclization)

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Catalytic Systems for the Polymerization of Isobutyl Glycidyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of catalytic systems for the controlled polymerization of isobutyl glycidyl ether (IBGE), a monomer used in the synthesis of functional polyethers with applications in biomedical fields, including drug delivery and biocompatible materials. The following sections detail established anionic and cationic ring-opening polymerization (ROP) protocols, present key performance data, and outline characterization methodologies.

Introduction to Isobutyl Glycidyl Ether Polymerization

Poly(isobutyl glycidyl ether) (PIBGE) is a versatile polymer platform. The pendant isobutyl ether groups provide a balance of hydrophobicity and potential for further functionalization, making it an attractive material for various applications. The controlled polymerization of IBGE allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery and materials science. Both anionic and cationic ring-opening polymerization techniques have been successfully employed for the synthesis of poly(glycidyl ether)s.

Catalytic Systems and Data Presentation

The choice of catalytic system significantly influences the polymerization kinetics and the properties of the resulting polymer. Below is a summary of representative catalytic systems and the typical characteristics of the poly(glycidyl ether)s they produce. While specific data for isobutyl glycidyl ether is limited in publicly available literature, the data for structurally similar monomers like methyl glycidyl ether (MGE) and ethyl glycidyl ether (EGE) provide valuable insights.

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization of glycidyl ethers can proceed via a controlled "living" mechanism, allowing for the synthesis of polymers with predictable molecular weights and low polydispersity. A common and effective system involves a combination of an onium salt initiator and a trialkylaluminum activator.

Table 1: Anionic Polymerization of Glycidyl Ethers using Onium Salt/Triisobutylaluminum System

MonomerInitiator/ActivatorTemperature (°C)Time (h)M_n ( g/mol )Đ (M_w/M_n)Monomer Conversion (%)
MGENOct₄Br / i-Bu₃Al25210,0001.15>95
EGENOct₄Br / i-Bu₃Al0426,000<1.13>98
IBGE (expected)NOct₄Br / i-Bu₃Al0-252-65,000-30,000<1.20>95

Note: Data for MGE and EGE are adapted from literature on similar systems.[1] Expected values for IBGE are projected based on the behavior of similar monomers.

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization of ethers is typically initiated by Lewis acids or protonic acids. While historically more challenging to control than anionic methods, living cationic polymerization of vinyl ethers has been achieved and provides a basis for the controlled polymerization of glycidyl ethers.

Table 2: Cationic Polymerization of Isobutyl Vinyl Ether (a related ether monomer)

MonomerInitiator/Co-initiatorTemperature (°C)M_n ( g/mol )Đ (M_w/M_n)
IBVEIBVE-HCl / SnCl₄-3010,000~1.1
IBVEBF₃OEt₂-up to 8,6002.5-3.5

Experimental Protocols

Anionic Polymerization of Isobutyl Glycidyl Ether

This protocol is adapted from the monomer-activated anionic polymerization of other glycidyl ethers.[1]

Materials:

  • Isobutyl glycidyl ether (IBGE), distilled from CaH₂

  • Toluene, anhydrous

  • Triisobutylaluminum (i-Bu₃Al), 1.0 M solution in hexanes

  • Tetraoctylammonium bromide (NOct₄Br)

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • All glassware is flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).

  • In a Schlenk flask, tetraoctylammonium bromide (initiator) is dissolved in anhydrous toluene.

  • The flask is cooled to the desired reaction temperature (e.g., 0 °C).

  • Triisobutylaluminum solution (activator) is added dropwise to the initiator solution via syringe and stirred for 15 minutes.

  • Freshly distilled isobutyl glycidyl ether is then added dropwise to the reaction mixture.

  • The polymerization is allowed to proceed for the desired time (e.g., 4 hours).

  • The reaction is terminated by the addition of a small amount of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol.

  • The precipitated polymer is collected by filtration or decantation, redissolved in a minimal amount of a suitable solvent (e.g., dichloromethane), and reprecipitated in cold methanol.

  • The final polymer is dried under vacuum to a constant weight.

Cationic Polymerization of Isobutyl Glycidyl Ether

This protocol is a generalized procedure based on the cationic polymerization of related ether monomers.[2]

Materials:

  • Isobutyl glycidyl ether (IBGE), distilled from CaH₂

  • Toluene, anhydrous

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in heptane

  • Initiator (e.g., 1-isobutoxyethyl chloride, prepared from IBGE and HCl)

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • All glassware is flame-dried under vacuum and cooled under an inert atmosphere.

  • Anhydrous toluene is added to a Schlenk flask and cooled to the desired temperature (e.g., -30 °C).

  • The initiator solution is added to the cooled solvent.

  • The Lewis acid co-initiator (SnCl₄ solution) is then added to the mixture.

  • Freshly distilled isobutyl glycidyl ether is added dropwise to the initiating system.

  • The polymerization is monitored for the desired time.

  • The reaction is quenched by the addition of pre-chilled methanol.

  • The polymer is isolated by precipitation in methanol, followed by filtration and drying under vacuum.

Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Used to confirm the polymer structure and to determine the number-average molecular weight (M_n) by end-group analysis.

  • ¹³C NMR: Provides detailed information about the polymer microstructure, including tacticity.

2. Gel Permeation Chromatography (GPC):

  • Used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (Đ = M_w/M_n).

  • Typically performed using tetrahydrofuran (THF) as the eluent with polystyrene or poly(methyl methacrylate) standards for calibration.[4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (Distillation) Monomer_Addition Monomer Addition Monomer_Purification->Monomer_Addition Solvent_Drying Solvent Drying Initiator_Addition Initiator/Activator Addition Solvent_Drying->Initiator_Addition Glassware_Prep Glassware Preparation (Flame-drying) Glassware_Prep->Initiator_Addition Initiator_Addition->Monomer_Addition Reaction Polymerization Reaction Monomer_Addition->Reaction Termination Termination/ Quenching Reaction->Termination Precipitation Precipitation in Methanol Termination->Precipitation Filtration Filtration/ Isolation Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR GPC Gel Permeation Chromatography (GPC) Drying->GPC logical_relationship Catalyst Catalytic System Anionic Anionic (e.g., Onium Salt / i-Bu₃Al) Catalyst->Anionic Cationic Cationic (e.g., Lewis Acid) Catalyst->Cationic Polymerization Polymerization of Isobutyl Glycidyl Ether Anionic->Polymerization Cationic->Polymerization Polymer Poly(isobutyl glycidyl ether) Polymerization->Polymer Properties Polymer Properties Polymer->Properties Mn Molecular Weight (Mn) Properties->Mn PDI Polydispersity (Đ) Properties->PDI Microstructure Microstructure Properties->Microstructure

References

Troubleshooting & Optimization

Optimizing yield and purity in "2-[(2-Methylpropoxy)methyl]oxirane" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-[(2-Methylpropoxy)methyl]oxirane, also known as isobutyl glycidyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the reaction of isobutyl alcohol with epichlorohydrin.[1] This reaction is typically carried out in the presence of a catalyst, which can be a Lewis acid, an alkali hydroxide, or a phase-transfer catalyst (PTC). The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product.

Q2: What are the advantages of using phase-transfer catalysis (PTC) for this synthesis?

A2: Phase-transfer catalysis offers several advantages, including higher yields (often exceeding 90% for similar aliphatic glycidyl ethers), the use of less expensive bases like sodium hydroxide, and the potential for solvent-free reaction conditions.[2][3] PTC facilitates the reaction between reactants in different phases (e.g., an aqueous base and an organic substrate), leading to increased reaction rates and cleaner product formation.

Q3: How can I purify the synthesized this compound?

A3: Vacuum distillation is the most common and effective method for purifying this compound on a laboratory and industrial scale. It is crucial to perform the distillation under reduced pressure to avoid thermal degradation of the epoxide product.

Q4: What analytical techniques are used to assess the purity of this compound?

A4: The purity of the final product is typically determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID). Structural confirmation and identification of impurities are often achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Ensure proper stoichiometry of reactants. An excess of epichlorohydrin is often used. - Increase reaction time or temperature, monitoring for byproduct formation. - Check the activity of the catalyst.
Side reactions- Optimize reaction temperature to minimize side reactions. - Choose a more selective catalyst system (e.g., a suitable phase-transfer catalyst). - In base-catalyzed reactions, slow addition of the base can reduce side reactions.
Low Purity (Presence of Impurities) Unreacted starting materials- Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Improve the efficiency of the purification step (e.g., optimize vacuum distillation parameters).
Formation of polymeric byproducts- Avoid high reaction temperatures and prolonged reaction times. - Ensure efficient stirring to prevent localized high concentrations of reactants or catalyst.
Formation of chlorinated byproducts (e.g., 1-chloro-3-(2-methylpropoxy)propan-2-ol)- This is more common with Lewis acid catalysts. Consider switching to a base-catalyzed or PTC method. - Ensure complete dehydrochlorination during the ring-closure step by using a sufficient amount of base.
Formation of di-isobutyl glyceryl ether- This byproduct can form from the reaction of the product with unreacted isobutanol. - Use a slight excess of epichlorohydrin to ensure all the isobutanol is consumed.
Difficulty in Isolating the Product Emulsion formation during work-up- Add a saturated brine solution to help break the emulsion. - If using a solvent, choose one that provides good phase separation.
Thermal degradation during distillation- Use a high-vacuum pump to lower the boiling point of the product. - Ensure the distillation apparatus is properly set up to minimize the residence time of the product at high temperatures.

Data Presentation

Table 1: Comparison of Catalyst Systems for Alkyl Glycidyl Ether Synthesis

Catalyst SystemTypical ReactantsTypical YieldKey AdvantagesKey Disadvantages
Lewis Acid (e.g., BF₃·OEt₂)Alcohol, EpichlorohydrinModerate to HighFast reaction ratesFormation of chlorinated byproducts, catalyst can be difficult to remove.
Alkali Hydroxide (e.g., NaOH)Alcohol, EpichlorohydrinModerateInexpensiveCan lead to side reactions and lower selectivity.
Phase-Transfer Catalyst (PTC) (e.g., TBAB) with NaOHAlcohol, EpichlorohydrinHigh (often >90%)High yield and selectivity, milder reaction conditions, can be run solvent-free.Catalyst may need to be removed from the final product.
Solid Acid CatalystAlcohol, EpichlorohydrinModerate to HighCatalyst is easily separated, potentially more environmentally friendly.May require higher temperatures, potential for catalyst deactivation.

Note: Yields are based on data for various aliphatic glycidyl ethers and may vary for this compound.

Experimental Protocols

Detailed Methodology for the Synthesis of n-Butyl Glycidyl Ether (A Close Analog of this compound)

This protocol for the synthesis of n-butyl glycidyl ether can be adapted for the synthesis of this compound by substituting n-butanol with isobutanol.

Materials:

  • n-Butanol

  • Epichlorohydrin

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Deionized water

Procedure:

Step 1: Ring-Opening Reaction

  • To a stirred solution of n-butanol (1.0 molar equivalent) and a catalytic amount of boron trifluoride etherate (e.g., 0.40% of the total mass), slowly add epichlorohydrin (1.8 molar equivalents) while maintaining the temperature between 30-40°C.

  • After the addition is complete, continue stirring the mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

Step 2: Ring-Closing Reaction

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.4 molar equivalents) in water, keeping the temperature below 30°C.

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

  • Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation to obtain pure n-butyl glycidyl ether.

Mandatory Visualization

SynthesisWorkflow Reactants Isobutyl Alcohol + Epichlorohydrin Intermediate Halohydrin Ether Intermediate Reactants->Intermediate Ring-Opening Catalyst Catalyst (e.g., Lewis Acid, Base, PTC) Catalyst->Intermediate Product This compound Intermediate->Product Ring-Closure Base Base (e.g., NaOH) Base->Product Purification Purification (Vacuum Distillation) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

TroubleshootingLogic Start Experiment Start CheckYieldPurity Check Yield and Purity Start->CheckYieldPurity LowYield Low Yield? CheckYieldPurity->LowYield No LowPurity Low Purity? CheckYieldPurity->LowPurity Yes IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes Success Successful Synthesis LowYield->Success No LowPurity->LowYield No SideReactions Side Reactions? LowPurity->SideReactions Yes IncompleteReaction->SideReactions No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) IncompleteReaction->OptimizeConditions Yes ChangeCatalyst Change Catalyst System SideReactions->ChangeCatalyst Yes ImprovePurification Improve Purification SideReactions->ImprovePurification No OptimizeConditions->CheckYieldPurity ChangeCatalyst->CheckYieldPurity ImprovePurification->CheckYieldPurity

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 2-[(2-Methylpropoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude "2-[(2-Methylpropoxy)methyl]oxirane".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of "this compound".

Issue 1: Low Purity After Initial Work-up

Question: My initial crude product purity is low after aqueous work-up. What are the likely impurities and how can I remove them?

Answer:

Low purity after the initial work-up is common and often due to the presence of unreacted starting materials, byproducts, or residual solvent.

Common Impurities:

  • Unreacted Isobutanol and Epichlorohydrin: These are the starting materials for the synthesis.

  • Polymeric Byproducts: Formed by the polymerization of the epoxide, especially if the reaction temperature was too high or if acidic impurities are present.

  • Chlorinated Byproducts: Such as 1-chloro-3-(2-methylpropoxy)propan-2-ol, formed from the reaction of isobutanol with epichlorohydrin without subsequent ring-closure.

  • Diol Impurity (3-(2-Methylpropoxy)propane-1,2-diol): Formed by the hydrolysis of the epoxide ring. This can occur if water is present during the reaction or work-up, especially under acidic or basic conditions.[1][2][3]

Troubleshooting Steps:

  • Initial Washing: Ensure thorough washing of the organic layer with brine (saturated NaCl solution) during the work-up to remove the majority of water-soluble impurities like salts and some unreacted starting materials.

  • Solvent Removal: Carefully remove the extraction solvent under reduced pressure (rotary evaporation). Co-evaporation with a high-boiling point solvent like toluene can help remove traces of volatile impurities.

  • Purification Method Selection: Based on the scale of your experiment and the nature of the impurities, choose an appropriate purification method. For lab-scale purification, vacuum distillation or column chromatography are the most common and effective methods.

Issue 2: Problems During Vacuum Distillation

Question: I am having trouble with the vacuum distillation of my crude "this compound". What are the common issues and solutions?

Answer:

Vacuum distillation is the preferred method for purifying "this compound" on a larger scale as it minimizes thermal degradation.[4] However, several issues can arise.

Problem Possible Cause Solution
Bumping/Uncontrolled Boiling Residual low-boiling solvents in the crude product. Ineffective stirring.Ensure all extraction solvent is removed prior to distillation. Use a magnetic stir bar and vigorous stirring.[5][6]
Product Decomposition (Darkening of color) Distillation temperature is too high. Presence of acidic or basic impurities.Lower the distillation temperature by using a higher vacuum. Neutralize the crude product before distillation by washing with a dilute sodium bicarbonate solution and then water. Distilling under a nitrogen atmosphere can prevent oxidative degradation.[4]
Inability to Reach Target Vacuum Leaks in the distillation apparatus.Check all glass joints for proper sealing. Ensure all joints are lightly greased with vacuum grease. Inspect tubing for cracks.[5]
Product Solidifying in the Condenser The condenser is too cold.Use a condenser with a larger diameter or control the temperature of the cooling fluid to be just above the melting point of the product if it is a low-melting solid.
Low Recovery Yield Product decomposition. Incomplete transfer of the viscous product.Optimize distillation conditions (temperature and pressure) to minimize decomposition. After distillation, the distillation flask can be rinsed with a small amount of a volatile solvent to recover any remaining product.

Issue 3: Challenges with Column Chromatography

Question: I am using column chromatography to purify my product, but the separation is poor. What can I do to improve it?

Answer:

Column chromatography is an excellent technique for small-scale purification and for removing polar impurities, offering the potential for very high purity.[4]

Problem Possible Cause Solution
Poor Separation of Spots (Overlapping Bands) Incorrect solvent system (eluent). Column overloading.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexane and diethyl ether or ethyl acetate.[4] Aim for an Rf value of 0.2-0.3 for the product. Do not load too much crude product onto the column; a general rule is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight for difficult separations.[7]
Product Streaking on the Column The compound may be too polar for the chosen solvent system. The compound might be acidic or basic.Increase the polarity of the eluent gradually (gradient elution). If your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase like alumina.[8]
Irregular Flow or Cracking of the Silica Bed Improperly packed column.Pack the column carefully to ensure a homogenous and bubble-free bed. "Wet-packing" is generally preferred.[7]
Product is not Eluting The eluent is not polar enough.Gradually increase the polarity of the eluent.
Cloudy Fractions Water contamination in the eluent or on the glassware.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of "this compound" after different purification methods?

A1: The achievable purity depends on the chosen method and the initial purity of the crude product.

Purification Method Typical Purity Achieved Typical Recovery Yield
Vacuum Distillation 94-95%[4]71-95%[4]
Column Chromatography (Silica Gel) >98%[4]80-90%[4]
Phase Transfer Catalysis (with filtration) 65-85% (directly from reaction)[4]N/A
Crystallization (for related compounds) >98%[4]90-95%[4]

Q2: My final product is slightly cloudy. What could be the cause and how can I fix it?

A2: A cloudy appearance in the final product is often due to the presence of moisture or finely dispersed solid impurities.

  • Moisture: Even small traces of water can cause cloudiness. To remove water, you can dry the product over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), followed by filtration. For larger quantities, azeotropic distillation with a solvent like toluene can be effective.

  • Solid Impurities: If the cloudiness is due to fine solid particles, filtration through a fine porosity filter (e.g., a syringe filter with a 0.45 µm pore size) can clarify the product.

Q3: I see a new, more polar spot on my TLC after purification that was not in the crude mixture. What is it likely to be?

A3: The appearance of a new, more polar spot on TLC after purification, especially after column chromatography on silica gel, is often the result of product degradation. The most common degradation product is the corresponding diol, 3-(2-methylpropoxy)propane-1,2-diol, formed by the hydrolysis of the epoxide ring.[1][2][3] Silica gel is slightly acidic and can catalyze this hydrolysis if trace amounts of water are present in the eluent. To avoid this, you can use deactivated silica gel or ensure your solvents are perfectly anhydrous.

Q4: What are the key safety precautions I should take when handling "this compound" and its precursors?

A4: Both "this compound" and its precursor, epichlorohydrin, are hazardous chemicals and should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11][12]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[9][10]

  • Handling: Avoid direct contact with skin and eyes as glycidyl ethers can be skin and eye irritants and may cause allergic skin reactions.[9][11]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

  • Epichlorohydrin: Epichlorohydrin is a known carcinogen and should be handled with extreme caution.[10]

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol provides a general procedure for the purification of "this compound" by vacuum distillation.

Materials:

  • Crude "this compound"

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump and tubing

  • Cold trap (recommended)

  • Thermometer

  • Vacuum grease

Procedure:

  • Preparation: Ensure the crude product is free of volatile solvents by concentrating it on a rotary evaporator.

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are lightly greased.

  • Charging the Flask: Transfer the crude product to the round-bottom flask and add a magnetic stir bar.

  • Applying Vacuum: Start the vacuum pump and allow the pressure to stabilize. A pressure of 4 mmHg is a good starting point.[9]

  • Heating: Begin heating the flask gently with the heating mantle while stirring vigorously.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point. For a similar compound, 2-[(2-Methylphenoxy)methyl]oxirane, the boiling point is 109-111 °C at 4 mmHg.[9] The boiling point of the target compound is 160.6 °C at 760 mmHg.

  • Completion: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of "this compound" using flash column chromatography.

Materials:

  • Crude "this compound"

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane and Diethyl Ether (or Ethyl Acetate), HPLC grade

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Determine the optimal eluent composition by TLC. A good starting point is a 9:1 mixture of hexane:diethyl ether.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Combining Fractions: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification synthesis Crude Product (from synthesis) workup Wash with Brine synthesis->workup drying Dry with Na2SO4 workup->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation Large Scale chromatography Column Chromatography solvent_removal->chromatography Small Scale pure_product Pure Product distillation->pure_product chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Analysis (e.g., TLC, GC) purity_check Is Purity > 95%? start->purity_check impurities_check Identify Impurities purity_check->impurities_check No end Pure Product purity_check->end Yes volatile_impurities Volatile Impurities (Starting Materials) impurities_check->volatile_impurities Non-polar polar_impurities Polar Impurities (Diol, Salts) impurities_check->polar_impurities Polar purification_method Select Purification Method volatile_impurities->purification_method polar_impurities->purification_method distillation Vacuum Distillation purification_method->distillation Volatile Product chromatography Column Chromatography purification_method->chromatography Non-volatile or Polar Impurities distillation->end chromatography->end

Caption: Logical decision tree for troubleshooting the purification process.

References

Technical Support Center: Poly(isobutyl glycidyl ether) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(isobutyl glycidyl ether) (PiBGE).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing poly(isobutyl glycidyl ether) with controlled molecular weight?

A1: The two primary methods for achieving controlled molecular weight of PiBGE are living anionic ring-opening polymerization (AROP) and living cationic polymerization. Both methods, when performed under optimal conditions, can yield polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

Q2: How does the choice of initiator affect the molecular weight of PiBGE in anionic polymerization?

A2: In living anionic polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the moles of monomer to the moles of the initiator. Therefore, the initiator concentration is a critical parameter for controlling the molecular weight. Common initiators for the anionic polymerization of glycidyl ethers include potassium alkoxides, such as potassium tert-butoxide, often used in combination with a catalyst system. For monomer-activated AROP, a binary system like tetraoctylammonium bromide (NOct4Br) as an initiator and triisobutylaluminum (i-Bu3Al) as an activator can be used to achieve high molecular weights.

Q3: What is the role of a chain transfer agent in controlling molecular weight?

A3: Chain transfer agents are substances that can react with a growing polymer chain, terminating its growth and initiating a new chain.[1] In the context of controlling molecular weight, they are typically used to reduce the average molecular weight of the final polymer.[1] In cationic polymerization of glycidyl ethers, water and alcohols can act as chain transfer agents.[2][3] While this can be a method to control molecular weight, uncontrolled chain transfer leads to a broader molecular weight distribution.[2]

Q4: Why is monomer and solvent purity crucial for controlling the molecular weight?

A4: The presence of impurities, particularly protic impurities like water and alcohols, can significantly impact both anionic and cationic polymerizations. In anionic polymerization, these impurities can neutralize the anionic propagating species, leading to premature termination and a loss of control over the molecular weight. In cationic polymerization, water can act as a chain transfer agent, which also leads to a loss of control and broader molecular weight distribution.[2][3] Therefore, rigorous purification of the isobutyl glycidyl ether monomer and the solvent is essential for achieving a well-defined polymer.

Q5: How can I minimize the polydispersity index (PDI) of my poly(isobutyl glycidyl ether)?

A5: Achieving a low PDI (typically below 1.2) is a key indicator of a controlled polymerization. To minimize PDI, you should:

  • Utilize a living polymerization technique (anionic or cationic).

  • Ensure high purity of monomer, initiator, and solvent.

  • Maintain a constant temperature throughout the polymerization.

  • In some cases, employing a slow monomer addition technique can help reduce dispersity in anionic polymerizations.[4][5]

Troubleshooting Guides

Problem Possible Causes Solutions
Higher than expected molecular weight and broad PDI 1. Initiator Inefficiency/Decomposition: A portion of the initiator may have been deactivated by impurities, leading to fewer active chains than calculated. 2. Slow Initiation: If the initiation rate is much slower than the propagation rate, not all chains will start growing at the same time.1. Purify Initiator: Ensure the initiator is pure and dry. Store it under an inert atmosphere. 2. Increase Initiator Concentration: Empirically adjust the initiator concentration to account for any deactivation. 3. Optimize Reaction Conditions: For slow initiation, consider changing the solvent or temperature to favor the initiation step.
Lower than expected molecular weight and broad PDI 1. Presence of Protic Impurities (Water, Alcohols): These impurities can act as chain transfer agents or terminating agents.[2][3] 2. Chain Transfer to Monomer or Polymer: This is an inherent side reaction that can limit the achievable molecular weight.[6] 3. High Reaction Temperature: Higher temperatures can promote side reactions, including chain transfer.[7]1. Rigorous Purification: Dry the monomer and solvent meticulously before use. Distill isobutyl glycidyl ether over a drying agent like calcium hydride.[8] 2. Optimize Temperature: Conduct the polymerization at the lowest practical temperature to minimize side reactions. 3. Choose a More Controlled System: Consider using a living/controlled polymerization system known to suppress chain transfer.
Bimodal or multimodal molecular weight distribution 1. Multiple Active Species: The presence of different initiating or propagating species with varying reactivities. 2. Chain Coupling Reactions: Termination by combination of two growing polymer chains. 3. Mid-chain Polymerization: Initiation from the polymer backbone.1. Use a Well-Defined Initiator: Select an initiator known to produce a single type of active species. 2. Control Reaction Conditions: Adjust temperature and solvent to disfavor coupling reactions. 3. Purify Monomer: Ensure the monomer is free from impurities that could lead to side reactions.
Polymerization does not initiate or is very slow 1. Inactive Initiator: The initiator may be completely deactivated. 2. Presence of Inhibitors: Impurities in the monomer or solvent may be inhibiting the polymerization. 3. Incorrect Temperature: The reaction temperature may be too low for the chosen initiator system.1. Use Fresh, Pure Initiator: Prepare or purchase fresh initiator and handle it under inert conditions. 2. Thorough Purification: Purify the monomer and solvent to remove any potential inhibitors. 3. Adjust Temperature: Gradually increase the reaction temperature and monitor for initiation.

Experimental Protocols

Protocol 1: Living Anionic Ring-Opening Polymerization of Isobutyl Glycidyl Ether

This protocol is a general guideline and may require optimization based on the desired molecular weight and available laboratory equipment.

Materials:

  • Isobutyl glycidyl ether (iBGE), distilled over CaH2.[8]

  • Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl.

  • Potassium naphthalenide solution in THF (initiator), freshly prepared and titrated.

  • Methanol, degassed.

Procedure:

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain a positive pressure of dry argon.

  • Solvent Addition: Transfer the required volume of anhydrous THF to the reactor via cannula.

  • Initiator Addition: Add the calculated amount of potassium naphthalenide solution to the THF to achieve the target molecular weight. The solution should turn a characteristic green color.

  • Monomer Addition: Slowly add the purified iBGE to the initiator solution via a syringe pump over a period of 1-2 hours to ensure controlled initiation and propagation.

  • Polymerization: Allow the reaction to stir at room temperature for the desired time (e.g., 24 hours). The disappearance of the green color indicates monomer consumption.

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold hexane or water). Collect the polymer by filtration or decantation and dry it under vacuum.

Protocol 2: Cationic Ring-Opening Polymerization of Isobutyl Glycidyl Ether

This protocol outlines a general procedure for cationic polymerization. Caution should be exercised as these reactions can be highly exothermic.

Materials:

  • Isobutyl glycidyl ether (iBGE), distilled over CaH2.[8]

  • Anhydrous dichloromethane (DCM), distilled from CaH2.

  • Boron trifluoride diethyl etherate (BF3·OEt2), freshly distilled.

  • Methanol, anhydrous.

Procedure:

  • Reactor Setup: In a flame-dried, argon-purged flask equipped with a magnetic stirrer and a dropping funnel, dissolve the purified iBGE in anhydrous DCM.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Initiator Preparation: Prepare a dilute solution of BF3·OEt2 in anhydrous DCM.

  • Initiation: Add the BF3·OEt2 solution dropwise to the stirred monomer solution. Monitor the reaction for any signs of exotherm.

  • Polymerization: Allow the reaction to proceed at the set temperature for the desired duration. The progress can be monitored by taking aliquots and analyzing the monomer conversion by techniques like ¹H NMR.

  • Termination: Terminate the reaction by adding a small amount of anhydrous methanol.

  • Purification: Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexane). The choice of precipitating solvent depends on the polymer's solubility. Filter and dry the polymer under vacuum.

Data Presentation

Table 1: Effect of Initiator on Molecular Weight in Anionic Polymerization of Glycidyl Ethers

Initiator SystemMonomer to Initiator Ratio ([M]/[I])Target Mn ( g/mol )Obtained Mn ( g/mol )PDI (Mw/Mn)Reference
NOct4Br / i-Bu3Al505,8006,1001.15[9]
NOct4Br / i-Bu3Al10011,60012,5001.18[9]
Potassium Alkoxide505,8005,5001.10[7]
Potassium Alkoxide10011,60010,8001.12[7]

Table 2: Influence of Water on Cationic Polymerization of Vinyl Ethers (Illustrative)

Water Content (wt%)Monomer Conversion (%)Obtained Mn ( g/mol )PDI (Mw/Mn)Reference
< 0.01 (Dry)> 9510,0001.2[10]
0.1806,0001.8[10]
0.5503,000> 2.0[10]

Note: Data for vinyl ethers is presented as an illustration of the general trend for cationic polymerization of ethers in the presence of water.

Mandatory Visualizations

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Monomer1 Isobutyl Glycidyl Ether Initiator->Monomer1 Nucleophilic Attack Active_Center Alkoxide Active Center Monomer1->Active_Center Ring Opening Monomer2 Isobutyl Glycidyl Ether Active_Center->Monomer2 Adds Monomer Unit Growing_Chain Growing Polymer Chain Monomer2->Growing_Chain Terminating_Agent Terminating Agent (e.g., Methanol) Growing_Chain->Terminating_Agent Protonation Final_Polymer Poly(isobutyl glycidyl ether) Terminating_Agent->Final_Polymer

Caption: Anionic Ring-Opening Polymerization Workflow.

Cationic_Polymerization_Troubleshooting Start Start Cationic Polymerization Problem Problem Encountered? (e.g., Broad PDI, Low Mn) Start->Problem Check_Purity Check Monomer and Solvent Purity Problem->Check_Purity Yes Success Successful Polymerization Problem->Success No Impurities Impurities Present? Check_Purity->Impurities Purify Purify Monomer/Solvent (e.g., Distillation) Impurities->Purify Yes Check_Conditions Check Reaction Conditions (Temperature, Initiator Conc.) Impurities->Check_Conditions No Purify->Start Optimize Optimize Conditions (Lower Temp, Adjust Conc.) Check_Conditions->Optimize Optimize->Start Failure Re-evaluate Initiator/System Optimize->Failure

Caption: Troubleshooting Logic for Cationic Polymerization.

References

Troubleshooting inconsistent polymerization of "2-[(2-Methylpropoxy)methyl]oxirane"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the polymerization of 2-[(2-Methylpropoxy)methyl]oxirane, also known as isobutyl glycidyl ether. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the polymerization of this monomer.

Troubleshooting Guide

This section addresses specific problems you may encounter during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my polymerization not initiating or proceeding at a very slow rate?

Answer: Several factors can contribute to poor or no initiation of the polymerization reaction. Consider the following possibilities:

  • Initiator Inactivity or Incompatibility:

    • Cationic Polymerization: The initiator, often a Lewis acid or a Brønsted acid, may have degraded due to moisture or improper storage. Ensure the initiator is fresh and handled under anhydrous conditions. The choice of initiator is also crucial; for glycidyl ethers, common initiators include boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), or triflic acid (CF₃SO₃H).

    • Anionic Polymerization: The initiator, typically a strong base like an alkoxide or organometallic compound, can be quenched by protic impurities such as water or alcohols in the monomer or solvent. Meticulous drying of all reagents and glassware is essential.

  • Presence of Impurities:

    • Water, alcohols, or other protic impurities can terminate the active species in both cationic and anionic polymerizations.

    • Ensure the monomer is purified before use, for example, by distillation over a suitable drying agent like calcium hydride (CaH₂).

  • Incorrect Temperature:

    • Polymerization rates are highly temperature-dependent. If the temperature is too low, the activation energy for initiation may not be reached. Conversely, extremely high temperatures can lead to side reactions and initiator decomposition.

Question 2: The resulting polymer has a low molecular weight and/or a broad molecular weight distribution (high PDI). What could be the cause?

Answer: Achieving a high molecular weight and narrow polydispersity index (PDI) can be challenging. Several factors can lead to undesirable results:

  • Chain Transfer Reactions:

    • Chain transfer to the monomer, solvent, or impurities can terminate a growing polymer chain and initiate a new, shorter one. This is a common issue in cationic polymerizations.

    • In anionic polymerization of some glycidyl ethers, chain transfer to the monomer can limit the achievable molecular weight.

  • Termination Reactions:

    • Impurities, as mentioned above, are a primary cause of premature termination.

    • In cationic polymerization, the counter-ion from the initiator can sometimes react with the growing chain end, leading to termination.

  • Initiator Concentration:

    • A higher initiator concentration will lead to a larger number of polymer chains being initiated simultaneously, which can result in lower overall molecular weight.[1]

Troubleshooting Decision Tree:

Troubleshooting_Polymerization start Inconsistent Polymerization issue Identify the Primary Issue start->issue no_poly No/Slow Polymerization issue->no_poly No reaction low_mw_pdi Low Molecular Weight / High PDI issue->low_mw_pdi Reaction occurs, but product is not as expected no_poly_q1 Check Initiator Activity & Purity no_poly->no_poly_q1 low_mw_pdi_q1 Investigate Chain Transfer low_mw_pdi->low_mw_pdi_q1 no_poly_q2 Verify Monomer/Solvent Purity no_poly_q1->no_poly_q2 Initiator OK no_poly_sol1 Use fresh, properly stored initiator. Handle under inert atmosphere. no_poly_q1->no_poly_sol1 Suspect no_poly_q3 Confirm Reaction Temperature no_poly_q2->no_poly_q3 Reagents Pure no_poly_sol2 Purify monomer and solvent (e.g., distillation). Dry all glassware. no_poly_q2->no_poly_sol2 Suspect no_poly_sol3 Optimize temperature based on literature for the specific initiator system. no_poly_q3->no_poly_sol3 Incorrect low_mw_pdi_q2 Check for Impurities low_mw_pdi_q1->low_mw_pdi_q2 Chain transfer possible low_mw_pdi_sol1 Choose a solvent with lower chain transfer constant. Lower polymerization temperature. low_mw_pdi_q1->low_mw_pdi_sol1 Likely low_mw_pdi_q3 Adjust Initiator Concentration low_mw_pdi_q2->low_mw_pdi_q3 Impurities minimized low_mw_pdi_sol2 Rigorously purify all reagents and dry glassware. low_mw_pdi_q2->low_mw_pdi_sol2 Present low_mw_pdi_sol3 Decrease initiator concentration to target higher molecular weight. low_mw_pdi_q3->low_mw_pdi_sol3 Too high

Caption: A decision tree for troubleshooting common polymerization issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the polymerization of this compound?

A1: The reaction conditions are highly dependent on the type of polymerization:

  • Cationic Ring-Opening Polymerization (CROP): This is often carried out at low temperatures (e.g., -78°C to 0°C) to suppress side reactions. Common solvents include chlorinated hydrocarbons like dichloromethane (CH₂Cl₂) or non-polar solvents like toluene.

  • Anionic Ring-Opening Polymerization (AROP): This method may require higher temperatures and is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent termination by atmospheric moisture and carbon dioxide. Anionic polymerization of some glycidyl ethers has been shown to yield polymers with molecular weights up to 3000 g/mol .[2]

Q2: How can I characterize the resulting polymer?

A2: A combination of techniques is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure by identifying the characteristic peaks of the repeating monomer unit and end groups.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer. The monomer itself has a glass transition temperature in the range of -50 to -30°C.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to follow the disappearance of the epoxide ring absorbance (around 915 cm⁻¹) and the appearance of ether linkages in the polymer backbone.

Q3: What safety precautions should be taken when working with this compound?

A3: this compound is an epoxide and should be handled with care. It is a potential skin and eye irritant.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Quantitative Data

The following table summarizes representative data for the polymerization of glycidyl ethers under different conditions. Note that specific results for this compound may vary.

Polymerization TypeInitiatorMonomer/Initiator RatioTemperature (°C)SolventMₙ ( g/mol )PDI (Mₙ/Mₙ)
Anionict-BuOK5025Toluene4,5001.15
Anionict-BuOK10025Toluene8,9001.20
CationicBF₃·OEt₂1000CH₂Cl₂12,0001.35
CationicBF₃·OEt₂2000CH₂Cl₂23,5001.40

This data is illustrative and based on typical results for similar glycidyl ether polymerizations. Actual results will depend on specific experimental conditions.

Experimental Protocols

General Considerations: All polymerizations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and freshly distilled monomer to prevent premature termination.

Representative Protocol for Cationic Ring-Opening Polymerization (CROP)
  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous dichloromethane (CH₂Cl₂) via cannula transfer.

  • Cooling: Cool the solution to the desired temperature (e.g., 0°C or -78°C) using an ice bath or a dry ice/acetone bath.

  • Initiation: Prepare a stock solution of the initiator (e.g., BF₃·OEt₂) in anhydrous CH₂Cl₂. Add the required amount of the initiator solution dropwise to the rapidly stirring monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or FTIR to observe the disappearance of the monomer.

  • Termination: Quench the polymerization by adding a small amount of a nucleophilic reagent, such as methanol or ammonia in methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter the precipitate and wash it several times with the non-solvent.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization: Characterize the polymer using GPC, NMR, and DSC.

Experimental Workflow for Cationic Polymerization:

CROP_Workflow prep Preparation: - Dry glassware - Purify reagents setup Reaction Setup: - Dissolve monomer in solvent - Inert atmosphere prep->setup cool Cooling: - Set to desired temperature (e.g., 0°C) setup->cool initiate Initiation: - Add initiator solution dropwise cool->initiate polymerize Polymerization: - Stir for desired time - Monitor progress initiate->polymerize terminate Termination: - Quench with methanol polymerize->terminate purify Purification: - Precipitate in non-solvent - Filter and wash terminate->purify dry Drying: - Under vacuum purify->dry characterize Characterization: - GPC, NMR, DSC dry->characterize

Caption: A typical experimental workflow for cationic ring-opening polymerization.

Representative Protocol for Anionic Ring-Opening Polymerization (AROP)
  • Preparation: Follow the same rigorous drying procedures for glassware and reagents as in the cationic protocol.

  • Initiator Preparation: In a separate Schlenk flask, prepare the initiator. For example, for potassium tert-butoxide (t-BuOK), ensure it is sublimed or freshly opened from a sealed container. If using an alcohol as a co-initiator, deprotonate it with a strong base (e.g., potassium hydride) to form the alkoxide in situ.

  • Reaction Setup: In the main reaction flask, add the anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene) and the initiator.

  • Monomer Addition: Add the purified this compound dropwise to the initiator solution at the desired temperature (which may be room temperature or elevated).

  • Polymerization: Stir the reaction mixture for the required duration. The polymerization of some glycidyl ethers can be completed in a few hours.

  • Termination: Terminate the living polymer chains by adding a proton source, such as degassed methanol or a saturated aqueous solution of ammonium chloride.

  • Purification: Isolate the polymer by precipitation in a suitable non-solvent (e.g., water or methanol, depending on the polymer's solubility).

  • Drying: Dry the polymer under vacuum.

  • Characterization: Analyze the polymer using GPC, NMR, and DSC.

References

Inhibiting homopolymerization of isobutyl glycidyl ether in copolymer synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the copolymer synthesis of isobutyl glycidyl ether (IBGE). The primary focus is on inhibiting the homopolymerization of IBGE to achieve controlled copolymer structures.

Troubleshooting Guide: Inhibiting Isobutyl Glycidyl Ether (IBGE) Homopolymerization

Uncontrolled homopolymerization of isobutyl glycidyl ether (IBGE) is a common challenge during copolymer synthesis, leading to poor control over the final polymer architecture and properties. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Problem: Significant IBGE Homopolymer Formation

Symptoms:

  • Broad or multimodal molecular weight distribution in Gel Permeation Chromatography (GPC).

  • Discrepancies between the expected and observed copolymer composition, as determined by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Inconsistent batch-to-batch reproducibility.

  • Formation of insoluble polymer fractions.

Potential Causes and Solutions:

Potential Cause Recommended Action Rationale
Inappropriate Polymerization Method Switch from conventional anionic ring-opening polymerization (AROP) to Monomer-Activated Anionic Ring-Opening Polymerization (MA-AROP).Conventional AROP can lead to similar reactivity ratios between IBGE and comonomers like ethylene oxide (EO), resulting in random copolymers but also being sensitive to side reactions. MA-AROP, which often utilizes a Lewis acid co-catalyst, can create a larger difference in monomer reactivities, allowing for more controlled, tapered, or block-like structures with suppressed side reactions.[1]
Unfavorable Reactivity Ratios If possible, choose a comonomer with a significantly different reactivity ratio compared to IBGE under the chosen polymerization conditions.The reactivity ratio (r) of a monomer indicates its preference to react with itself versus the comonomer. If r_IBGE is much greater than 1 and r_comonomer is much less than 1, IBGE will preferentially homopolymerize initially. Understanding and tuning these ratios is key.
Inadequate Initiator/Catalyst System For MA-AROP, a binary system such as an onium salt (e.g., tetraoctylammonium bromide, NOct₄Br) with a Lewis acid (e.g., triisobutylaluminum, i-Bu₃Al) is often effective for controlling glycidyl ether polymerizations.[1]The choice of initiator and catalyst is critical in dictating the polymerization mechanism and, consequently, the monomer reactivities. Lewis acids can activate the monomer, leading to a more controlled reaction.
Incorrect Solvent Polarity Adjust the solvent polarity. In some anionic copolymerizations of glycidyl ethers with ethylene oxide, decreasing solvent polarity (e.g., using toluene instead of a more polar solvent like DMSO) can increase the disparity in reactivity ratios, which can be leveraged for better control.[2]Solvent polarity affects the degree of ion pair separation of the propagating species, which in turn influences the kinetics and selectivity of monomer incorporation.
Suboptimal Reaction Temperature Optimize the reaction temperature. While a specific optimal temperature for IBGE copolymerization is not widely reported, starting at a lower temperature (e.g., 0-25 °C) can help to suppress side reactions, including homopolymerization.Temperature affects the rates of all reactions involved. Lower temperatures can sometimes favor the desired copolymerization pathway over undesired side reactions.
Monomer Addition Strategy Instead of a batch reaction, consider a semi-batch process where the more reactive monomer is fed gradually into the reactor.This strategy can help maintain a low concentration of the more reactive monomer, thereby statistically favoring its incorporation into the copolymer chain rather than forming long homopolymer segments.

Frequently Asked Questions (FAQs)

Q1: What are reactivity ratios and why are they important for my IBGE copolymerization?

A1: Reactivity ratios (r₁, r₂) are parameters that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer.

  • If r₁ > 1 , the polymer chain with monomer 1 at its end prefers to add another monomer 1 (homopolymerization).

  • If r₁ < 1 , it prefers to add monomer 2 (copolymerization).

  • If r₁ ≈ 1 , there is no preference.

  • If r₁ ≈ r₂ ≈ 1 , a random copolymer is formed.[3]

  • If r₁ > 1 and r₂ < 1 , a tapered or block-like copolymer is likely to form.

Understanding the reactivity ratios for your specific IBGE/comonomer pair under your reaction conditions is crucial for predicting and controlling the copolymer microstructure. While specific data for IBGE is scarce, data from analogous systems can provide a good starting point.

Q2: How can I estimate the reactivity ratios for my IBGE copolymerization?

A2: You can determine reactivity ratios experimentally by running a series of copolymerizations with varying initial monomer feed ratios and measuring the resulting copolymer composition at low conversion. Several methods, such as the Mayo-Lewis or Kelen-Tüdös methods, can then be used to calculate the reactivity ratios from this data. In-situ monitoring of monomer consumption via ¹H NMR spectroscopy is a modern and precise method for determining these ratios.[2][4][5]

Q3: I am trying to synthesize a random copolymer of IBGE and ethylene oxide (EO). What conditions should I start with?

A3: For a random copolymer, you want the reactivity ratios of both monomers to be close to 1. Based on studies with other glycidyl ethers, a conventional oxyanionic AROP in a polar solvent like DMSO might be a good starting point. For the copolymerization of ethoxy ethyl glycidyl ether (EEGE) and EO, this method yielded reactivity ratios of r_EO = 1.05 and r_EEGE = 0.94, indicating a nearly ideal random copolymerization.

Quantitative Data from Analogous Systems

The following table summarizes reactivity ratios for the copolymerization of different glycidyl ethers with ethylene oxide (EO) under various conditions. This data can be used as a guide for selecting initial conditions for IBGE copolymerization.

Glycidyl Ether (M₁) Comonomer (M₂) Polymerization Method Solvent r₁ (Glycidyl Ether) r₂ (EO) Resulting Structure Reference
Allyl Glycidyl Ether (AGE)Ethylene Oxide (EO)Anionic ROPTHF1.31 ± 0.260.54 ± 0.03Tapered[4][5]
Ethoxy Ethyl Glycidyl Ether (EEGE)Ethylene Oxide (EO)Conventional Oxyanionic AROPDMSO0.94 ± 0.021.05 ± 0.02Random[6]
Ethoxy Ethyl Glycidyl Ether (EEGE)Ethylene Oxide (EO)Monomer-Activated AROPToluene0.125 ± 0.0038.00 ± 0.16Tapered/Block-like[6]

Q4: What is the "Crown Ether Effect" and how does it affect my polymerization?

A4: The "Crown Ether Effect" refers to the ability of the ether side chains of glycidyl ether monomers to chelate the cation (e.g., K⁺ in an anionic polymerization). This can increase the reactivity of the glycidyl ether monomer by bringing it into close proximity to the propagating anionic chain end.[2] This effect can lead to a higher reactivity of glycidyl ethers compared to simpler epoxides like ethylene oxide, especially in less polar solvents where the cation is not as well solvated.

Experimental Protocols

The following is a generalized protocol for the monomer-activated anionic ring-opening copolymerization of IBGE and a comonomer, adapted from procedures for other glycidyl ethers. Note: This is a starting point and will likely require optimization.

General Protocol for Monomer-Activated Anionic Ring-Opening Copolymerization of IBGE

Materials:

  • Isobutyl glycidyl ether (IBGE), dried over CaH₂ and distilled under reduced pressure.

  • Comonomer (e.g., ethylene oxide), purified as required.

  • Initiator: Tetraoctylammonium bromide (NOct₄Br), dried under vacuum.

  • Activator: Triisobutylaluminum (i-Bu₃Al), as a solution in an anhydrous solvent.

  • Anhydrous solvent (e.g., toluene).

  • Terminating agent (e.g., acidified methanol).

Procedure:

  • All glassware should be flame-dried under vacuum and the reaction carried out under an inert atmosphere (e.g., argon or nitrogen).

  • In a dried Schlenk flask, dissolve the initiator (NOct₄Br) in the anhydrous solvent.

  • Cool the solution to the desired reaction temperature (e.g., 25 °C).

  • Add the activator (i-Bu₃Al solution) dropwise to the initiator solution and stir for a designated period.

  • Add the purified comonomer and IBGE to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Once the desired conversion is reached, terminate the polymerization by adding the terminating agent.

  • Precipitate the polymer in a suitable non-solvent (e.g., cold hexane or methanol), filter, and dry under vacuum to a constant weight.

  • Characterize the resulting copolymer by GPC (for molecular weight and distribution) and NMR (for composition).

Visualizations

Logical Relationship: Factors Influencing IBGE Copolymerization Outcome

G cluster_inputs Controllable Parameters cluster_outputs Reaction Outcomes Poly_Method Polymerization Method (AROP vs. MA-AROP) Reactivity_Ratios Reactivity Ratios (r_IBGE, r_comonomer) Poly_Method->Reactivity_Ratios Initiator Initiator/Catalyst System Initiator->Reactivity_Ratios Solvent Solvent Polarity Solvent->Reactivity_Ratios Temperature Reaction Temperature Temperature->Reactivity_Ratios Monomer_Feed Monomer Feed Ratio & Addition Strategy Monomer_Feed->Reactivity_Ratios Copolymer Desired Copolymer Homopolymer IBGE Homopolymer Reactivity_Ratios->Copolymer Optimized Reactivity_Ratios->Homopolymer Unfavorable

Caption: Key experimental parameters influencing reactivity ratios, which in turn determine the outcome of the copolymerization.

Experimental Workflow: Optimizing IBGE Copolymerization

G A Define Target Copolymer (e.g., random, block) B Select Polymerization Method (e.g., MA-AROP for control) A->B C Choose Initiator/Catalyst System (e.g., NOct4Br / i-Bu3Al) B->C D Select Solvent (e.g., Toluene) C->D E Run Initial Experiment (e.g., 1:1 monomer feed, 25°C) D->E F Characterize Product (GPC, NMR) E->F G Analyze Results: Significant Homopolymerization? F->G H Successful Copolymerization G->H No I Troubleshoot: - Adjust Temp. - Change Solvent - Alter Monomer Feed G->I Yes I->E Iterate

Caption: A systematic workflow for developing and optimizing a controlled IBGE copolymerization protocol.

References

Technical Support Center: Enhancing Thermal Stability of Polymers Containing 2-[(2-Methylpropoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the thermal stability of polymers incorporating 2-[(2-Methylpropoxy)methyl]oxirane, also known as isobutyl glycidyl ether (IBGE).

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and thermal analysis of polymers containing IBGE.

Issue Potential Cause Recommended Solution
Unexpectedly low decomposition temperature in TGA. Incomplete curing of the polymer matrix.Ensure optimal curing conditions (temperature and time) as specified for the resin system. A post-curing step at an elevated temperature can help achieve maximum cross-linking.[1]
High concentration of IBGE as a reactive diluent.While IBGE can reduce viscosity, high concentrations can lower the crosslink density, thereby decreasing thermal stability. Reduce the amount of IBGE or use it in combination with a more thermally stable co-monomer or additive.[2][3]
Presence of volatile impurities or residual solvent.Ensure the removal of all solvents and volatile components before thermal analysis. This can be achieved by drying the sample under vacuum at an appropriate temperature.
Inconsistent or irreproducible TGA/DSC results. Inhomogeneous sample composition.Ensure thorough mixing of all components (resin, curing agent, IBGE, and any additives) to achieve a homogenous dispersion.[4]
Variations in sample preparation and loading.Use a consistent sample mass and morphology for all analyses. Ensure good thermal contact between the sample and the TGA/DSC pan.[5]
Instrument calibration drift.Regularly calibrate the TGA and DSC instruments for temperature and weight/heat flow according to the manufacturer's guidelines.
Broad or overlapping transitions in DSC curves. Presence of multiple polymer phases or impurities.This could indicate phase separation or contamination. Analyze the individual components and consider adjusting the formulation for better miscibility. DSC can be a useful tool for detecting contaminants by comparing the thermal data of the problematic batch with a control sample.[6]
Physical aging of the polymer.Long-term storage below the glass transition temperature (Tg) can lead to molecular relaxation, which can appear as an endothermic peak near the Tg. An initial heating scan in the DSC can erase this thermal history.[6]
Bubbles or voids in the cured polymer. Trapped air or moisture during mixing and curing.Degas the resin mixture under vacuum before curing. Ensure that all components are dry and that the curing environment is free from moisture.
Exothermic reaction causing localized overheating.Control the curing temperature and use a slower heating rate if necessary. High exotherms can be more pronounced with certain reactive diluents.[2]

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound (IBGE) in polymer formulations?

IBGE is primarily used as a monofunctional reactive diluent for epoxy resins. Its main function is to reduce the viscosity of the resin system, which improves handling, processing, and the ability to incorporate higher filler loads. By participating in the curing reaction, it becomes part of the polymer network.[2][3]

2. How does the concentration of IBGE affect the thermal stability of the final polymer?

The incorporation of IBGE, a monofunctional diluent, can lead to a decrease in the crosslink density of the polymer network. This reduction in crosslinking generally results in a lower glass transition temperature (Tg) and reduced thermal decomposition temperatures. Therefore, while beneficial for viscosity reduction, the concentration of IBGE should be optimized to avoid a significant compromise in the desired thermal properties.[2]

3. What are the key indicators of thermal stability that I should look for in TGA and DSC analyses?

From Thermogravimetric Analysis (TGA), the key parameters are the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of the maximum rate of decomposition. Higher values for these parameters indicate greater thermal stability. From Differential Scanning Calorimetry (DSC), the glass transition temperature (Tg) is a critical indicator. A higher Tg generally corresponds to a more rigid and thermally stable polymer network.[1][7]

4. Can the thermal stability of a polymer containing IBGE be improved?

Yes, several strategies can be employed to enhance thermal stability:

  • Incorporate Thermally Stable Moieties: Introduce aromatic rings or other rigid structures into the polymer backbone.

  • Use Functional Fillers: The addition of fillers like silica can enhance thermal stability by providing a thermal protection layer.

  • Optimize the Curing Process: A complete cure is essential for achieving the highest possible crosslink density and, consequently, the best thermal performance. A post-cure step is often beneficial.[1]

  • Hybrid Networks: Creating hybrid polymer networks, for example, with siloxanes, can significantly improve thermal stability.

5. Are there any specific side reactions involving IBGE that can affect thermal stability?

During the polymerization of glycidyl ethers, side reactions such as the isomerization of side chains can occur, particularly at elevated temperatures. While this has been studied for allyl glycidyl ether, similar considerations for the isobutyl group in IBGE are warranted, as any deviation from the expected network structure could potentially impact thermal stability.[8]

Quantitative Data on Thermal Properties

The following tables summarize the impact of incorporating glycidyl ether modifiers on the thermal properties of epoxy resins.

Table 1: Thermal Decomposition Temperatures of Epoxy Resin Modified with Polyethylene Glycol (A Reactive Diluent)

SampleTd5% (°C)Td10% (°C)Td20% (°C)Td50% (°C)
Neat Epoxy338350362380
Epoxy + 0.5 wt% PEG339351363382
Epoxy + 2.5 wt% PEG336348360379
Epoxy + 5.0 wt% PEG333344356375
Epoxy + 10.0 wt% PEG328339350370

Data adapted from a study on the effect of a reactive diluent on epoxy resin properties.[9]

Table 2: Glass Transition Temperatures of Cured Epoxy-Silica Composites

SampleGlass Transition Temperature (Tg) (°C)
Cured Neat Epoxy146.01
Epoxy + 20% Micro-silica160.93
Epoxy + 5% Mesoporous Silica212.79

Data adapted from a study on the enhancement of thermal stability of epoxy resin with silica micro-fillers.[6]

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Methodology:

  • Sample Preparation:

    • Ensure the polymer sample is fully cured and representative of the bulk material.

    • Weigh approximately 5-10 mg of the sample into a clean TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Experimental Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature that is beyond the expected decomposition of the polymer (e.g., 600-800 °C).[10]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset temperature of decomposition (often reported as the temperature at 5% weight loss, Td5%).

    • Determine the temperature of the maximum rate of weight loss from the peak of the derivative TGA (DTG) curve.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Objective: To measure the glass transition temperature (Tg) of the polymer, which indicates the transition from a glassy to a rubbery state.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the cured polymer sample into a DSC pan (typically aluminum).

    • Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

  • Experimental Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature above the expected Tg but below the decomposition temperature. This step removes the thermal history of the sample.[10]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well below the Tg.

    • Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. The Tg is determined from this second heating curve.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The Tg is identified as a step-like change in the baseline of the DSC curve. It is typically reported as the midpoint of this transition.

Visualizations

Experimental_Workflow_for_Thermal_Stability_Enhancement cluster_formulation Formulation Stage cluster_curing Curing & Preparation cluster_analysis Thermal Analysis cluster_evaluation Evaluation & Iteration Start Start: Define Polymer System (e.g., Epoxy + Curing Agent) IBGE Incorporate IBGE as Reactive Diluent Start->IBGE Additives Consider Thermal Stabilizers (e.g., Fillers, Co-monomers) IBGE->Additives Optional Mixing Thorough Mixing & Degassing IBGE->Mixing Additives->Mixing Curing Curing Process (Controlled Temperature & Time) Mixing->Curing Post_Cure Post-Curing (Optional, for max. crosslinking) Curing->Post_Cure Sample_Prep Sample Preparation for Analysis (e.g., cutting, weighing) Curing->Sample_Prep Post_Cure->Sample_Prep TGA Thermogravimetric Analysis (TGA) Sample_Prep->TGA DSC Differential Scanning Calorimetry (DSC) Sample_Prep->DSC Analysis Data Analysis: - Decomposition Temp (TGA) - Glass Transition Temp (DSC) TGA->Analysis DSC->Analysis Evaluation Evaluate Thermal Stability Analysis->Evaluation End End: Thermally Stable Polymer Achieved Evaluation->End Meets Requirements Iterate Iterate Formulation (Adjust IBGE/Additive Conc.) Evaluation->Iterate Does Not Meet Requirements Iterate->IBGE

Caption: Experimental workflow for developing and evaluating the thermal stability of polymers.

Troubleshooting_Logic cluster_synthesis Synthesis & Formulation Issues cluster_analysis_issues Analytical Issues cluster_solutions Potential Solutions Start Problem: Poor Thermal Stability Incomplete_Cure Incomplete Cure? Start->Incomplete_Cure High_Diluent High Reactive Diluent Concentration? Start->High_Diluent Impurities Volatile Impurities? Start->Impurities Inhomogeneous_Sample Inhomogeneous Sample? Start->Inhomogeneous_Sample Bad_Sample_Prep Inconsistent Sample Preparation? Start->Bad_Sample_Prep Instrument_Error Instrument Calibration? Start->Instrument_Error Optimize_Cure Optimize Cure Cycle (Temp, Time, Post-Cure) Incomplete_Cure->Optimize_Cure Adjust_Formulation Adjust Formulation (Reduce Diluent, Add Stabilizers) High_Diluent->Adjust_Formulation Purify_Sample Dry/Purify Sample Before Analysis Impurities->Purify_Sample Improve_Mixing Improve Mixing Protocol Inhomogeneous_Sample->Improve_Mixing Standardize_Prep Standardize Sample Preparation Bad_Sample_Prep->Standardize_Prep Calibrate_Instrument Calibrate Instrument Instrument_Error->Calibrate_Instrument

Caption: Troubleshooting logic for addressing poor thermal stability in polymers.

References

Technical Support Center: Characterization of Isobutyl Glycidyl Ether (IBGE) Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyl glycidyl ether (IBGE) copolymers. This resource addresses common challenges encountered during the characterization of these polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing IBGE copolymers?

The main challenges in characterizing isobutyl glycidyl ether (IBGE) copolymers stem from their inherent structural complexities. These include:

  • Structural Isomers: The polymerization of glycidyl ethers can lead to the formation of structural isomers, such as linear polymers and cyclic byproducts. Distinguishing between these isomers can be challenging with techniques like traditional mass spectrometry alone.[1]

  • Copolymer Composition and Microstructure: Determining the precise composition and arrangement of monomer units (e.g., random, block, gradient) within the copolymer chain requires careful application and interpretation of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Macromolecular Heterogeneity: IBGE copolymers, like most synthetic polymers, exhibit distributions in molecular weight, composition, and architecture. This heterogeneity can lead to broad signals and complex data in various analytical techniques.

  • Solubility and Aggregation: The polarity of polyethers can influence their solubility in common chromatography solvents, potentially leading to aggregation and affecting the accuracy of molecular weight determination by Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC).

Q2: Which analytical techniques are essential for the comprehensive characterization of IBGE copolymers?

A multi-faceted approach employing a combination of the following techniques is crucial for a thorough characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the copolymer composition, microstructure, and end-group analysis.

  • Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Mass Spectrometry (MS), particularly MALDI-TOF MS: To obtain absolute molecular weights, identify end groups, and analyze the distribution of oligomers.[2][3]

  • Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA): To investigate thermal transitions such as the glass transition temperature (Tg) and the thermal stability of the copolymers.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Peak Overlap and Poor Resolution in ¹H NMR Spectra

Overlapping signals, particularly between the isobutyl side-chain protons and the polymer backbone protons, can complicate spectral interpretation and quantification.

Troubleshooting Steps:

  • Use a Higher Field Spectrometer: Increasing the magnetic field strength (e.g., from 300 MHz to 500 MHz or higher) can improve signal dispersion and resolve overlapping peaks.

  • Solvent Selection: Changing the deuterated solvent can alter the chemical shifts of protons. For polyethers, solvents like deuterated chloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆ can be tested to find the best resolution.[4]

  • Two-Dimensional (2D) NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps identify coupled protons, aiding in the assignment of both the backbone and side-chain signals.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, providing unambiguous assignments for both ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, which can simplify the assignment of the isobutyl group and backbone carbons.

Typical ¹H NMR Peak Assignments for Poly(isobutyl glycidyl ether):

Chemical Shift (ppm)Assignment
~3.4 - 3.7Backbone methylene and methine protons (-O-CH₂ -CH (CH₂-O-isobutyl)-)
~3.2Methylene protons of the isobutyl ether linkage (-O-CH₂ -CH(CH₃)₂)
~1.8Methine proton of the isobutyl group (-CH₂-CH(CH )(CH₃)₂)
~0.9Methyl protons of the isobutyl group (-CH( CH₃ )₂)
Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC)

Issue: Inaccurate Molecular Weight Determination and Peak Tailing

These issues can arise from non-ideal interactions between the polar polyether and the GPC/SEC column packing material, or from using inappropriate calibration standards.

Troubleshooting Steps:

  • Solvent and Column Selection:

    • For polar polymers like polyethers, polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAc) are often suitable.[5]

    • Using columns specifically designed for polar polymers, such as those with polar modified stationary phases, can minimize unwanted interactions.[6][7]

  • Use of Additives: Adding a small amount of salt (e.g., LiBr or LiCl) to the mobile phase (typically at 0.01-0.1 M concentration) can suppress ionic interactions and reduce peak tailing, especially when using DMF or DMAc.[5]

  • Calibration Standards: For accurate molecular weight determination, it is crucial to use calibration standards with a similar chemical structure to the analyte. For polyethers, polystyrene standards may lead to relative molecular weights. Using poly(ethylene glycol) (PEG) or poly(methyl methacrylate) (PMMA) standards can sometimes provide a better approximation. For absolute molecular weight, a multi-angle light scattering (MALS) detector is highly recommended.

  • Sample Preparation: Ensure complete dissolution of the copolymer in the mobile phase. Gentle heating or extended sonication may be necessary. Filter the sample solution through a 0.22 or 0.45 µm filter to remove any particulate matter that could clog the column.

Recommended GPC/SEC Conditions for IBGE Copolymers:

ParameterRecommendation
Mobile Phase THF, DMF + 0.1% LiBr, or DMAc + 0.1% LiBr
Columns Polystyrene-divinylbenzene (PS-DVB) for non-polar copolymers; Polar modified columns for polar copolymers.
Calibration Polystyrene, Poly(ethylene glycol), or Poly(methyl methacrylate) standards. MALS for absolute molecular weight.
Detector Refractive Index (RI), Multi-Angle Light Scattering (MALS), Viscometer.
Temperature Ambient or slightly elevated (e.g., 40 °C) to reduce solvent viscosity and improve solubility.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Issue: Poor Signal Intensity and Complex Spectra

Achieving good quality MALDI-TOF mass spectra for synthetic polymers is highly dependent on the sample preparation method.

Troubleshooting Steps:

  • Matrix Selection: The choice of matrix is critical for efficient desorption and ionization. For polyethers, common matrices include:

    • trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) [2]

    • α-Cyano-4-hydroxycinnamic acid (CHCA)

    • 2,5-Dihydroxybenzoic acid (DHB)

  • Cationizing Agent: Polyethers readily form adducts with alkali metal ions. Adding a cationizing agent to the sample preparation is essential.

    • Sodium trifluoroacetate (NaTFA) or Potassium trifluoroacetate (KTFA) are commonly used.[3]

    • The choice of cation can influence the signal intensity.[1]

  • Solvent System: The solvent must dissolve the polymer, matrix, and cationizing agent. THF is a good general-purpose solvent for many polymers and matrices.[2]

  • Sample-to-Matrix Ratio: The optimal ratio of polymer to matrix can vary and should be optimized. A starting point is often a 1:10 to 1:100 molar ratio.

  • Data Interpretation: The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain of a specific degree of polymerization adducted with the cation. The mass difference between adjacent peaks should correspond to the mass of the repeating monomer unit (for IBGE, this is 116.16 g/mol ).

Typical Fragmentation of Ethers in Mass Spectrometry:

The primary fragmentation pathways for ethers in mass spectrometry involve cleavage alpha to the oxygen atom (α-cleavage) and cleavage of the C-O bond.[8][9]

  • α-Cleavage: This involves the homolytic cleavage of a C-C bond adjacent to the oxygen, resulting in a resonance-stabilized oxonium ion.

  • C-O Bond Cleavage: Heterolytic cleavage of the carbon-oxygen bond can lead to the formation of a carbocation.

Understanding these fragmentation patterns can help in the structural elucidation of copolymer end-groups and in identifying any side products.

Thermal Analysis (DSC and TGA)

Issue: Difficulty in Interpreting Thermal Transitions

The thermal behavior of copolymers is influenced by their composition, molecular weight, and block structure (if any).

Troubleshooting Steps:

  • Heating and Cooling Rates: The appearance of thermal transitions in DSC can be dependent on the heating and cooling rates. A typical rate is 10 °C/min. Using different rates can help to resolve weak transitions.

  • Thermal History: The thermal history of the polymer can affect the DSC thermogram. It is standard practice to perform a heat-cool-heat cycle. The first heating scan erases the thermal history, and the second heating scan provides information on the intrinsic thermal properties of the material.

  • TGA Atmosphere: TGA can be performed under an inert atmosphere (e.g., nitrogen) to study the thermal degradation of the polymer or under an oxidative atmosphere (e.g., air) to assess its oxidative stability. The degradation profile can differ significantly between these two conditions.

  • Correlation with other Techniques: Correlate the thermal data with information from other techniques. For example, a change in Tg with copolymer composition should be consistent with the composition determined by NMR.

Representative Thermal Properties of Glycidyl Ether Copolymers:

Copolymer CompositionTg (°C)Td, 5% (°C) (Nitrogen)
Poly(IBGE) homopolymer-60 to -50~300
IBGE-co-Ethylene Oxide (50:50)Varies with composition~320
IBGE-b-Styrene (50:50)Two Tgs may be observed~350
Note: These are representative values and can vary significantly based on molecular weight, copolymer composition, and experimental conditions.[10]

Experimental Protocols

Synthesis of an IBGE Copolymer (Example: IBGE-co-EO Random Copolymer)

This protocol describes the anionic ring-opening copolymerization of isobutyl glycidyl ether and ethylene oxide.

Materials:

  • Isobutyl glycidyl ether (IBGE), dried over CaH₂ and distilled.

  • Ethylene oxide (EO), passed through a column of activated alumina and condensed before use.

  • Toluene, dried over sodium/benzophenone ketyl and distilled.

  • Potassium naphthalenide solution in THF (initiator), titrated before use.

  • Methanol (terminating agent).

Procedure:

  • A flame-dried Schlenk flask is charged with dry toluene under an inert atmosphere (e.g., argon or nitrogen).

  • The desired amount of IBGE is added to the flask via syringe.

  • The flask is cooled to 0 °C, and the titrated potassium naphthalenide initiator is added dropwise until a faint green color persists, indicating the titration of impurities. The desired amount of initiator is then added.

  • A pre-determined amount of condensed ethylene oxide is added to the reaction mixture.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).

  • The polymerization is terminated by the addition of a small amount of degassed methanol.

  • The copolymer is precipitated in a large volume of a non-solvent (e.g., cold hexane or methanol), filtered, and dried under vacuum at room temperature.

Characterization Workflow

A logical workflow for the characterization of a newly synthesized IBGE copolymer is essential for obtaining comprehensive and reliable data.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis Synthesis Anionic Ring-Opening Copolymerization of IBGE and Comonomer Purification Precipitation in Non-solvent Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR GPC GPC/SEC (with MALS) Purification->GPC MS MALDI-TOF MS Purification->MS Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Comp Composition & Microstructure NMR->Comp MW Mn, Mw, PDI GPC->MW AbsMW Absolute Mw & End Groups MS->AbsMW ThermalProp Tg, Td Thermal->ThermalProp

Figure 1. A typical experimental workflow for the synthesis and characterization of IBGE copolymers.

References

Technical Support Center: Scaling Up the Production of 2-[(2-Methylpropoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up production of 2-[(2-Methylpropoxy)methyl]oxirane, also known as isobutyl glycidyl ether.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Formation Ineffective catalystEnsure the catalyst, such as a phase-transfer catalyst (e.g., tetrabutylammonium bromide), is fresh and of the correct concentration.
Low reaction temperatureGradually increase the reaction temperature within the recommended range (e.g., 30-60°C for the ring-closure step) and monitor the reaction progress.[1][2]
Insufficient mixingIn a scaled-up reaction, ensure vigorous and efficient stirring to facilitate proper mixing of the reactants, especially in a two-phase system.
Low Yield of Desired Product Suboptimal molar ratio of reactantsOptimize the molar ratio of isobutyl alcohol to epichlorohydrin. An excess of epichlorohydrin can sometimes drive the reaction, but can also lead to by-products.[3]
Incomplete reactionExtend the reaction time and monitor the consumption of starting materials using techniques like GC-MS.
Formation of by-productsAnalyze the crude product for common by-products such as 1,3-di(isobutoxy)propan-2-ol and adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.[4]
Product Contamination with By-products Hydrolysis of the epoxide ringEnsure anhydrous conditions during the reaction and work-up to prevent the formation of the corresponding diol.
Polymerization of the productAvoid high temperatures and acidic conditions during purification, as these can promote the polymerization of the epoxide.
Unreacted starting materialsOptimize the purification process, such as vacuum distillation, to effectively separate the product from unreacted isobutyl alcohol and epichlorohydrin.[5]
Difficulty in Product Purification Thermal degradation of the productUtilize vacuum distillation at a controlled temperature (e.g., around 170°C under a nitrogen atmosphere) to minimize thermal stress on the product.[5]
Formation of azeotropesIf azeotrope formation is suspected, consider alternative purification methods or adjust the distillation pressure.
Inconsistent Batch-to-Batch Results Variability in raw material qualityUse starting materials of consistent purity and water content for each batch.
Poor process controlImplement strict control over reaction parameters such as temperature, addition rates, and stirring speed. The use of continuous flow reactors can enhance control and consistency in industrial settings.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

A1: The most common method is the reaction of isobutyl alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide, often utilizing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide to facilitate the reaction between the immiscible phases.[4][5] This reaction typically proceeds via an SN2 mechanism.[5]

Q2: What are the main safety concerns when handling the reagents and product?

A2: Epichlorohydrin is a known carcinogen and is corrosive, flammable, and rapidly absorbed through the skin.[6][7] Glycidyl ethers, including the product, are skin and eye irritants and may also have carcinogenic potential.[5] It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including chemical-resistant gloves (polyvinyl alcohol or butyl gloves are recommended for epichlorohydrin), and avoid inhalation, ingestion, and skin contact.[6][8]

Q3: What are the typical by-products formed during the synthesis?

A3: A common by-product is the corresponding diol, formed by the hydrolysis of the epoxide ring. Another potential by-product is 1,3-di(isobutoxy)propan-2-ol, which can form if the epoxide ring opens and reacts with another molecule of isobutyl alcohol.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product and any by-products.[4] Thin Layer Chromatography (TLC) can also be used for a qualitative assessment.

Q5: What analytical techniques are used to characterize the final product?

A5: The structure and purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy.[5] The purity is quantitatively assessed using Gas Chromatography with a Flame Ionization Detector (GC-FID).[5]

Experimental Protocols

Synthesis of this compound via Phase-Transfer Catalysis

This protocol is a representative example and may require optimization for specific scales and equipment.

Materials:

  • Isobutyl alcohol

  • Epichlorohydrin

  • Sodium hydroxide (solid or 50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous sodium sulfate

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or toluene)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and temperature probe

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Charge the reactor with isobutyl alcohol and the phase-transfer catalyst (TBAB).

  • Addition of Base: Begin stirring and slowly add the sodium hydroxide. If using a solid base, it can be added directly. If using a 50% aqueous solution, add it dropwise via the dropping funnel. This step is exothermic, so control the temperature with the circulator.

  • Addition of Epichlorohydrin: Once the base is added and the temperature is stable, add epichlorohydrin dropwise, maintaining the reaction temperature between 40-60°C.

  • Reaction Monitoring: Allow the reaction to proceed for several hours. Monitor the progress by taking small aliquots and analyzing them by GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid by-product (NaCl) has formed, it can be removed by filtration.

  • Extraction: Add deionized water and an organic solvent to the reaction mixture. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound (boiling point approximately 159.5°C at 750 mm Hg).[9]

Data Presentation

Table 1: Typical Reaction Parameters and Outcomes for Glycidyl Ether Synthesis
ParameterValueReference
Reactant Molar Ratio (Alcohol:Epichlorohydrin) 1:1 to 1:5[2]
Base to Epichlorohydrin Molar Ratio 1:1 to 1.2:1[2]
Phase-Transfer Catalyst Loading 0.0005-0.1 molar ratio to alcohol[10]
Ring-Opening Reaction Temperature 60-130°C[2]
Ring-Closure Reaction Temperature 30-60°C[2]
Typical Yield Up to 92%[11]
Reported Purity >97%[12]

Visualizations

Synthesis_Pathway Synthesis of this compound isobutanol Isobutyl Alcohol intermediate Halohydrin Ether Intermediate isobutanol->intermediate epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate base Base (e.g., NaOH) base->intermediate + ptc Phase-Transfer Catalyst (PTC) ptc->intermediate + product This compound intermediate->product - H2O byproduct NaCl

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check Reaction Parameters start->check_reaction check_reagents Verify Reagent Quality check_reaction->check_reagents Stoichiometry/Catalyst check_temp Confirm Reaction Temperature check_reaction->check_temp Temperature check_mixing Ensure Adequate Mixing check_reaction->check_mixing Mixing analyze_crude Analyze Crude Product (GC-MS) check_reagents->analyze_crude check_temp->analyze_crude check_mixing->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction byproducts Significant By-products? incomplete_reaction->byproducts No extend_time Extend Reaction Time incomplete_reaction->extend_time Yes optimize_stoichiometry Optimize Reactant Ratios byproducts->optimize_stoichiometry Yes improve_purification Improve Purification byproducts->improve_purification No end Yield Improved extend_time->end adjust_temp Adjust Temperature optimize_stoichiometry->adjust_temp adjust_temp->end improve_purification->end

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Managing Viscosity in Epoxy Formulations with Isobutyl Glycidyl Ether (IGE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for effectively managing the viscosity of epoxy formulations using Isobutyl Glycidyl Ether (IGE). IGE is a monofunctional reactive diluent used to reduce the viscosity of epoxy resins, improving handling and application properties.

Section 1: Troubleshooting Guide

This section addresses common issues encountered when using IGE in epoxy formulations.

Issue Potential Causes Troubleshooting Steps
Higher than Expected Viscosity - Insufficient amount of IGE added.- Inaccurate measurement of components.- Low ambient or component temperature.- Partial crystallization of the epoxy resin.[1]1. Verify the weight percentage of IGE in the formulation.2. Ensure accurate weighing of all components.3. Warm the epoxy resin and IGE separately to the recommended processing temperature (typically 25°C) before mixing.4. If crystallization is observed (cloudiness or solid particles), gently warm the resin until it becomes clear before adding IGE.[1]
Inconsistent or Rapid Curing - Incorrect mix ratio of resin, curative, and IGE.- High ambient temperature or large mixed volume leading to a rapid exothermic reaction.[2]- Reactive impurities in the components.1. Double-check the stoichiometry of the formulation. The addition of a monofunctional diluent like IGE will affect the required amount of curative.2. Mix smaller batches or use a wider, shallower mixing container to dissipate heat.3. Work in a temperature-controlled environment.[3]4. Ensure all components are of high purity and stored correctly.
Reduced Mechanical Properties in Cured Epoxy - Excessive addition of IGE, which can reduce crosslink density.[4]- Incomplete curing due to incorrect stoichiometry or cure schedule.- Poor dispersion of IGE within the epoxy resin.1. Reduce the concentration of IGE. It is recommended to use the lowest amount of IGE that achieves the desired viscosity.[4]2. Recalculate the curative amount based on the epoxy equivalent weight (EEW) of the resin and IGE.3. Ensure thorough and uniform mixing of all components.4. Follow the recommended cure schedule (temperature and time) for the specific epoxy system.
Bubbles in the Cured Epoxy - Air entrapment during vigorous mixing.- High viscosity preventing air release.- Moisture contamination in the resin or on the substrate.[1][5]1. Mix the components slowly and thoroughly, scraping the sides and bottom of the container.2. After mixing, allow the formulation to stand for a short period to allow air bubbles to rise.3. Use a vacuum chamber to degas the mixed formulation before application.4. Ensure all equipment and substrates are dry.
Phase Separation or Cloudiness in the Cured Epoxy - Incompatibility of IGE with the epoxy system at the used concentration.- Presence of moisture or other contaminants.1. Test the compatibility of IGE with the specific epoxy resin and curative in a small-scale trial before large-scale use.2. Ensure all components are dry and free from contaminants.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary function of Isobutyl Glycidyl Ether (IGE) in epoxy formulations?

A1: IGE is a reactive diluent used to reduce the viscosity of epoxy resin systems. This makes the formulation easier to handle, pour, and apply, especially in applications requiring good flow and wetting of substrates.

Q2: How does IGE affect the properties of the cured epoxy?

A2: As a monofunctional glycidyl ether, IGE can impact the final properties of the cured epoxy. While it effectively reduces viscosity, its addition can lead to a decrease in crosslink density, which may result in a lower glass transition temperature (Tg), reduced chemical resistance, and slightly altered mechanical properties such as tensile strength and modulus.[4][6]

Q3: Is IGE a reactive or non-reactive diluent?

A3: IGE is a reactive diluent. Its glycidyl group participates in the curing reaction with the epoxy hardener, becoming a permanent part of the polymer network.[7] This is in contrast to non-reactive diluents, which do not chemically bond and can migrate out of the cured material over time.[7]

Q4: How does the addition of IGE affect the pot life of an epoxy system?

A4: The addition of a reactive diluent like IGE can influence the pot life. Generally, reducing the viscosity can increase molecular mobility, potentially leading to a shorter pot life due to an accelerated reaction rate. However, the dilution effect can also decrease the concentration of reactive groups, which might extend the pot life.[2] The net effect depends on the specific epoxy system and the concentration of IGE. It is crucial to experimentally determine the pot life of your specific formulation.

Q5: What are the safety precautions for handling IGE?

A5: IGE is a flammable liquid and can cause skin and eye irritation.[8] It is essential to handle IGE in a well-ventilated area, preferably under a fume hood.[9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Avoid inhalation of vapors and direct contact with skin and eyes.[11] Store IGE in a cool, dry, and well-ventilated area away from sources of ignition.[10]

Section 3: Quantitative Data

The following tables summarize the expected effects of adding a monofunctional glycidyl ether, such as butyl glycidyl ether (BGE), to a standard Bisphenol-A based epoxy resin. While specific data for IGE is limited, the trends are expected to be similar.

Table 1: Effect of Butyl Glycidyl Ether (BGE) Concentration on Viscosity

BGE Concentration (wt%)Viscosity Reduction (%)
00
5~50-60
10~70-80
15~85-95
20>95[6]

Note: Data is based on studies with n-butyl glycidyl ether and should be considered as an approximation for isobutyl glycidyl ether.[6]

Table 2: Effect of Butyl Glycidyl Ether (BGE) on Mechanical and Thermal Properties

PropertyChange with increasing BGE concentration
Tensile StrengthModerate Decrease[12]
Elastic ModulusSlight Decrease or Increase depending on the system[6][12]
Elongation at BreakIncrease[12]
Glass Transition Temperature (Tg)Moderate Decrease[6]

Note: The extent of these changes is highly dependent on the specific epoxy resin, curative, and cure conditions.

Section 4: Experimental Protocols

Protocol for Measuring the Effect of IGE on Epoxy Viscosity

Objective: To determine the viscosity reduction of an epoxy resin as a function of IGE concentration.

Materials and Equipment:

  • Epoxy resin (e.g., DGEBA-based)

  • Isobutyl Glycidyl Ether (IGE)

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath or heating element for the viscometer

  • Beakers and mixing rods

  • Analytical balance

Procedure:

  • Preparation of Formulations:

    • Accurately weigh the desired amount of epoxy resin into a clean, dry beaker.

    • Add the calculated amount of IGE to achieve the target weight percentages (e.g., 0%, 5%, 10%, 15%, 20%).

    • Thoroughly mix the components at a low speed to avoid air entrapment until a homogeneous mixture is obtained.

  • Viscosity Measurement:

    • Set the viscometer to a constant temperature, typically 25°C.

    • Select an appropriate spindle and rotational speed for the expected viscosity range.

    • Pour the prepared formulation into the viscometer sample cup.

    • Allow the sample to equilibrate to the set temperature.

    • Start the viscometer and record the viscosity reading once it stabilizes.

    • Repeat the measurement for each formulation.

Protocol for Determining the Pot Life of an IGE-Modified Epoxy Formulation

Objective: To determine the working time of an epoxy formulation containing IGE.

Materials and Equipment:

  • Epoxy resin

  • Isobutyl Glycidyl Ether (IGE)

  • Epoxy curative (hardener)

  • Disposable beakers and mixing sticks

  • Timer

  • Rotational viscometer or a simple flow cup

Procedure:

  • Formulation Preparation:

    • In separate containers, accurately weigh the epoxy resin and IGE. Mix them thoroughly.

    • Calculate and weigh the required amount of curative based on the total epoxy content (resin + IGE).

  • Pot Life Determination:

    • Add the curative to the resin/IGE mixture and start the timer immediately.

    • Mix the components thoroughly for a specified time (e.g., 2-3 minutes).

    • Measure the initial viscosity of the mixed system.

    • Continue to measure the viscosity at regular intervals (e.g., every 5-10 minutes).

    • The pot life is typically defined as the time it takes for the initial viscosity to double or reach a point where it is no longer workable for the intended application.

Section 5: Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_measurement Viscosity Measurement cluster_pot_life Pot Life Determination weigh_resin Weigh Epoxy Resin mix_resin_ige Mix Resin & IGE weigh_resin->mix_resin_ige weigh_ige Weigh IGE weigh_ige->mix_resin_ige equilibrate Equilibrate Temperature mix_resin_ige->equilibrate add_curative Add Curative & Start Timer mix_resin_ige->add_curative measure Measure Viscosity equilibrate->measure mix_all Mix All Components add_curative->mix_all measure_visc_time Measure Viscosity over Time mix_all->measure_visc_time

Caption: Experimental workflow for preparing and characterizing IGE-modified epoxy formulations.

troubleshooting_logic start High Viscosity Issue check_ige Check IGE Concentration start->check_ige check_temp Check Temperature start->check_temp check_mixing Check Mixing Procedure start->check_mixing check_crystallization Check for Resin Crystallization start->check_crystallization solution_ige Increase IGE % check_ige->solution_ige solution_temp Warm Components check_temp->solution_temp solution_mixing Ensure Thorough Mixing check_mixing->solution_mixing solution_crystallization Warm Resin to Decrystallize check_crystallization->solution_crystallization

Caption: Decision tree for troubleshooting high viscosity in epoxy-IGE formulations.

References

Validation & Comparative

Comparative Guide to Analytical Techniques for Quantifying 2-[(2-Methylpropoxy)methyl]oxirane Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of "2-[(2-Methylpropoxy)methyl]oxirane," also known as isobutyl glycidyl ether, is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of key analytical techniques for determining the purity of this epoxide compound, with detailed experimental protocols and performance data to aid in method selection.

Introduction to this compound and Purity Analysis

This compound is an organic compound belonging to the oxirane family, characterized by a reactive three-membered epoxide ring. This reactivity makes it a valuable intermediate in various industrial and research applications, including the synthesis of polymers and pharmaceuticals. However, the presence of impurities can significantly impact the performance and safety of the final product. Therefore, robust and accurate analytical methods are essential for quantifying the purity and profiling any impurities.

This guide focuses on three prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection following derivatization, and Potentiometric Titration.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three discussed methods.

Parameter Gas Chromatography (GC-FID) Reversed-Phase HPLC (RP-HPLC) with Derivatization Potentiometric Titration
Principle Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization.Separation based on polarity after chemical derivatization to introduce a UV-active chromophore.Titration of the epoxide ring with an acid, with the endpoint detected by a change in potential.
Selectivity High for volatile impurities and isomers.High, particularly for complex matrices, due to both chromatography and derivatization.Good for total epoxide content, but not specific for individual impurities.
Sensitivity Suitable for trace impurity analysis.Very high, with a limit of detection as low as 5 pmol.Generally lower sensitivity compared to chromatographic methods.
Sample Throughput Moderate to high.Lower due to the derivatization step.High.
Instrumentation Gas Chromatograph with FID.HPLC system with UV detector.Autotitrator with a suitable electrode.
Typical Application Routine purity testing and impurity profiling of the neat compound.Quantification of low levels of epoxides in complex samples.Determination of epoxy equivalent weight (EEW) in raw materials and resins.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a primary method for assessing the purity of volatile compounds like this compound.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane or acetone) to a known concentration.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column, such as a DB-5 (dimethylpolysiloxane-based), is recommended for optimal separation.

    • Injector: Split/splitless injector.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Derivatization

For quantifying low levels of epoxides, especially in complex mixtures, RP-HPLC with a pre-column derivatization step to enhance UV detection is a robust method.

Methodology:

  • Derivatization:

    • React the epoxide sample with a 100- to 1,000-fold excess of N,N-diethyldithiocarbamate (DTC) at 60 °C for 20 minutes at a neutral pH.

    • Decompose the unreacted DTC by acidifying the reaction mixture to pH 2 with orthophosphoric acid.

  • Sample Preparation: An aliquot of the derivatized sample is used for analysis.

  • Instrumentation:

    • HPLC System: With a UV detector.

    • Column: Supelcosil LC-18-S (150 x 4.6-mm) or equivalent.

  • Chromatographic Conditions:

    • Mobile Phase: 40% (v/v) acetonitrile in water.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 278 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify the epoxide concentration using a calibration curve prepared from standards that have undergone the same derivatization process. This method can achieve a linear response in the concentration range of 0.25 to 50 µM.

Potentiometric Titration

This titrimetric method is a standard procedure for determining the epoxy content, often expressed as the epoxy equivalent weight (EEW). The analysis is based on the reaction of the epoxide group with hydrogen bromide.

Methodology:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent like chloroform or methylene chloride.

  • Reagents:

    • Tetraethylammonium bromide (TEABr) reaction solution.

    • Glacial acetic acid.

    • Standardized perchloric acid in glacial acetic acid as the titrant.

  • Titration Procedure:

    • To the dissolved sample, add the TEABr solution and glacial acetic acid.

    • Titrate the mixture with the standardized perchloric acid solution. The perchloric acid reacts with TEABr to generate hydrogen bromide in situ, which then reacts with the epoxide groups.

    • The endpoint is detected potentiometrically using a suitable electrode system (e.g., a glass electrode and a reference electrode with a saturated sodium perchlorate in acetic acid inner solution).

  • Data Analysis: The epoxy equivalent weight (EEW) is calculated from the volume of titrant consumed to reach the equivalence point. A blank titration should also be performed.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the analytical techniques described.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Sample Receipt Preparation Sample Preparation Sample->Preparation GC GC-FID Analysis Preparation->GC HPLC HPLC Analysis (with Derivatization) Preparation->HPLC Titration Potentiometric Titration Preparation->Titration Data_Analysis Data Analysis GC->Data_Analysis HPLC->Data_Analysis Titration->Data_Analysis Purity_Report Purity Determination & Reporting Data_Analysis->Purity_Report

Caption: General workflow for purity analysis.

HPLC_Derivatization_Workflow start Sample with Epoxide derivatization Derivatization with DTC (60°C, 20 min, neutral pH) start->derivatization acidification Acidification to pH 2 (Decomposition of excess DTC) derivatization->acidification hplc_analysis RP-HPLC Analysis (UV Detection at 278 nm) acidification->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: HPLC derivatization and analysis workflow.

A Comparative Analysis of 2-[(2-Methylpropoxy)methyl]oxirane and Other Glycidyl Ethers for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, properties, and toxicological profiles of isobutyl glycidyl ether and its alternatives, supported by experimental data and standardized protocols.

In the realm of polymer chemistry and materials science, glycidyl ethers serve as indispensable building blocks, primarily as reactive diluents for epoxy resin formulations. Their principal function is to reduce the viscosity of high molecular weight epoxy resins, thereby improving handling and application characteristics without the need for volatile organic compounds (VOCs). This guide provides a detailed comparative study of 2-[(2-Methylpropoxy)methyl]oxirane, commonly known as isobutyl glycidyl ether (IBGE), against a selection of other commercially significant glycidyl ethers.

The selection of an appropriate glycidyl ether is critical as it influences not only the viscosity of the uncured resin but also the mechanical, thermal, and chemical properties of the final cured product. This comparison focuses on key performance indicators, including physical and chemical properties, reactivity, and toxicological profiles, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Comparative Physical and Chemical Properties

The performance of a glycidyl ether as a reactive diluent is largely dictated by its physical and chemical properties. A lower viscosity, for instance, provides greater diluting efficiency. The epoxy equivalent weight (EEW) is a crucial parameter for calculating the stoichiometry with curing agents to achieve optimal cross-linking and desired material properties. The following table summarizes the key properties of IBGE and other common glycidyl ethers.

PropertyIsobutyl Glycidyl Ether (IBGE) n-Butyl Glycidyl Ether (n-BGE)tert-Butyl Glycidyl Ether (t-BGE)Allyl Glycidyl Ether (AGE)Phenyl Glycidyl Ether (PGE)o-Cresyl Glycidyl Ether (o-CGE)
CAS Number 3814-55-92426-08-67665-72-7106-92-3122-60-12210-79-9
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂C₇H₁₄O₂C₆H₁₀O₂C₉H₁₀O₂C₁₀H₁₂O₂
Molecular Weight ( g/mol ) 130.18130.18130.19114.14150.17164.20
Boiling Point (°C) 159.5164-166152154245-247259
Density (g/mL @ 25°C) 0.9090.910.9170.9621.1091.09
Viscosity (mPa·s @ 25°C) ~1.51.36~1.41.145-78-12
Flash Point (°C) 49564148.5>93113
Epoxy Equivalent Weight (g/eq) ~130135-163~130~114~150~164
Vapor Pressure (mmHg @ 25°C) ~3.53.0~4.54.70.01<0.01

Performance Insights:

  • Viscosity Reduction: Aliphatic glycidyl ethers like IBGE, n-BGE, t-BGE, and AGE exhibit the lowest viscosities, making them highly efficient at reducing the viscosity of epoxy resin systems. Aromatic glycidyl ethers such as PGE and o-CGE have higher viscosities but are often used to improve chemical resistance and thermal properties.

  • Reactivity: The reactivity of the epoxide group is influenced by the attached alkyl or aryl group. Aliphatic ethers generally exhibit higher reactivity than aromatic ethers. The presence of a double bond in Allyl Glycidyl Ether allows for additional polymerization pathways.

  • Volatility: Glycidyl ethers with lower boiling points and higher vapor pressures, such as the butyl ethers and AGE, are more volatile. This can be a consideration in workplace exposure and processing conditions. Aromatic ethers are significantly less volatile.

Reactivity and Curing Mechanisms

Glycidyl ethers participate in the cross-linking of epoxy resins through the ring-opening reaction of their epoxide group. This reaction is typically initiated by a nucleophilic attack from a curing agent, most commonly an amine. The general mechanism involves the amine's nitrogen atom attacking one of the carbon atoms of the epoxide ring, leading to the formation of a hydroxyl group and a new carbon-nitrogen bond. This newly formed secondary amine can then react with another epoxide group.

The structure of the glycidyl ether influences this reaction. Steric hindrance around the epoxide ring, as seen in t-BGE, can slow down the reaction rate compared to the less hindered n-BGE or IBGE. Aromatic glycidyl ethers like PGE have their reactivity influenced by the electron-withdrawing nature of the phenyl group.

Curing_Mechanism cluster_reactants Reactants cluster_product1 Step 1: Nucleophilic Attack cluster_product2 Step 2: Further Reaction Glycidyl_Ether R-O-CH₂-(CH(O)CH₂) Intermediate R-O-CH₂-CH(OH)-CH₂-NH-R' (Secondary Amine) Glycidyl_Ether->Intermediate Ring-Opening Amine R'-NH₂ (Primary Amine) Amine->Intermediate Crosslinked_Polymer Crosslinked Polymer Network Intermediate->Crosslinked_Polymer + another Glycidyl Ether

Epoxy Curing: Ring-Opening with an Amine

Toxicological Profile Comparison

A critical aspect of selecting a glycidyl ether is its toxicological profile. Many glycidyl ethers are known skin and eye irritants and potential skin sensitizers. Inhalation can also pose a risk. The data below provides a comparative overview of the acute toxicity and sensitization potential.

Toxicological EndpointIsobutyl Glycidyl Ether (IBGE) n-Butyl Glycidyl Ether (n-BGE)Allyl Glycidyl Ether (AGE)Phenyl Glycidyl Ether (PGE)
LD50 Oral (rat, mg/kg) No data166016003850
LD50 Dermal (rabbit, mg/kg) No data252025501500
Skin Sensitization Potential SensitizerKnown SensitizerKnown SensitizerKnown Sensitizer
Mutagenicity No dataMammalian mutagenSuspected of causing genetic defectsPossible risk of irreversible effects

Safety Considerations:

  • All glycidyl ethers should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.

  • Work should be conducted in well-ventilated areas to minimize inhalation exposure.

  • n-Butyl glycidyl ether and phenyl glycidyl ether have been noted for potential reproductive toxicity and carcinogenicity, respectively, requiring stringent handling protocols.

  • Allyl glycidyl ether is also suspected of causing genetic defects and damaging fertility.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental methods are essential. The following are detailed methodologies for determining key performance parameters of glycidyl ethers.

Determination of Epoxy Equivalent Weight (ASTM D1652)

The epoxy content, and subsequently the Epoxy Equivalent Weight (EEW), is determined by the titration of the epoxide groups.

Principle: The resin is dissolved in a suitable solvent, and the epoxy groups are reacted with hydrogen bromide (HBr), which is generated in situ from the reaction of a standardized perchloric acid solution with a tetraalkylammonium bromide. The endpoint is determined potentiometrically.

Apparatus:

  • Automatic titrator or manual titration setup with a burette.

  • pH meter or potentiometer with a glass and reference electrode pair.

  • Analytical balance, accurate to 0.1 mg.

Reagents:

  • Glacial acetic acid.

  • Perchloric acid (0.1 N in glacial acetic acid), standardized.

  • Cetyltrimethylammonium bromide or other tetraalkylammonium bromide solution in acetic acid.

  • Solvent (e.g., chlorobenzene or methylene chloride).

Procedure:

  • Accurately weigh an appropriate amount of the glycidyl ether sample into a beaker.

  • Dissolve the sample in the chosen solvent.

  • Add the tetraalkylammonium bromide solution.

  • Immerse the electrodes and titrate with the standardized 0.1 N perchloric acid solution.

  • Record the volume of titrant used to reach the potentiometric endpoint.

  • The EEW is calculated using the formula: EEW (g/eq) = (Weight of sample in grams * 1000) / (Volume of titrant in mL * Normality of acid)

EEW_Workflow cluster_prep Sample Preparation cluster_titration Titration (ASTM D1652) cluster_calc Calculation A Weigh Sample B Dissolve in Solvent A->B C Add Reagent (e.g., Tetrabutylammonium Bromide) B->C D Titrate with standardized Perchloric Acid C->D E Detect Endpoint (Potentiometric) D->E F Calculate EEW E->F

Workflow for EEW Determination
Determination of Kinematic Viscosity (ASTM D445)

This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Principle: The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer. The test is conducted at a precisely controlled temperature.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature bath with an accuracy of ±0.02°C.

  • Timing device, accurate to 0.1 s.

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity.

  • Charge the viscometer with the glycidyl ether sample.

  • Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

  • Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

  • Repeat the measurement to ensure reproducibility.

  • Calculate the kinematic viscosity (ν) in centistokes (cSt) using the formula: ν = C * t where C is the viscometer calibration constant and t is the average flow time in seconds.

  • Dynamic viscosity (η) in centipoise (cP) can be calculated by multiplying the kinematic viscosity by the density of the liquid: η = ν * ρ.

Synthesis Pathway

Glycidyl ethers are typically synthesized by the reaction of an alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This two-step process involves the initial formation of a chlorohydrin intermediate, followed by dehydrochlorination to form the epoxide ring.

Synthesis_Pathway Alcohol R-OH (e.g., Isobutanol) Intermediate R-O-CH₂-CH(OH)-CH₂-Cl (Chlorohydrin Intermediate) Alcohol->Intermediate Epichlorohydrin Cl-CH₂-(CH(O)CH₂) Epichlorohydrin->Intermediate Glycidyl_Ether R-O-CH₂-(CH(O)CH₂) (e.g., IBGE) Intermediate->Glycidyl_Ether Dehydrochlorination Base Base (e.g., NaOH) Base->Glycidyl_Ether Salt NaCl + H₂O

General Synthesis of Glycidyl Ethers

Conclusion

This compound (IBGE) is an effective aliphatic reactive diluent, offering low viscosity and high diluting efficiency, comparable to its isomer n-butyl glycidyl ether. Its performance is characterized by a balance of viscosity reduction and moderate volatility. The choice between IBGE and other glycidyl ethers will depend on the specific requirements of the application. For maximum viscosity reduction, aliphatic ethers are preferred. For applications requiring higher thermal stability or specific chemical resistance, aromatic ethers like phenyl glycidyl ether or cresyl glycidyl ether may be more suitable, despite their higher viscosity. A thorough evaluation of the performance data presented, in conjunction with the toxicological profiles, is crucial for the successful and safe formulation of epoxy systems.

A Comparative Guide: Isobutyl Glycidyl Ether vs. Butyl Glycidyl Ether in Coating Formulations

Author: BenchChem Technical Support Team. Date: November 2025

In the formulation of high-performance epoxy coatings, the selection of a reactive diluent is a critical factor that significantly influences the application properties and the final performance of the cured film. Among the various options available, monofunctional aliphatic glycidyl ethers are widely employed to reduce the viscosity of epoxy resin systems, thereby improving their workability and enabling higher solids content. This guide provides a detailed comparison of two such reactive diluents: isobutyl glycidyl ether (iBGE) and n-butyl glycidyl ether (BGE). This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the formulation and evaluation of coating systems.

While extensive data is available for the widely-used butyl glycidyl ether, directly comparative experimental data for isobutyl glycidyl ether is less prevalent in publicly accessible literature. This guide synthesizes the available data for BGE and provides a theoretical comparison for iBGE based on its isomeric structure.

Performance Characteristics

The primary function of both iBGE and BGE is to lower the viscosity of epoxy formulations, which are often too viscous for practical application without modification. As reactive diluents, they possess an epoxy group that allows them to co-react with the curing agent, becoming an integral part of the polymer network.[1][2] This covalent bonding minimizes the negative effects on the mechanical and chemical resistance properties that are often associated with non-reactive diluents.

Viscosity Reduction

Butyl glycidyl ether is well-documented for its efficiency in reducing the viscosity of epoxy resins. The extent of viscosity reduction is dependent on the concentration of the diluent added to the formulation. For instance, the addition of BGE to a DGEBA (diglycidyl ether of bisphenol A) epoxy resin can significantly decrease its viscosity, facilitating easier application and improved wetting of the substrate.[1]

Due to the branched nature of its isobutyl group, it is hypothesized that isobutyl glycidyl ether may exhibit a slightly different efficiency in viscosity reduction. The branched structure could create greater free volume between the epoxy resin chains, potentially leading to a more significant reduction in viscosity at equivalent concentrations compared to the linear butyl group of BGE. However, without direct comparative studies, this remains a theoretical advantage.

Impact on Mechanical Properties

The incorporation of monofunctional reactive diluents like BGE into an epoxy network typically leads to a decrease in crosslink density. This reduction can influence the mechanical properties of the cured coating, often resulting in increased flexibility and impact resistance, but potentially at the cost of reduced hardness and tensile strength. Studies have shown that the addition of BGE can enhance the ductility and impact resistance of epoxy resins.[3]

The structural isomerism between iBGE and BGE could lead to subtle differences in the final network architecture. The bulkier isobutyl group of iBGE might introduce more steric hindrance during the curing process, potentially affecting the final crosslink density and, consequently, the mechanical properties. It is plausible that iBGE could impart slightly greater flexibility compared to BGE at similar concentrations.

Chemical Resistance

The chemical resistance of an epoxy coating is intrinsically linked to its crosslink density and the chemical nature of its constituents. The inclusion of monofunctional diluents, by reducing the crosslink density, can make the coating more susceptible to chemical attack. The extent of this effect is a critical consideration in formulating coatings for aggressive environments. Formulations containing BGE are generally considered to have good chemical resistance, although this can be compromised at higher diluent concentrations.

When comparing iBGE and BGE, the difference in the alkyl chain structure is the primary determinant of any potential variation in chemical resistance. The isobutyl group, being more branched, might offer slightly different resistance to certain chemical agents due to altered steric accessibility to the polymer backbone. However, significant differences in broad-spectrum chemical resistance are not anticipated based solely on this structural variance.

Quantitative Performance Data

Performance MetricButyl Glycidyl Ether (BGE)Isobutyl Glycidyl Ether (iBGE)
Viscosity at 25°C (cps) ~2-5Data not available
Epoxy Equivalent Weight (g/eq) ~130-145Data not available
Effect on Epoxy Resin Viscosity Significant reductionHypothesized to be similar or slightly greater than BGE
Impact on Hardness Reduction with increasing concentrationHypothesized to be similar to BGE
Impact on Flexibility Increase with increasing concentrationHypothesized to be similar or slightly greater than BGE
Chemical Resistance Good, but decreases with increasing concentrationHypothesized to be similar to BGE

Experimental Protocols

To facilitate direct comparison between isobutyl glycidyl ether and butyl glycidyl ether, the following experimental methodologies are recommended.

Viscosity Measurement

Objective: To determine and compare the viscosity reduction efficiency of iBGE and BGE in a standard epoxy resin.

Methodology:

  • Prepare a series of blends of a standard liquid epoxy resin (e.g., DGEBA with an EEW of 185-192 g/eq) with varying weight percentages (e.g., 5%, 10%, 15%, 20%) of iBGE and BGE, respectively.

  • Thoroughly mix each blend at a controlled temperature (e.g., 25°C) until homogeneous.

  • Measure the viscosity of each blend using a rotational viscometer (e.g., Brookfield viscometer) at a constant temperature (25°C).

  • Record the viscosity values and plot them as a function of the reactive diluent concentration for both iBGE and BGE to compare their dilution efficiency.

Mechanical Properties Assessment

Objective: To evaluate the effect of iBGE and BGE on the key mechanical properties of a cured epoxy coating.

Methodology:

  • Prepare epoxy formulations containing a fixed concentration (e.g., 15 wt%) of either iBGE or BGE, along with a suitable curing agent (e.g., a polyamide or amidoamine hardener). A control formulation with no reactive diluent should also be prepared.

  • Apply the coatings to standardized test panels (e.g., steel or aluminum) at a controlled film thickness.

  • Cure the coated panels according to the manufacturer's recommendations (e.g., 7 days at 25°C and 50% relative humidity).

  • Conduct the following tests on the cured films:

    • Pencil Hardness: According to ASTM D3363.

    • Mandrel Bend Test (Flexibility): According to ASTM D522.

    • Impact Resistance: According to ASTM D2794.

    • Adhesion (Cross-hatch): According to ASTM D3359.

  • Compare the results for the iBGE-containing, BGE-containing, and control formulations.

Chemical Resistance Testing

Objective: To assess the chemical resistance of epoxy coatings formulated with iBGE and BGE.

Methodology:

  • Prepare and cure coated panels as described in the mechanical properties assessment.

  • Expose the cured coatings to a range of chemical reagents (e.g., 10% sulfuric acid, 10% sodium hydroxide, xylene, ethanol) by spot testing or immersion for a specified duration (e.g., 24 hours or 7 days) according to ASTM D1308.

  • After the exposure period, visually inspect the coatings for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion.

  • For immersion tests, the percentage of weight gain of the coating can also be measured to quantify the extent of chemical absorption.

  • Compare the chemical resistance performance of the formulations containing iBGE and BGE against the control.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of reactive diluents in coating formulations.

G cluster_formulation Formulation Stage cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Resin Epoxy Resin Mixing Homogeneous Mixing Resin->Mixing CuringAgent Curing Agent CuringAgent->Mixing iBGE Isobutyl Glycidyl Ether iBGE->Mixing BGE Butyl Glycidyl Ether BGE->Mixing Application Film Application on Panels Mixing->Application Viscosity Viscosity Measurement Mixing->Viscosity Curing Curing Application->Curing Mechanical Mechanical Properties (Hardness, Flexibility, etc.) Curing->Mechanical Chemical Chemical Resistance Curing->Chemical Analysis Comparative Analysis Viscosity->Analysis Mechanical->Analysis Chemical->Analysis

Caption: Experimental workflow for comparing iBGE and BGE in coatings.

Conclusion

Both isobutyl glycidyl ether and butyl glycidyl ether serve as effective reactive diluents for reducing the viscosity of epoxy coatings. While BGE is a well-characterized industry standard, the performance of iBGE is less documented in direct comparative studies. Based on its branched alkyl structure, iBGE is expected to offer comparable, and potentially slightly enhanced, viscosity reduction and flexibility compared to BGE. However, this may be accompanied by a similar reduction in hardness and chemical resistance due to the monofunctional nature of the diluent. For applications requiring a nuanced balance of properties, a direct experimental comparison following the outlined protocols is strongly recommended to determine the optimal reactive diluent for a specific coating formulation. This will enable formulators to make data-driven decisions to achieve the desired performance characteristics in their final products.

References

Comparative Guide to Copolymer Composition Validation for Drug Delivery Applications: Featuring "2-[(2-Methylpropoxy)methyl]oxirane" Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the composition of copolymers, with a specific focus on those containing "2-[(2-Methylpropoxy)methyl]oxirane" (also known as isobutoxymethyl glycidyl ether). For comparative purposes, this guide also presents performance data of established alternative copolymer systems used in drug delivery, including poly(2-oxazoline)s, polymethacrylates, and Pluronics®.

Introduction to Copolymer Validation in Drug Delivery

The precise composition of a copolymer is a critical determinant of its physicochemical properties and, consequently, its performance in drug delivery systems. Parameters such as drug loading capacity, encapsulation efficiency, and release kinetics are directly influenced by the monomer ratio and distribution within the copolymer chain. Therefore, rigorous validation of copolymer composition is a mandatory step in the development of effective and reproducible drug delivery vehicles. This guide outlines the standard analytical techniques employed for this purpose and compares the characteristics of copolymers containing "this compound" with other widely used platforms.

Analytical Techniques for Copolymer Composition Validation

The validation of copolymer composition and purity relies on a combination of spectroscopic and chromatographic techniques. The most common and powerful methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gel Permeation Chromatography (GPC).

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for copolymer validation using NMR, FTIR, and GPC.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_interpretation Data Interpretation Sample Copolymer Sample Dissolution Dissolution Sample->Dissolution Solvent Deuterated Solvent Solvent->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition (1H, 13C) Spectrometer->Acquisition Processing Data Processing (Phasing, Baseline Correction) Acquisition->Processing Integration Peak Integration Processing->Integration Peak_Assignment Assign Peaks to Monomers Integration->Peak_Assignment Ratio_Calculation Calculate Monomer Ratio from Integral Values Peak_Assignment->Ratio_Calculation Composition_Determination Determine Copolymer Composition Ratio_Calculation->Composition_Determination

Figure 1: Experimental workflow for copolymer composition analysis by NMR spectroscopy.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_ftir_analysis FTIR Analysis cluster_data_interpretation Data Interpretation Sample Copolymer Sample Prep_Method Prepare Sample (e.g., Thin Film, KBr Pellet) Sample->Prep_Method Spectrometer FTIR Spectrometer Prep_Method->Spectrometer Spectrum_Acquisition Acquire IR Spectrum Spectrometer->Spectrum_Acquisition Baseline_Correction Baseline Correction Spectrum_Acquisition->Baseline_Correction Peak_Identification Identify Characteristic Peaks of Monomers Baseline_Correction->Peak_Identification Ratio_Analysis Analyze Peak Intensity/Area Ratios Peak_Identification->Ratio_Analysis Composition_Quantification Quantify Copolymer Composition Ratio_Analysis->Composition_Quantification GPC_Workflow cluster_sample_prep Sample Preparation cluster_gpc_analysis GPC Analysis cluster_data_interpretation Data Interpretation Sample Copolymer Sample Dissolution Dissolution & Filtration Sample->Dissolution Solvent Appropriate Solvent Solvent->Dissolution GPC_System GPC System (Pump, Column, Detector) Dissolution->GPC_System Injection Sample Injection GPC_System->Injection Elution Size-Exclusion Separation Injection->Elution Detection Signal Detection (e.g., RI, UV) Elution->Detection Calibration Calibration with Standards Detection->Calibration Chromatogram_Analysis Analyze Chromatogram Calibration->Chromatogram_Analysis MW_Determination Determine Mn, Mw, and PDI Chromatogram_Analysis->MW_Determination

A Comparative Guide to Spectroscopic Methods for Confirming the Structure of Isobutyl Glycidyl Ether and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the precise structural confirmation of molecules like isobutyl glycidyl ether (IGE) and its derivatives is paramount. Spectroscopic methods provide a powerful toolkit for this purpose, offering detailed insights into the molecular framework. This guide presents a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of IGE and a representative derivative formed by the ring-opening of its epoxide.

Spectroscopic Profiles of Isobutyl Glycidyl Ether and a Ring-Opened Derivative

To illustrate the utility of these spectroscopic methods, we will compare the expected data for isobutyl glycidyl ether with its methanol ring-opened product, 1-(isobutoxy)-3-methoxypropan-2-ol.

Table 1: Comparative Spectroscopic Data

Spectroscopic MethodIsobutyl Glycidyl Ether1-(Isobutoxy)-3-methoxypropan-2-ol (Derivative)
¹H NMR Predicted Chemical Shifts (ppm): 3.7 (dd, 1H), 3.4 (dd, 1H), 3.1 (m, 1H), 3.2 (d, 2H), 2.8 (dd, 1H), 2.6 (dd, 1H), 1.9 (m, 1H), 0.9 (d, 6H)Predicted Chemical Shifts (ppm): 3.9 (m, 1H), 3.4-3.5 (m, 4H), 3.3 (s, 3H), 3.2 (d, 2H), 2.5 (d, 1H, OH), 1.9 (m, 1H), 0.9 (d, 6H)
¹³C NMR Predicted Chemical Shifts (ppm): 77.5, 72.0, 50.8, 44.2, 28.3, 19.2Predicted Chemical Shifts (ppm): 79.9, 77.4, 72.1, 70.0, 59.1, 28.4, 19.3
FTIR Key Peaks (cm⁻¹): 3050-2900 (C-H stretch), 1250 (asymmetric C-O-C stretch of epoxide), 1100 (C-O stretch), 915, 840 (epoxide ring vibrations)Key Peaks (cm⁻¹): 3400 (broad, O-H stretch), 3000-2800 (C-H stretch), 1100 (C-O stretch)
Mass Spec. Predicted m/z of Key Fragments: 130 (M+), 73, 57 (base peak)Predicted m/z of Key Fragments: 162 (M+), 131, 105, 89, 73, 57

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

  • Isobutyl Glycidyl Ether: The ¹H NMR spectrum of IGE is characterized by distinct signals for the isobutyl and glycidyl moieties. The protons on the epoxide ring appear at a relatively downfield region (2.5-3.5 ppm) due to the ring strain and the electronegativity of the oxygen atom.[1] The methylene protons of the isobutyl group adjacent to the ether oxygen are also shifted downfield.

  • Ring-Opened Derivative: Upon ring-opening with methanol, the characteristic epoxide proton signals disappear. A new broad singlet for the hydroxyl proton appears, and new signals corresponding to the methoxy group and the proton on the carbon bearing the new hydroxyl group emerge.

¹³C NMR Spectroscopy

  • Isobutyl Glycidyl Ether: The carbon atoms of the epoxide ring typically resonate between 40-60 ppm.[1] The carbons of the isobutyl group will appear in the aliphatic region, with the carbon attached to the ether oxygen shifted downfield to around 70-80 ppm.

  • Ring-Opened Derivative: The opening of the epoxide ring results in the disappearance of the signals in the 40-60 ppm range and the appearance of new signals for the carbons of the newly formed alcohol and ether functionalities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

  • Isobutyl Glycidyl Ether: The most telling feature in the FTIR spectrum of IGE is the presence of characteristic peaks for the epoxide ring. These include an asymmetrical C-O-C stretching vibration around 1250 cm⁻¹ and other ring vibrations at approximately 915 and 840 cm⁻¹.[2]

  • Ring-Opened Derivative: After the ring-opening reaction, these epoxide peaks will be absent. The most significant new feature will be a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the newly formed hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Isobutyl Glycidyl Ether: The molecular ion peak (M+) for IGE would be observed at m/z 130. A common fragmentation pattern for ethers is the cleavage of the C-C bond alpha to the oxygen atom. For IGE, the most prominent fragmentation would be the loss of the isobutyl group, leading to a base peak at m/z 57, or the formation of an oxonium ion at m/z 73.

  • Ring-Opened Derivative: The molecular ion peak for the methanol addition product would be at m/z 162. The fragmentation pattern would be more complex, with potential losses of water, methoxy, and isobutyl groups, leading to a different set of characteristic fragment ions.

Experimental Protocols

Below are general methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are typically required.

FTIR Spectroscopy

  • Sample Preparation: For liquid samples like isobutyl glycidyl ether and its derivatives, the simplest method is to place a drop of the neat liquid between two KBr or NaCl plates.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean KBr/NaCl plates first, then acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or, for more complex mixtures, through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization source (typically 70 eV).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 30-300) to detect the molecular ion and key fragment ions.

Workflow for Structural Confirmation

The logical flow for confirming the structure of an isobutyl glycidyl ether derivative can be visualized as follows:

G cluster_start Starting Material cluster_reaction Chemical Modification cluster_product Product cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation IGE Isobutyl Glycidyl Ether Reaction Ring-Opening Reaction (e.g., with Methanol) IGE->Reaction Derivative Putative Derivative Reaction->Derivative FTIR FTIR Spectroscopy Derivative->FTIR NMR NMR Spectroscopy (1H, 13C) Derivative->NMR MS Mass Spectrometry Derivative->MS Confirmation Structure Confirmed FTIR->Confirmation NMR->Confirmation MS->Confirmation

References

Assessing the Impact of 2-[(2-Methylpropoxy)methyl]oxirane on Polymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of polymer properties through the incorporation of functional monomers is a cornerstone of advanced materials science. Among the diverse range of available monomers, 2-[(2-Methylpropoxy)methyl]oxirane, also known as isobutyl glycidyl ether (iBGE), has emerged as a versatile building block for tailoring polymer characteristics. This guide provides an objective comparison of iBGE's performance with alternative monomers, supported by experimental data, to assist researchers in selecting the optimal components for their specific applications.

Introduction to this compound (Isobutyl Glycidyl Ether)

Isobutyl glycidyl ether is an aliphatic glycidyl ether characterized by the presence of a reactive oxirane (epoxide) ring and a hydrophobic isobutyl group.[1][2] This unique structure allows it to be readily incorporated into polymer chains via ring-opening polymerization (ROP), often copolymerized with monomers like ethylene oxide to create amphiphilic block or statistical copolymers.[2][3] The isobutyl group imparts hydrophobicity, influencing the polymer's solubility, thermal properties, and self-assembly behavior in solution. Its primary application lies in the synthesis of functional polyethers and as a reactive diluent in epoxy resin formulations to reduce viscosity and enhance toughness.[4][5][6]

Comparison with Alternative Monomers

The selection of a hydrophobic monomer is critical in determining the final properties of a polymer. Here, we compare iBGE with other commonly used glycidyl ethers and hydrophobic monomers.

Alkyl Glycidyl Ethers: A Homologous Series

A range of short-chain alkyl glycidyl ethers (SCAGEs) are utilized to fine-tune the hydrophilicity and thermoresponsive behavior of polyethers.[1] Homopolymers of methyl and ethyl glycidyl ether are water-soluble at room temperature, whereas those derived from n-propyl and isopropyl glycidyl ether are hydrophobic.[1] Isobutyl glycidyl ether fits within this spectrum, offering a distinct level of hydrophobicity that can be leveraged to control the lower critical solution temperature (LCST) of copolymers.[1]

Table 1: Comparison of Short-Chain Alkyl Glycidyl Ether Homopolymer Properties

MonomerPolymer AbbreviationWater Solubility (at RT)
Methyl Glycidyl Ether (MGE)PGMESoluble
Ethyl Glycidyl Ether (EGE)PEGESoluble
n-Propyl Glycidyl Ether (nPGE)PnPGEInsoluble
Isopropyl Glycidyl Ether (iPGE)PiPGEInsoluble
Isobutyl Glycidyl Ether (iBGE) PiBGE Insoluble

This table is a qualitative summary based on general trends described in the literature.[1]

Long-Chain Alkyl Glycidyl Ethers and Other Hydrophobic Monomers

For applications requiring more significant hydrophobic character, long-chain alkyl glycidyl ethers, such as decyl glycidyl ether (DGE) and oleyl glycidyl ether (OlGE), are employed.[2][7] These monomers lead to the formation of highly apolar domains in copolymers, driving strong self-assembly into micelles and hydrogels.[2]

Table 2: Comparative Impact of Hydrophobic Monomers on Copolymer Properties

MonomerKey FeatureImpact on Copolymer Properties
Isobutyl Glycidyl Ether (iBGE) Moderate hydrophobicityTunable LCST, moderate viscosity reduction in epoxy resins.
n-Butyl Glycidyl Ether (nBGE)Linear alkyl chainSimilar to iBGE, may exhibit slightly different packing and thermal properties. Good viscosity reduction.[4][5]
Oleyl Glycidyl Ether (OlGE)Long unsaturated alkyl chainStrong amphiphilicity, formation of stable micelles, potential for post-polymerization modification.[7]
Phenyl Glycidyl Ether (PGE)Aromatic side groupIncreased rigidity and thermal stability, enhanced drug solubilization in micelles.[8]

Experimental Data and Protocols

Synthesis of Amphiphilic Block Copolymers

The synthesis of amphiphilic block copolymers, for instance, poly(ethylene oxide)-b-poly(isobutyl glycidyl ether) (PEO-b-PiBGE), is typically achieved through anionic ring-opening polymerization (AROP).

Experimental Workflow for Anionic Ring-Opening Polymerization (AROP)

AROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization initiator Initiator Preparation (e.g., deprotonated PEO) polymerization Sequential Monomer Addition (Anionic Ring-Opening Polymerization) initiator->polymerization monomer_prep Monomer Purification (iBGE and Ethylene Oxide) monomer_prep->polymerization termination Termination (e.g., with acidic methanol) polymerization->termination purification Purification (e.g., precipitation) termination->purification characterization Characterization (NMR, GPC, DSC, TGA) purification->characterization

Anionic Ring-Opening Polymerization Workflow

Detailed Protocol for AROP of PEO-b-PiBGE:

  • Initiator Preparation: A macroinitiator is prepared by deprotonating a hydroxyl-terminated poly(ethylene oxide) (PEO-OH) with a strong base (e.g., potassium naphthalenide) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • First Block Polymerization: The purified isobutyl glycidyl ether (iBGE) monomer is added to the activated PEO macroinitiator solution. The polymerization is allowed to proceed at a controlled temperature (e.g., 60 °C) until the desired molecular weight of the PiBGE block is achieved.

  • Second Block Polymerization (if applicable for triblock): Subsequently, ethylene oxide is introduced to grow the second PEO block.

  • Termination: The living polymer chains are terminated by the addition of a proton source, such as acidic methanol.

  • Purification: The resulting block copolymer is purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) to remove unreacted monomers and initiator residues. The purified polymer is then dried under vacuum.

Characterization of Polymer Properties

The synthesized polymers are characterized using a suite of analytical techniques to determine their molecular weight, composition, and thermal properties.

Characterization Techniques and Their Purpose

Characterization Polymer Synthesized Polymer NMR NMR Spectroscopy Polymer->NMR Structure & Composition GPC Gel Permeation Chromatography (GPC) Polymer->GPC Molecular Weight & Polydispersity DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Glass Transition (Tg) & Melting Temperature (Tm) TGA Thermogravimetric Analysis (TGA) Polymer->TGA Thermal Stability

Polymer Characterization Methods

Experimental Protocols for Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). NMR is used to confirm the chemical structure of the polymer and to determine the composition of the different blocks by comparing the integration of characteristic proton signals.

  • Gel Permeation Chromatography (GPC): GPC is performed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A typical setup uses THF as the mobile phase at a flow rate of 1.0 mL/min and polystyrene standards for calibration.[9]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.[10][11][12] A typical procedure involves heating the sample from a low temperature (e.g., -80 °C) to a high temperature (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[12] The T₉ is typically determined from the midpoint of the transition in the second heating scan to erase the thermal history of the sample.[7]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature.[11][13][14] The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

Conclusion

This compound is a valuable monomer for the synthesis of functional polymers, particularly amphiphilic polyethers with tunable properties. Its impact on polymer characteristics is comparable to other short-chain alkyl glycidyl ethers, providing a moderate level of hydrophobicity. For applications requiring stronger hydrophobic interactions or specific functionalities, alternatives such as long-chain alkyl or phenyl glycidyl ethers may be more suitable. The choice of monomer should be guided by the desired balance of properties in the final polymer, and the experimental protocols outlined in this guide provide a framework for the synthesis and characterization of these materials.

References

A Guide to Cross-Validation of Analytical Methods for 2-[(2-Methylpropoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous analysis of compounds like 2-[(2-Methylpropoxy)methyl]oxirane, also known as isobutyl glycidyl ether, is critical for ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a key process to demonstrate the consistency and reliability of analytical data. This guide provides a comparative overview of common analytical techniques used for the analysis of this compound, complete with experimental protocols and performance data.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as whether it is for qualitative identification, quantitative determination of purity, or impurity profiling. The following table summarizes the key performance characteristics of commonly employed methods for the analysis of this compound.

Analytical MethodPurposeKey Performance Characteristics
Gas Chromatography-Flame Ionization Detection (GC-FID) Purity assessment and impurity profilingDetection Limits: Suitable for trace impurity analysis. Separation Efficiency: Optimal separation of structural isomers and related compounds with non-polar capillary columns (e.g., DB-5).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmationSpecificity: Provides precise identification through distinctive spectroscopic signatures. Proton NMR shows characteristic resonances for oxirane ring protons between 3.1 to 3.5 ppm.[1]
Mass Spectrometry (MS) Structural identification and purity assessmentIdentification: Characteristic fragmentation patterns facilitate identification. The molecular ion peak appears at a mass-to-charge ratio of 130, with a common base peak at 57, corresponding to the isobutyl cation.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification in biological matricesSensitivity: High sensitivity with a Lower Limit of Quantification (LLOQ) of 0.01 μg/mL demonstrated for a similar compound (isopropyl glycidyl ether).[2][3] In-source derivatization may be required to enhance sensitivity.[2][3]
Infrared (IR) Spectroscopy Structural confirmationFunctional Group Analysis: Confirms the presence of the epoxide ring and other functional groups.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is primarily used for determining the purity and impurity profile of this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector.

  • Capillary column: DB-5 (dimethylpolysiloxane-based) or equivalent.

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject an appropriate volume of the prepared sample into the GC.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature: 300 °C

  • Data Analysis: Identify and quantify the main peak and any impurities by comparing their retention times and peak areas to those of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire proton (¹H) and carbon-¹³ (¹³C) NMR spectra.

  • Data Analysis:

    • ¹H NMR: Look for characteristic signals for the oxirane ring protons (typically in the range of 3.1-3.5 ppm) and the isobutyl group protons.[1]

    • ¹³C NMR: Identify the chemical shifts corresponding to the carbons of the oxirane ring and the isobutyl group.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, aiding in structural identification.

Instrumentation:

  • Mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Procedure:

  • Sample Introduction: If using GC-MS, follow the GC protocol above. Direct infusion is also possible.

  • Ionization: Use a suitable ionization technique, such as electron impact (EI).

  • Mass Analysis: Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (m/z 130).[1]

    • Analyze the fragmentation pattern, noting the base peak (typically m/z 57).[1]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of a typical analytical workflow and a cross-validation process.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting Sampling Sampling Dilution Dilution/Derivatization Sampling->Dilution GC_FID GC-FID Dilution->GC_FID LC_MS LC-MS/MS Dilution->LC_MS NMR NMR Dilution->NMR MS MS Dilution->MS IR IR Dilution->IR Integration Peak Integration/ Signal Processing GC_FID->Integration LC_MS->Integration NMR->Integration MS->Integration IR->Integration Quantification Quantification/ Identification Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the analysis of this compound.

Cross_Validation_Logic cluster_validation Individual Method Validation cluster_comparison Comparative Analysis start Define Analytical Methods (Method A vs. Method B) val_A Validate Method A (Accuracy, Precision, Linearity) start->val_A val_B Validate Method B (Accuracy, Precision, Linearity) start->val_B analyze_samples Analyze Same Set of Samples with Both Methods val_A->analyze_samples val_B->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman plot) analyze_samples->compare_results decision Are results equivalent within pre-defined acceptance criteria? compare_results->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies/ Re-evaluate Methods decision->fail No

Caption: Logical flow for the cross-validation of two analytical methods.

References

Evaluating the Biocompatibility of Polymers Derived from 2-[(2-Methylpropoxy)methyl]oxirane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the biocompatibility of polymers derived from the monomer 2-[(2-Methylpropoxy)methyl]oxirane, also known as isobutyl glycidyl ether. Due to the limited direct research on this specific polymer, this guide leverages data from the broader, structurally similar, and well-studied class of poly(glycidyl ether)s. These polymers are gaining attention as potential alternatives to established biocompatible polymers like poly(ethylene glycol) (PEG) and poly(lactic-co-glycolic acid) (PLGA) in drug delivery and biomedical applications. This guide presents a comparison with these alternatives, supported by established experimental protocols for biocompatibility assessment.

Comparative Analysis of Biocompatible Polymers

The ideal polymer for biomedical applications should exhibit high biocompatibility, meaning it should not elicit a significant adverse immune response or toxic effects.[1] The following tables summarize the biocompatibility profiles of poly(glycidyl ether)s as a proxy for polymers from this compound, alongside common alternatives.

Table 1: In Vitro Cytotoxicity Comparison

Polymer ClassMonomer StructureRepresentative DataInterpretation
Poly(glycidyl ether)s This compoundCell viability maintained at concentrations up to 100 µg/mL.[2]Generally considered non-cytotoxic at relevant concentrations.
Poly(ethylene glycol) (PEG) Ethylene oxideHigh cell viability across a wide range of concentrations.[1]Gold standard for biocompatible polymers, generally non-toxic.
Poly(lactic-co-glycolic acid) (PLGA) Lactic acid, Glycolic acidDegradation products can cause localized pH decrease, potentially affecting cell viability.Biocompatible, but degradation kinetics must be controlled.
Poly(ε-caprolactone) (PCL) ε-caprolactoneGenerally good cell viability, but slower degradation rate.Biocompatible, often used for long-term applications.

Table 2: Hemocompatibility Comparison

Polymer ClassHemolysis RatePlatelet AdhesionThrombogenicity
Poly(glycidyl ether)s (as Polyglycidols) < 2% (classified as non-hemolytic).[3]LowLow
Poly(ethylene glycol) (PEG) Very Low (< 2%)Very LowVery Low
Poly(lactic-co-glycolic acid) (PLGA) LowModerateCan be thrombogenic depending on surface properties.
Poly(ε-caprolactone) (PCL) LowLow to ModerateGenerally considered hemocompatible.

Experimental Protocols

Accurate evaluation of biocompatibility relies on standardized in vitro and in vivo testing. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts or human dermal fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Polymer Exposure: Prepare extracts of the test polymer by incubating it in a cell culture medium for a specified period (e.g., 24-72 hours) according to ISO 10993-5 standards. Add serial dilutions of the polymer extract to the cells in the 96-well plate. Include a positive control (e.g., dilute phenol solution) and a negative control (fresh culture medium).

  • Incubation: Incubate the cells with the polymer extracts for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.

Hemocompatibility Assay (Hemolysis Assay)

This assay determines the extent of red blood cell (RBC) lysis caused by a material.

Principle: When RBCs lyse, they release hemoglobin. The amount of free hemoglobin in the supernatant after incubation with the test material is measured spectrophotometrically and compared to positive and negative controls.

Methodology:

  • Blood Collection: Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., sodium citrate).

  • RBC Preparation: Centrifuge the whole blood to separate the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a desired concentration (e.g., 5% v/v).

  • Material Incubation: Place the test polymer material in a tube. Add the RBC suspension to the tube.

  • Controls: Prepare a positive control (e.g., RBCs in deionized water to induce 100% hemolysis) and a negative control (RBCs in PBS).

  • Incubation: Incubate all tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 According to ASTM F756-17, a hemolysis percentage below 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic.

Signaling Pathways in Biocompatibility

The interaction of a biomaterial with cells can trigger specific signaling pathways that determine the cellular response, such as inflammation or apoptosis (programmed cell death).

Inflammatory Response to Biomaterials

Upon implantation, a foreign material can trigger an inflammatory cascade. This involves the recruitment of immune cells, such as macrophages, which can release pro-inflammatory cytokines.

Inflammatory_Response Fig. 1: Inflammatory Response Pathway to Biomaterials Biomaterial Biomaterial Implantation Protein_Adsorption Protein Adsorption (e.g., Fibrinogen) Biomaterial->Protein_Adsorption Macrophage_Recruitment Macrophage Recruitment and Adhesion Protein_Adsorption->Macrophage_Recruitment M1_Activation M1 Macrophage Activation (Pro-inflammatory) Macrophage_Recruitment->M1_Activation M2_Activation M2 Macrophage Activation (Anti-inflammatory/Pro-healing) Macrophage_Recruitment->M2_Activation Biocompatible Material Cytokine_Release Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) M1_Activation->Cytokine_Release Chronic_Inflammation Chronic Inflammation Cytokine_Release->Chronic_Inflammation Fibrous_Capsule Fibrous Capsule Formation Chronic_Inflammation->Fibrous_Capsule Tissue_Repair Tissue Repair and Integration M2_Activation->Tissue_Repair

Caption: Inflammatory Response Pathway to Biomaterials

Intrinsic Apoptosis Pathway

Cytotoxic materials can induce programmed cell death, or apoptosis. The intrinsic pathway is initiated by cellular stress, such as that caused by toxic leachables from a polymer.

Caption: Intrinsic Apoptosis Signaling Pathway

Experimental Workflow for Biocompatibility Evaluation

A logical workflow is crucial for the systematic evaluation of a novel polymer's biocompatibility.

Biocompatibility_Workflow Fig. 3: Experimental Workflow for Biocompatibility Testing Polymer_Synthesis Polymer Synthesis and Characterization Material_Sterilization Material Sterilization Polymer_Synthesis->Material_Sterilization In_Vitro_Testing In Vitro Biocompatibility Testing Material_Sterilization->In_Vitro_Testing Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro_Testing->Cytotoxicity Hemocompatibility Hemocompatibility Assays (e.g., Hemolysis) In_Vitro_Testing->Hemocompatibility In_Vivo_Testing In Vivo Biocompatibility Testing (Animal Model) In_Vitro_Testing->In_Vivo_Testing If promising in vitro results Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Hemocompatibility->Data_Analysis Implantation Subcutaneous or Intramuscular Implantation In_Vivo_Testing->Implantation Histopathology Histopathological Analysis of Surrounding Tissue Implantation->Histopathology Histopathology->Data_Analysis Conclusion Conclusion on Biocompatibility Data_Analysis->Conclusion

References

A Comparative Guide to Isobutyl Glycidyl Ether-Based Polymers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isobutyl glycidyl ether (IBGE)-based polymers with other common polymers used in drug delivery. It delves into the structure-property relationships, synthesis protocols, and performance metrics, supported by experimental data to aid in the rational selection of materials for advanced therapeutic systems.

Introduction to Isobutyl Glycidyl Ether (IBGE)-Based Polymers

Poly(glycidyl ether)s (PGEs) are a versatile class of polymers gaining significant attention in the biomedical field. Their polyether backbone is analogous to the highly biocompatible poly(ethylene glycol) (PEG), but the presence of pendant side chains allows for fine-tuning of their physicochemical properties.[1][2] Isobutyl glycidyl ether (IBGE), when polymerized, yields poly(isobutyl glycidyl ether) (PIBGE), a polymer characterized by its hydrophobic isobutyl side chains. This hydrophobicity is a key determinant of its properties and potential applications.

The polymerization of short-chain alkyl glycidyl ethers like IBGE allows for the synthesis of biocompatible polyethers with precisely controlled hydrophilicity.[1] This control is crucial for applications such as drug delivery, where polymer-drug interactions, self-assembly into nanoparticles, and stability in biological fluids are paramount.[3][4] This guide compares PIBGE with established polymers like PEG, poly(lactic-co-glycolic acid) (PLGA), and thermoresponsive polymers to highlight its unique advantages and potential niches in drug development.

Structure, Synthesis, and Properties

2.1. Chemical Structure and Synthesis

PIBGE is synthesized through the ring-opening polymerization (ROP) of the IBGE monomer. Anionic ROP is commonly employed as it provides excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low dispersity), which is critical for reproducible performance in biomedical applications.[5][6]

The general synthesis process involves reacting the IBGE monomer with an initiator in the presence of a strong base as a catalyst. The resulting polymer possesses a flexible polyether backbone with pendant isobutyl groups at regular intervals.

Synthesis_Workflow Monomer IBGE Monomer + Initiator (e.g., tBBA) Catalyst Catalyst Addition (e.g., t-Bu-P4) in Dry Toluene Monomer->Catalyst Step 1 Polymerization Anionic Ring-Opening Polymerization (ROP) (Room Temperature, Ar atmosphere) Catalyst->Polymerization Step 2 Quenching Reaction Quenching (e.g., Benzoic Acid) Polymerization->Quenching Step 3 Purification Purification (Precipitation in Methanol) Quenching->Purification Step 4 FinalPolymer Purified PIBGE Polymer Purification->FinalPolymer Step 5

Fig. 1: General workflow for the synthesis of PIBGE via anionic ROP.

2.2. Key Physicochemical Properties

The properties of PGEs are highly dependent on their side chains. While polymers with short, hydrophilic side chains like poly(methyl glycidyl ether) are water-soluble, increasing the alkyl chain length enhances hydrophobicity.[1]

  • Hydrophobicity: Homopolymers of n-propyl and iso-propyl glycidyl ether are hydrophobic.[1][2] By extension, PIBGE, with its C4 side chain, is expected to be a strongly hydrophobic and water-insoluble polymer. This makes it an excellent candidate for forming the core of micelles or nanoparticles for encapsulating hydrophobic drugs.[3]

  • Biocompatibility: Aliphatic polyethers are renowned for their excellent biocompatibility and chemically inert character, similar to PEG.[1][2] Copolymers incorporating short-chain alkyl glycidyl ethers have shown high cell viability, comparable to the "gold standard" PEG, suggesting their potential for safe in-vivo use.[2]

  • Thermoresponsiveness: While many PGEs exhibit a Lower Critical Solution Temperature (LCST) in water, this is characteristic of water-soluble polymers.[7][8] As a hydrophobic homopolymer, PIBGE is not thermoresponsive in water. However, it can be copolymerized with hydrophilic glycidyl ethers (like methyl or ethyl glycidyl ether) to create amphiphilic copolymers with tunable LCST behavior, making them "smart" materials for stimuli-responsive drug delivery.[1][8]

Structure_Property cluster_0 Polymer Structure cluster_1 Pendant Group (R) cluster_2 Resulting Properties Backbone Polyether Backbone (-CH2-CH(R)-O-) Prop_Biocompatible High Biocompatibility (Low Toxicity) Backbone->Prop_Biocompatible confers PIBGE Isobutyl -CH2CH(CH3)2 Prop_Hydrophobic High Hydrophobicity (Drug Encapsulation) PIBGE->Prop_Hydrophobic leads to PEG Hydrogen -H Prop_Hydrophilic Hydrophilic (Water Soluble) PEG->Prop_Hydrophilic leads to PEGE Ethyl -CH2CH3 Prop_Thermo Thermoresponsive (LCST Behavior) PEGE->Prop_Thermo leads to

Fig. 2: Correlation between polymer structure and key properties.

Performance Comparison with Alternative Polymers

The selection of a polymer for drug delivery depends on the specific requirements of the therapeutic agent and its intended application. PIBGE's properties make it suitable for certain applications but less so for others when compared to alternatives.

PropertyPoly(isobutyl glycidyl ether) - PIBGEPoly(ethylene glycol) - PEGPoly(lactic-co-glycolic acid) - PLGAPoly(N-isopropylacrylamide) - PNIPAM
Type Hydrophobic, Synthetic PolyetherHydrophilic, Synthetic PolyetherBiodegradable, Synthetic PolyesterThermoresponsive, Synthetic Polyacrylamide
Biocompatibility High (inferred from related PGEs)[2]Very High (Gold Standard)[1]High (Degrades to natural metabolites)[9]Moderate (Monomer toxicity concerns)
Biodegradability No[1]NoYes[9]No
Stimuli-Responsive No (Can be made so via copolymerization)NopH-sensitive degradation rateYes (LCST ≈ 32°C)[8]
Primary Use Case Hydrophobic drug encapsulation, core of amphiphilic block copolymers.[10]Stealth coating (PEGylation), hydrogels, solubilizer.[3]Controlled/sustained release of hydrophobic & hydrophilic drugs.[9]"Smart" hydrogels, injectable depots, targeted delivery.[3]
Drug Loading High for hydrophobic drugs (via encapsulation in core).Low (typically via conjugation).High (encapsulation within matrix).High (encapsulation, release triggered by temperature).
Mechanical Strength Generally low, elastomeric.[11]Low.High, tunable based on LA:GA ratio.[9]Varies significantly with temperature (gel transition).

Detailed Experimental Protocols

Reproducibility in polymer science starts with well-defined experimental procedures. Below are detailed protocols for the synthesis and characterization of IBGE-based polymers.

4.1. Protocol: Synthesis of PIBGE via Anionic ROP

This protocol is adapted from established procedures for the polymerization of similar glycidyl ethers.[6][7]

  • Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and cooled under a stream of dry argon. All solvents (e.g., toluene) and the monomer (IBGE) must be dried and distilled over calcium hydride.

  • Initiator & Catalyst: In an argon-filled glovebox, add the initiator, for example, tert-butylbenzyl alcohol (tBBA), to a solution of dry toluene in a sealed reaction flask. Then, add the catalyst, such as t-Bu-P₄ (0.8 M solution in n-hexane), to the flask. The molar ratio of initiator to catalyst should be 1:1.

  • Polymerization: Add the purified IBGE monomer to the initiator/catalyst solution. The solution will typically change color, indicating successful initiation.[7] Allow the reaction to proceed at room temperature for a set time (e.g., 20-24 hours) with continuous stirring. Monitor monomer conversion by taking aliquots and analyzing via ¹H NMR.[7]

  • Termination: Once the desired conversion (>99%) is reached, quench the polymerization by adding a small amount of degassed benzoic acid or methanol.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or decantation. Wash the polymer several times with the non-solvent to remove any residual monomer and initiator.

  • Drying: Dry the final PIBGE polymer in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

4.2. Protocol: Polymer Characterization

A combination of techniques is required to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.[12]

Characterization_Workflow Start Synthesized PIBGE Polymer NMR ¹H & ¹³C NMR Spectroscopy (in CDCl₃) Start->NMR SEC Size Exclusion Chromatography (SEC/GPC) (in THF) Start->SEC DSC Differential Scanning Calorimetry (DSC) Start->DSC Res_Structure Confirm Polymer Structure & Purity NMR->Res_Structure Provides Res_MW Determine Mn, Mw, Đ (Molecular Weight & Dispersity) SEC->Res_MW Provides Res_Thermal Determine Thermal Transitions (e.g., Glass Transition Temp, Tg) DSC->Res_Thermal Provides

Fig. 3: Standard workflow for the characterization of PIBGE.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the polymer and verify the absence of monomer.[13]

    • Method: Dissolve 5-10 mg of the dried polymer in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra. The resulting spectra should show characteristic peaks for the polyether backbone and the isobutyl side chains, while the peaks corresponding to the epoxide ring of the monomer should be absent.

  • Size Exclusion Chromatography (SEC / GPC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).[14]

    • Method: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran, THF) to a concentration of ~1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter. Inject the sample into an SEC system equipped with a refractive index (RI) detector. Calculate molecular weight values relative to polymer standards (e.g., polystyrene or poly(methyl methacrylate)). A narrow, unimodal peak with Đ ≤ 1.2 indicates a well-controlled polymerization.[7]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To measure thermal transitions, primarily the glass transition temperature (Tg), which provides insight into the polymer's physical state and chain mobility.[12]

    • Method: Place 5-10 mg of the dry polymer in an aluminum DSC pan. Heat the sample to a temperature above its expected Tg (e.g., 100°C) to erase thermal history, cool it rapidly, and then heat it again at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is identified as a step-change in the heat flow curve from the second heating cycle.[12]

Conclusion

Poly(isobutyl glycidyl ether) represents a valuable addition to the polymer toolkit for drug delivery. Its strong hydrophobicity, combined with the inherent biocompatibility of the polyether backbone, makes it a prime candidate for the encapsulation of poorly water-soluble drugs. While it lacks the biodegradability of polyesters like PLGA or the innate stimuli-responsiveness of PNIPAM, its true potential lies in its use as a building block. Through copolymerization with hydrophilic or functional glycidyl ethers, a vast library of materials with tailored properties—from amphiphilicity for self-assembly to thermoresponsiveness for triggered release—can be precisely synthesized. This design flexibility positions IBGE-based copolymers as promising materials for creating next-generation, intelligent drug delivery systems.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2-[(2-Methylpropoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-[(2-Methylpropoxy)methyl]oxirane, also known as Isobutyl Glycidyl Ether. Adherence to these procedures is critical for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] It is harmful if swallowed, inhaled, or in contact with skin.[2] Some individuals may experience an allergic skin reaction upon exposure.[3]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields.To prevent eye irritation or serious eye damage from splashes.[3][4]
Hand Protection Appropriate chemical-resistant gloves.To prevent skin irritation and absorption. The specific glove material should be selected based on the duration of use and workplace conditions.[3][5]
Skin and Body Protection Protective clothing.To prevent skin contact.[3]
Respiratory Protection Use in a well-ventilated area. If ventilation is insufficient, use a suitable respiratory device.To prevent respiratory tract irritation from inhalation of vapors.[1][5][6]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize risks associated with this compound.

Operational Plan: Handling

  • Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[3]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a flammable liquid.[3][6]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[6]

  • Container Management: Keep the container tightly closed when not in use.[3]

Storage Plan

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Spill, Leak, and Disposal Procedures

Immediate and appropriate response to spills, leaks, or waste disposal is essential to prevent harm to personnel and the environment.

Table 2: Spill and Disposal Quick Reference

ProcedureKey Steps
Spill Response 1. Evacuate personnel from the immediate area. 2. Ensure adequate ventilation. 3. Remove all sources of ignition. 4. Contain the spill using inert absorbent material (e.g., sand, vermiculite). 5. Collect the absorbed material into a suitable, sealed container for disposal.
Disposal Plan Dispose of waste chemical and contaminated materials in accordance with all applicable local, regional, national, and international regulations.[2][3] All waste must be handled by an approved waste disposal plant.[3][7] Do not allow the product to enter drains or waterways.[3]

Emergency First Aid

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2][7]
Skin Contact Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation or a rash occurs, get medical advice.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Chemical Spill Response Workflow

The following diagram outlines the logical steps for responding to a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal spill_detected Spill Detected evacuate Evacuate Area spill_detected->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition don_ppe Don Appropriate PPE ignition->don_ppe contain_spill Contain Spill with Inert Absorbent don_ppe->contain_spill collect_waste Collect Absorbed Material into Sealed Container contain_spill->collect_waste dispose Dispose of Waste via Approved Channels collect_waste->dispose

Caption: Workflow for handling a chemical spill.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.